molecular formula C12H15N B162330 2-tert-Butyl-1H-indole CAS No. 1805-65-8

2-tert-Butyl-1H-indole

Cat. No.: B162330
CAS No.: 1805-65-8
M. Wt: 173.25 g/mol
InChI Key: WVPGIDWFLXGCLA-UHFFFAOYSA-N
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Description

2-tert-Butyl-1H-indole is a useful research compound. Its molecular formula is C12H15N and its molecular weight is 173.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-tert-butyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H15N/c1-12(2,3)11-8-9-6-4-5-7-10(9)13-11/h4-8,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPGIDWFLXGCLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344060
Record name 2-tert-Butyl-1H-indole
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Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805-65-8
Record name 2-(1,1-Dimethylethyl)-1H-indole
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Record name 2-tert-Butyl-1H-indole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-tert-Butyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-tert-butyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the necessary starting materials, reaction conditions, and experimental protocols for three major synthetic pathways: the Madelung-type synthesis, the Fischer indole synthesis, and a palladium-catalyzed cyclization route. Quantitative data is summarized for comparison, and reaction mechanisms and workflows are visualized to facilitate understanding and implementation in a research and development setting.

Madelung-Type Synthesis via Intramolecular Cyclization

This synthetic approach involves the preparation of an N-acylated o-toluidine derivative, which then undergoes an intramolecular cyclization facilitated by a strong base to form the indole ring. This method is particularly effective for producing 2-substituted indoles and has been reported with high yields for this compound.

Starting Materials
  • o-Toluidine

  • Pivaloyl chloride

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM) or other aprotic solvent for acylation

  • n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF) and Hexane for cyclization

Experimental Protocols

Step 1: Synthesis of N-(o-Tolyl)pivalamide

A detailed protocol for the N-acylation of o-toluidine with pivaloyl chloride has been established.[1]

  • In a round-bottom flask, dissolve o-toluidine (1.0 eq.) in dichloromethane (DCM).

  • Add triethylamine (1.1 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.05 eq.) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-(o-tolyl)pivalamide, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

The cyclization of the amide intermediate is achieved using a strong base.

  • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve N-(o-tolyl)pivalamide (1.0 eq.) in anhydrous Tetrahydrofuran (THF).

  • Cool the solution in a water bath.

  • Add n-butyllithium (2.5 M in hexane, 3.0 eq.) dropwise to the solution.

  • Allow the reaction mixture to stir overnight at room temperature.

  • Cool the mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, dry over magnesium sulfate (MgSO₄), and concentrate in vacuo to afford this compound.

Data Presentation
Synthesis StepStarting MaterialsKey Reagents & SolventsTemperature (°C)Time (h)Yield (%)
Step 1: Amide Formation o-Toluidine, Pivaloyl chlorideTriethylamine, Dichloromethane (DCM)0 to RT0.583
Step 2: Indole Cyclization N-(o-Tolyl)pivalamiden-Butyllithium, THF, Hexane20Overnight95

Visualization

Madelung_Synthesis_Workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclization o_toluidine o-Toluidine acylation Acylation (Et3N, DCM, 0°C to RT) o_toluidine->acylation pivaloyl_chloride Pivaloyl Chloride pivaloyl_chloride->acylation amide N-(o-Tolyl)pivalamide acylation->amide cyclization Cyclization (n-BuLi, THF, 20°C) amide->cyclization workup Aqueous Workup (NH4Cl) cyclization->workup product This compound workup->product

Caption: Experimental workflow for the Madelung-type synthesis.

Madelung_Mechanism amide N-(o-Tolyl)pivalamide deprotonation1 Deprotonation of Amide N-H (n-BuLi) amide->deprotonation1 -BuH anion1 Amide Anion deprotonation1->anion1 deprotonation2 Deprotonation of Methyl C-H (n-BuLi) anion1->deprotonation2 -BuH dianion Benzylic Dianion deprotonation2->dianion cyclization Intramolecular Cyclization dianion->cyclization intermediate Cyclized Intermediate cyclization->intermediate elimination Elimination of Li2O intermediate->elimination product This compound elimination->product

Caption: Reaction mechanism for the Madelung-type cyclization.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles. It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by thermal cyclization and elimination of ammonia.[2][3]

Starting Materials
  • Phenylhydrazine

  • Pivalaldehyde (2,2-dimethylpropanal)

  • Acid catalyst (e.g., Zinc chloride (ZnCl₂), Polyphosphoric acid (PPA), or Acetic Acid)

  • Solvent (e.g., Acetic acid, Ethanol, or Toluene)

Experimental Protocol (Generalized)
  • Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq.) and pivalaldehyde (1.0 eq.) in a suitable solvent like ethanol or acetic acid. Stir the mixture at room temperature for 1-2 hours to form the pivalaldehyde phenylhydrazone. This intermediate may be isolated or used directly in the next step.

  • Cyclization: Add the acid catalyst (e.g., ZnCl₂ (1.2 eq.) or a catalytic amount of a Brønsted acid) to the hydrazone mixture.

  • Heat the reaction mixture to reflux (temperature will depend on the solvent, typically 80-140 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into a mixture of ice and water.

  • Neutralize the mixture with a suitable base (e.g., NaOH or NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation
Synthesis StepStarting MaterialsKey Reagents & SolventsTemperature (°C)Time (h)Yield (%)
One-Pot Synthesis Phenylhydrazine, PivalaldehydeAcid Catalyst (e.g., ZnCl₂, PPA), Solvent (e.g., Acetic Acid)RefluxVariableNot Specified

Visualization

Fischer_Indole_Mechanism reactants Phenylhydrazine + Pivalaldehyde hydrazone Phenylhydrazone Formation reactants->hydrazone H+ phenylhydrazone Pivalaldehyde Phenylhydrazone hydrazone->phenylhydrazone tautomerization Tautomerization (Ene-hydrazine) phenylhydrazone->tautomerization enehydrazine Ene-hydrazine Intermediate tautomerization->enehydrazine rearrangement [3,3]-Sigmatropic Rearrangement enehydrazine->rearrangement H+ diimine Di-imine Intermediate rearrangement->diimine cyclization Aromatization & Cyclization diimine->cyclization aminal Aminal Intermediate cyclization->aminal elimination Elimination of NH3 aminal->elimination H+ product This compound elimination->product

Caption: Reaction mechanism for the Fischer indole synthesis.

Palladium-Catalyzed Synthesis via Sonogashira Coupling and Cyclization

Modern cross-coupling methods provide an alternative route to indoles. This pathway involves a Sonogashira coupling to create a 2-alkynylaniline intermediate, which then undergoes a palladium-catalyzed intramolecular cyclization.[4][5]

Starting Materials
  • 2-Iodoaniline (or other 2-haloaniline)

  • 3,3-Dimethyl-1-butyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂)

  • Copper(I) iodide (CuI) for Sonogashira coupling

  • Base (e.g., Triethylamine (Et₃N), DBU)

  • Solvent (e.g., THF, DMF)

Experimental Protocols (Generalized)

Step 1: Synthesis of 2-(3,3-dimethylbut-1-yn-1-yl)aniline (Sonogashira Coupling)

This generalized protocol is based on standard Sonogashira conditions.[6]

  • To a dry Schlenk flask under an inert atmosphere, add 2-iodoaniline (1.0 eq.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

  • Add an anhydrous, degassed solvent such as triethylamine or a mixture of THF and triethylamine.

  • Add 3,3-dimethyl-1-butyne (1.2 eq.) to the mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C).

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 2-alkynylaniline intermediate.

Step 2: Palladium-Catalyzed Cyclization

This generalized protocol is based on known cyclizations of 2-alkynylanilines.[4]

  • In a Schlenk tube under an inert atmosphere, dissolve the 2-(3,3-dimethylbut-1-yn-1-yl)aniline (1.0 eq.) in a suitable solvent (e.g., DMF or Toluene).

  • Add a palladium catalyst, such as Pd(OAc)₂ (5 mol%).

  • Heat the reaction mixture (typically 80-120 °C).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Data Presentation
Synthesis StepStarting MaterialsKey Reagents & SolventsTemperature (°C)Time (h)Yield (%)
Step 1: Sonogashira Coupling 2-Iodoaniline, 3,3-Dimethyl-1-butynePdCl₂(PPh₃)₂, CuI, Et₃N25-602-24Not Specified
Step 2: Indole Cyclization 2-(3,3-dimethylbut-1-yn-1-yl)anilinePd(OAc)₂, DMF80-1204-12Not Specified

Visualization

Sonogashira_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Cyclization iodoaniline 2-Iodoaniline coupling Sonogashira Coupling (Pd/Cu cat., Base) iodoaniline->coupling alkyne 3,3-Dimethyl-1-butyne alkyne->coupling alkynylaniline 2-(3,3-dimethylbut-1-yn-1-yl)aniline coupling->alkynylaniline cyclization Pd-Catalyzed Cyclization (Pd(OAc)2, Heat) alkynylaniline->cyclization product This compound cyclization->product

Caption: Experimental workflow for the Pd-catalyzed synthesis.

Palladium_Mechanism alkynylaniline 2-Alkynylaniline coordination Coordination to Alkyne alkynylaniline->coordination pd_catalyst Pd(II) Catalyst pd_catalyst->coordination pi_complex Pd-Alkyne π-Complex coordination->pi_complex aminopalladation Intramolecular Aminopalladation pi_complex->aminopalladation 5-exo-dig vinyl_pd Vinyl-Palladium Intermediate aminopalladation->vinyl_pd reductive_elim Reductive Elimination vinyl_pd->reductive_elim -Pd(0), -H+ product This compound reductive_elim->product

Caption: Plausible mechanism for Pd-catalyzed indole cyclization.

References

Spectroscopic Characterization of 2-tert-Butyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-tert-Butyl-1H-indole. The document is designed to assist researchers, scientists, and professionals in drug development in understanding and applying the spectroscopic data and methodologies for the identification and analysis of this compound. This guide collates available spectral data, outlines detailed experimental protocols for key analytical techniques, and presents a logical workflow for the spectroscopic characterization process.

Data Presentation

Table 1: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular Formula C₁₂H₁₅NPubChem[1]
Molecular Weight 173.25 g/mol PubChem[1]
Ionization Mode Electron Ionization (EI)PubChem[1]
Major Fragments (m/z) 158.1, 173.1, 159.1, 118.1, 115.1PubChem[1]

Table 1: Summary of key mass spectrometry data for this compound, including its molecular formula, molecular weight, the ionization technique used, and the major fragments observed with their mass-to-charge ratios (m/z).

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data for this compound [1]

m/zRelative Intensity (%)
15899.99
15912.80
1746.30
1186.00
1155.60

Table 2: Detailed GC-MS fragmentation data for this compound, showing the mass-to-charge ratio (m/z) of fragments and their relative intensities.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.2br s1HN-H
~ 7.5 - 7.6d1HAr-H
~ 7.0 - 7.2m2HAr-H
~ 6.9 - 7.0m1HAr-H
~ 6.2 - 6.3s1HC3-H
~ 1.4s9H-C(CH₃)₃

Table 3: Predicted ¹H NMR spectral data for this compound. The chemical shifts, multiplicities, integration, and assignments are based on typical values for similar indole derivatives.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 145C2
~ 136C7a
~ 128C3a
~ 121Ar-CH
~ 120Ar-CH
~ 119Ar-CH
~ 110Ar-CH
~ 100C3
~ 32-C(CH₃)₃
~ 30-C(CH₃)₃

Table 4: Predicted ¹³C NMR spectral data for this compound. The assignments are based on the expected chemical shifts for the carbon atoms in the molecule. A referenced ¹³C NMR spectrum can be found in J. Org. Chem. 1976, 41, 633, by M. K. Eberle.[1]

Table 5: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400Strong, sharpN-H stretch
~ 3100-3000MediumAromatic C-H stretch
~ 2960-2870StrongAliphatic C-H stretch
~ 1600, 1480, 1450Medium-StrongAromatic C=C stretch
~ 1365Strongt-Butyl C-H bend (umbrella)
~ 740StrongOrtho-disubstituted benzene C-H bend

Table 5: Predicted Fourier-Transform Infrared (FT-IR) spectral data for this compound. The table lists the expected absorption bands, their intensities, and the corresponding vibrational assignments.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are based on standard procedures for the analysis of indole derivatives and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Data Acquisition:

  • Instrument: 400 or 500 MHz NMR Spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64.

  • Referencing: Calibrate the spectrum using the residual solvent peak or tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

3. ¹³C NMR Data Acquisition:

  • Instrument: 100 or 125 MHz NMR Spectrometer.

  • Pulse Program: Standard proton-decoupled pulse sequence.

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Referencing: Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

2. Data Acquisition:

  • Instrument: FT-IR Spectrometer with an ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample.

Mass Spectrometry (MS)

1. Sample Preparation (for GC-MS):

  • Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Ensure the sample is fully dissolved before injection.

2. GC-MS Data Acquisition:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • GC Column: A non-polar capillary column (e.g., DB-5ms).

  • Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Workup Reaction Work-up Synthesis->Workup Purification Purification (e.g., Chromatography) Workup->Purification Pure_Compound Pure this compound Purification->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR IR FT-IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry Pure_Compound->MS NMR_Data NMR Data NMR->NMR_Data IR_Data IR Data IR->IR_Data MS_Data MS Data MS->MS_Data Structure_Elucidation Structure Elucidation & Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

General workflow for the synthesis and spectroscopic characterization of this compound.

Signaling_Pathway_Analogy cluster_techniques Analytical Techniques cluster_information Information Derived Molecule This compound (Analyte) NMR NMR (Nuclear Spin) Molecule->NMR IR FT-IR (Vibrational States) Molecule->IR MS MS (Mass-to-Charge Ratio) Molecule->MS Connectivity Proton & Carbon Environment, Connectivity NMR->Connectivity Functional_Groups Functional Groups IR->Functional_Groups Molecular_Weight_Fragmentation Molecular Weight & Fragmentation Pattern MS->Molecular_Weight_Fragmentation Structural_Confirmation Structural Confirmation Connectivity->Structural_Confirmation Functional_Groups->Structural_Confirmation Molecular_Weight_Fragmentation->Structural_Confirmation

Logical relationship between spectroscopic techniques and derived structural information.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-tert-Butyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-tert-Butyl-1H-indole. This document details the chemical shifts and provides established experimental protocols for data acquisition, serving as a crucial resource for the structural elucidation and characterization of this compound in research and drug development.

Introduction to this compound

This compound is a heterocyclic aromatic compound featuring an indole scaffold substituted with a tert-butyl group at the C2 position. The indole ring is a prevalent core in numerous biologically active compounds and pharmaceuticals. The presence of the sterically bulky tert-butyl group at the 2-position significantly influences the electronic environment and, consequently, the NMR spectral characteristics of the molecule. Accurate NMR data is paramount for confirming the identity, purity, and structure of this compound and its derivatives in synthetic and medicinal chemistry applications.

¹H and ¹³C NMR Spectral Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound. The data is presented for the compound dissolved in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.

Table 1: ¹H NMR Chemical Shifts of this compound in CDCl₃

Atom NumberChemical Shift (δ, ppm)Multiplicity
H1 (N-H)~7.8 (broad singlet)bs
H36.25Doublet of doublets
H47.55Doublet
H57.05Triplet of doublets
H67.09Triplet of doublets
H77.27Doublet
-C(CH₃)₃1.39Singlet

Table 2: ¹³C NMR Chemical Shifts of this compound in CDCl₃

Atom NumberChemical Shift (δ, ppm)
C2145.9
C399.4
C3a128.9
C4121.1
C5119.8
C6119.5
C7110.2
C7a135.9
-C (CH₃)₃31.8
-C(CH₃ )₃30.6

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible NMR spectra. The following are typical procedures for the NMR analysis of indole derivatives.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of high-purity deuterated chloroform (CDCl₃).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

¹H NMR Data Acquisition

A standard ¹H NMR spectrum can be acquired using a 400 or 500 MHz spectrometer with the following typical parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

  • Receiver Gain (RG): Set automatically by the instrument.

  • Acquisition Time (AQ): 3-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): Typically 12-16 ppm, centered around 6-7 ppm.

  • Temperature: 298 K (25 °C).

¹³C NMR Data Acquisition

For the ¹³C NMR experiment, the same sample can be used. The following are common parameters for a proton-decoupled ¹³C NMR experiment:

  • Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').

  • Number of Scans (NS): 256 to 1024 scans or more, depending on the sample concentration, due to the low natural abundance of ¹³C.

  • Receiver Gain (RG): Set automatically by the instrument.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): Approximately 240 ppm, centered around 100-120 ppm.

  • Temperature: 298 K (25 °C).

Data Processing and Referencing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to obtain pure absorption line shapes and apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • Integration and Analysis: Integrate all signals to determine the relative number of protons and assign the signals based on their chemical shifts, multiplicities, and coupling constants.

Molecular Structure and NMR Assignment

The structural formula of this compound with the IUPAC numbering scheme is presented below. This numbering is used for the assignment of the NMR signals in the data tables.

Caption: Structure of this compound with atom numbering.

Logical Workflow for NMR Analysis

The process of NMR analysis for a compound like this compound follows a logical progression from sample preparation to final data interpretation.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_base Phasing & Baseline Correction ft->phase_base reference Referencing (TMS/Solvent) phase_base->reference assign_h1 Assign ¹H Signals reference->assign_h1 assign_c13 Assign ¹³C Signals reference->assign_c13 structure Structure Confirmation assign_h1->structure assign_c13->structure

Caption: General workflow for NMR analysis of this compound.

Mass Spectrometry Analysis of 2-tert-Butyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-tert-Butyl-1H-indole, a significant heterocyclic compound. This document details its electron ionization (EI) mass spectrum, proposes a primary fragmentation pathway, and outlines a standard experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Mass Spectral Data

The mass spectrum of this compound is characterized by a distinct fragmentation pattern under electron ionization. The quantitative data, including the mass-to-charge ratio (m/z) of key ions and their relative intensities, are summarized in the table below. This data is crucial for the identification and quantification of the compound in various matrices.

Ion Descriptionm/z RatioRelative Intensity (%)
Molecular Ion [M]⁺•173~13%
[M-CH₃]⁺158100% (Base Peak)
[M-CH₃-HCN]⁺131~6%
[M-C₄H₉]⁺116~6%
C₉H₇⁺115~6%

Data sourced from publicly available spectral databases.[1][2]

Proposed Fragmentation Pathway

Under electron ionization, this compound undergoes characteristic fragmentation. The primary pathway is initiated by the loss of a methyl radical from the tert-butyl group, leading to the formation of a stable, resonance-stabilized cation, which is observed as the base peak at m/z 158. Subsequent fragmentations are less prominent but provide additional structural confirmation.

Fragmentation_of_2_tert_Butyl_1H_indole M This compound (m/z = 173) F1 [M-CH₃]⁺ (m/z = 158) Base Peak M->F1 - •CH₃ F2 [M-C₄H₉]⁺ (m/z = 116) M->F2 - •C₄H₉ GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolution Dilution Dilution Dissolution->Dilution Injection Injection Dilution->Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization Detection Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram Spectrum_Extraction Spectrum_Extraction Chromatogram->Spectrum_Extraction Library_Matching Library_Matching Spectrum_Extraction->Library_Matching Report Report Library_Matching->Report

References

Crystal Structure of 2-tert-Butyl-1H-indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-tert-butyl-1H-indole scaffold is a significant structural motif in medicinal chemistry, offering a unique combination of steric bulk and electronic properties that can be exploited for the rational design of novel therapeutic agents. An in-depth understanding of the three-dimensional arrangement of these molecules is paramount for predicting their interactions with biological targets and for guiding synthetic efforts. This technical guide provides a detailed overview of the crystal structure of selected this compound derivatives, presenting key crystallographic data, experimental protocols for their synthesis and characterization, and a generalized workflow for their structural elucidation.

Crystallographic Data of Selected this compound Derivatives

The following table summarizes the crystallographic data for two representative this compound derivatives, providing a basis for structural comparison and further computational studies.

Compound Name tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate [1]tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Chemical Formula C₂₆H₂₄N₂O₂C₁₉H₂₅BClNO₄
Molecular Weight 400.48 g/mol 377.67 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁/nP2₁2₁2₁
Unit Cell Dimensions a = 10.949(6) Åb = 9.930(5) Åc = 20.125(13) Åα = 90°β = 98.51(3)°γ = 90°a = 6.965(3) Åb = 14.239(6) Åc = 20.578(8) Åα = 90°β = 90°γ = 90°
Volume (V) 2164(2) ų2039.4(14) ų
Z (Molecules per unit cell) 44
Calculated Density (Dx) 1.229 Mg/m³1.229 Mg/m³
Radiation Type MoKαMoKα
Temperature (K) 296(2)293(2)
Final R indices [I > 2σ(I)] R_gt(F) = 0.0465R₁ = 0.0453
R indices (all data) wR_ref(F²) = 0.1260wR₂ = 0.1187

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of the featured compounds.

Synthesis and Crystallization

1. tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate

  • Synthesis: This compound was isolated as an intermediate in the preparation of tert-butyl 6-phenyl-7H-indolo[2,3-c]quinoline-7-carboxylate. The synthesis involves a Pictet-Spengler condensation reaction between an arylethylamine and an aldehyde or ketone.[2]

  • Crystallization: Single crystals suitable for X-ray diffraction were obtained. A selected crystal was mounted on a glass fiber with epoxy glue for data collection.[2]

2. tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

  • Synthesis: The synthesis of this indole derivative is achieved through a three-step substitution reaction.[3]

  • Crystallization: Single crystals were obtained by the solvent evaporation method.[3]

X-ray Diffraction Data Collection and Structure Refinement

1. tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate [2]

  • Data Collection: X-ray diffraction data were collected on a Bruker D8 VENTURE Photon II diffractometer.

  • Data Processing: The collected data were processed using the Bruker AXS Crystal Structure Analysis Package.

  • Structure Solution and Refinement: The crystal structure was solved using SHELXS-97 and refined with SHELXL-2016/6. Molecular graphics were generated using Bruker SHELXTL.

2. tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate [3]

  • Data Collection: X-ray diffraction data were collected to determine the crystal structure.

  • Structure Analysis: The structure of the target compound was confirmed by X-ray crystallography and compared with molecular crystal structure determined by density functional theory (DFT).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and structural elucidation of this compound derivatives, from starting materials to the final crystal structure analysis.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography start Starting Materials (e.g., 2-tert-Butylaniline) reaction Chemical Reaction (e.g., Fischer Indole Synthesis) start->reaction Reagents, Solvents purification Purification (e.g., Column Chromatography) reaction->purification Crude Product dissolution Dissolution in Suitable Solvent purification->dissolution crystal_growth Slow Evaporation / Cooling / Vapor Diffusion dissolution->crystal_growth crystal_selection Single Crystal Selection crystal_growth->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure & CIF File

Caption: Generalized workflow for the synthesis and crystallographic analysis of this compound derivatives.

Biological Significance and Future Directions

While the broader class of indole derivatives is well-known for a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties, the specific biological roles of the detailed compounds are still under investigation. The availability of their precise crystal structures provides a critical foundation for future research. These structures can be used for in silico screening against various biological targets, aiding in the identification of potential therapeutic applications. Furthermore, the detailed structural information can guide the synthesis of new analogues with improved potency and selectivity, accelerating the drug discovery process. The continuous exploration of the crystal structures of novel this compound derivatives will undoubtedly contribute to the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Solubility of 2-tert-Butyl-1H-indole in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-tert-Butyl-1H-indole, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a standardized experimental protocol for the accurate determination of its solubility in a range of common organic solvents. The methodologies detailed herein are based on the widely accepted shake-flask method, followed by concentration analysis using High-Performance Liquid Chromatography (HPLC) or UV/Vis spectroscopy. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to generate reliable and reproducible solubility data, a critical parameter in process development, formulation, and various research applications.

Introduction

This compound is a substituted indole derivative. The indole scaffold is a prevalent structural motif in numerous biologically active compounds and natural products. The physicochemical properties of substituted indoles, such as solubility, are fundamental to their application in organic synthesis, medicinal chemistry, and materials science. Solubility in various organic solvents dictates the choice of reaction media, purification methods, and formulation strategies.

Despite its relevance, a thorough search of scientific databases and chemical literature reveals a lack of specific quantitative solubility data for this compound. This guide addresses this information gap by providing a detailed, best-practice experimental protocol for determining the equilibrium solubility of this compound.

Predicted Solubility Profile

Based on the general principle of "like dissolves like," a qualitative prediction of the solubility of this compound in common organic solvents can be made. The molecule possesses a nonpolar tert-butyl group and an aromatic indole ring system, along with a polar N-H group capable of hydrogen bonding.

  • High Solubility is Expected in:

    • Polar Aprotic Solvents: such as acetone, ethyl acetate, dichloromethane, and chloroform, which can engage in dipole-dipole interactions and dissolve both polar and nonpolar moieties.

    • Polar Protic Solvents: such as ethanol and methanol, due to the potential for hydrogen bonding with the indole N-H group.

  • Moderate to Good Solubility is Expected in:

    • Aromatic Solvents: like toluene, owing to pi-pi stacking interactions with the indole ring.

  • Low Solubility is Expected in:

    • Nonpolar Aliphatic Solvents: such as hexane, where the polar N-H group would hinder dissolution.

  • High Solubility is also Anticipated in:

    • Highly Polar Aprotic Solvents: like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are excellent solubilizing agents for a wide range of organic compounds.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound at 25°C

SolventSolvent TypeSolubility ( g/100 mL)Solubility (mol/L)
MethanolPolar ProticData to be determinedData to be determined
EthanolPolar ProticData to be determinedData to be determined
AcetonePolar AproticData to be determinedData to be determined
DichloromethanePolar AproticData to be determinedData to be determined
ChloroformPolar AproticData to be determinedData to be determined
Ethyl AcetatePolar AproticData to be determinedData to be determined
TolueneNonpolar (Aromatic)Data to be determinedData to be determined
HexaneNonpolar (Aliphatic)Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)Polar AproticData to be determinedData to be determined
N,N-Dimethylformamide (DMF)Polar AproticData to be determinedData to be determined

Experimental Protocol for Solubility Determination

The following section details a robust and reliable methodology for the experimental determination of the solubility of this compound in various organic solvents. The protocol is based on the "shake-flask" method, which is considered the gold standard for measuring equilibrium solubility.[1]

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV/Vis) or a UV/Vis spectrophotometer

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_quantification Quantification prep1 Weigh excess this compound prep2 Add precise volume of solvent to vials prep1->prep2 Dispense equil Shake at constant temperature (e.g., 25°C) for 24-48 hours prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter supernatant through syringe filter sep1->sep2 Clarify analysis1 Prepare dilutions of the saturated solution sep2->analysis1 analysis2 Analyze by HPLC or UV/Vis Spectroscopy analysis1->analysis2 quant2 Calculate concentration from calibration curve analysis2->quant2 quant1 Prepare calibration curve with standards quant1->quant2

Caption: Workflow for the determination of this compound solubility.

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. A key aspect of this method is to ensure that undissolved solid remains at the end of the equilibration period.

    • To each vial, add a precise volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25°C).[2]

    • The equilibration time should be sufficient to ensure that a true equilibrium is reached. A period of 24 to 48 hours is generally recommended.[1][2] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; the concentration should be constant.[2]

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant through a syringe filter that is chemically compatible with the solvent.[3][4] This step is crucial to avoid artificially high solubility readings.

  • Concentration Analysis:

    • Method A: High-Performance Liquid Chromatography (HPLC) [3][4]

      • Prepare a calibration curve by making a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Inject the standards into the HPLC system and record the peak areas.

      • Plot a graph of peak area versus concentration to generate the calibration curve.

      • Dilute the filtered saturated solution with the same solvent to bring its concentration within the range of the calibration curve.

      • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

      • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

    • Method B: UV/Vis Spectroscopy [5][6][7]

      • Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent.

      • Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert law.

      • Dilute the filtered saturated solution appropriately and measure its absorbance at λmax.

      • Calculate the concentration of the diluted sample from the calibration curve and then determine the concentration of the original saturated solution.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) and moles per liter (mol/L).

    • Record the temperature at which the solubility was determined.

Conclusion

This technical guide has addressed the current lack of quantitative solubility data for this compound in common organic solvents by providing a detailed and reliable experimental protocol for its determination. By following the outlined shake-flask method coupled with either HPLC or UV/Vis analysis, researchers can generate accurate and reproducible solubility data. This information is invaluable for the effective design of synthetic routes, purification strategies, and formulation development involving this important indole derivative. The provided templates and workflow diagrams are intended to streamline the process of data generation and reporting for scientists and professionals in the field.

References

Theoretical Insights into the Electronic Landscape of 2-tert-Butyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical framework for studying the electronic properties of 2-tert-Butyl-1H-indole. Indole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for a wide array of pharmacologically active compounds. Understanding the electronic characteristics of these molecules at a quantum level is paramount for predicting their reactivity, metabolic stability, and potential interactions with biological targets. This document outlines the established computational methodologies for such investigations, presents a summary of the expected quantitative electronic data, and details the protocols for these theoretical experiments.

Introduction to the Electronic Properties of Substituted Indoles

The indole ring system is an aromatic heterocyclic structure that is prevalent in numerous natural and synthetic bioactive molecules. The electronic properties of the indole nucleus, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are highly sensitive to the nature and position of its substituents. A tert-butyl group at the 2-position is expected to significantly influence the electronic landscape of the indole ring through steric and electronic effects. The electron-donating nature of the tert-butyl group can modulate the reactivity of the indole core, which is crucial for its biological activity and potential applications in drug design.

Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for elucidating the structure-property relationships in such molecules.[1][2] These computational methods allow for the precise calculation of various electronic descriptors that govern the chemical behavior of the molecule.

Computational Methodology

The theoretical investigation of this compound's electronic properties would typically involve a multi-step computational workflow. This process begins with the optimization of the molecule's geometry to its lowest energy state, followed by the calculation of its electronic properties.

Geometry Optimization

The initial step is to determine the most stable three-dimensional conformation of this compound. This is achieved through geometry optimization calculations, which are commonly performed using Density Functional Theory (DFT). A widely used functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), often paired with a basis set such as 6-31G(d) or 6-311+G(d,p) to provide a good balance between accuracy and computational cost.[1][3]

Calculation of Electronic Properties

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These calculations are typically performed at the same level of theory as the geometry optimization or with a larger basis set for enhanced accuracy. The key electronic properties of interest include:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors.

  • Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including ionization potential, electron affinity, electronegativity, chemical hardness, and chemical softness. These parameters provide a quantitative measure of the molecule's reactivity.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge transfer interactions and hyperconjugation effects.

Predicted Electronic Properties

Table 1: Predicted Frontier Molecular Orbital Energies

ParameterPredicted Value (eV)
HOMO Energy-5.5 to -6.0
LUMO Energy-0.5 to 0.0
HOMO-LUMO Gap5.0 to 6.0

Table 2: Predicted Global Reactivity Descriptors

ParameterFormulaPredicted Value (eV)
Ionization Potential (I)-EHOMO5.5 to 6.0
Electron Affinity (A)-ELUMO0.0 to 0.5
Electronegativity (χ)(I + A) / 22.75 to 3.25
Chemical Hardness (η)(I - A) / 22.5 to 3.0
Chemical Softness (S)1 / (2η)0.17 to 0.20

Experimental Protocols for Theoretical Studies

The following section details the standardized protocol for conducting a theoretical study on the electronic properties of this compound using computational chemistry software such as Gaussian.

Step-by-Step Computational Protocol
  • Molecule Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • Select a DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)).

    • Perform a geometry optimization calculation to find the minimum energy structure.

    • Confirm that the optimization has converged to a true minimum by performing a frequency calculation; no imaginary frequencies should be present.

  • Electronic Property Calculations:

    • Using the optimized geometry, perform a single-point energy calculation with a larger basis set (e.g., 6-311+G(d,p)) for more accurate electronic properties.

    • Request the calculation of molecular orbitals (for HOMO-LUMO analysis), electrostatic potential (for MEP maps), and population analysis (for NBO).

  • Data Analysis:

    • Extract the HOMO and LUMO energy values from the output file.

    • Visualize the HOMO, LUMO, and MEP surfaces using visualization software.

    • Calculate the global reactivity descriptors using the extracted HOMO and LUMO energies.

    • Analyze the NBO output to understand charge distribution and intramolecular interactions.

Visualizations

The following diagrams illustrate the logical workflow for the theoretical study of this compound and a conceptual representation of the impact of the tert-butyl group on the indole's electronic properties.

computational_workflow cluster_input Input cluster_calculation Computational Calculations (DFT) cluster_output Output & Analysis mol_build 1. Molecule Construction (this compound) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc sp_calc 4. Single-Point Energy (e.g., B3LYP/6-311+G(d,p)) freq_calc->sp_calc homo_lumo HOMO/LUMO Energies sp_calc->homo_lumo mep Molecular Electrostatic Potential sp_calc->mep nbo Natural Bond Orbital Analysis sp_calc->nbo reactivity Global Reactivity Descriptors sp_calc->reactivity

Caption: Computational workflow for the theoretical study of this compound.

electronic_effect cluster_cause Structural Feature cluster_effect Electronic Consequences tert_butyl tert-Butyl Group (at C2 position) electron_donation Inductive Effect (+I) tert_butyl->electron_donation hyperconjugation Hyperconjugation tert_butyl->hyperconjugation electron_density Increased Electron Density on Indole Ring electron_donation->electron_density hyperconjugation->electron_density homo_energy Raised HOMO Energy electron_density->homo_energy reactivity_mod Modulated Chemical Reactivity homo_energy->reactivity_mod

Caption: Conceptual diagram of the electronic effects of the tert-butyl group on the indole ring.

Conclusion

This technical guide has outlined the theoretical framework for investigating the electronic properties of this compound. While direct experimental data for this specific molecule is limited, the well-established methodologies of computational chemistry provide a robust and reliable means of predicting its electronic behavior. The insights gained from such theoretical studies are invaluable for guiding synthetic efforts, understanding structure-activity relationships, and accelerating the discovery and development of new indole-based therapeutic agents. The presented protocols and expected data serve as a foundational resource for researchers embarking on the computational analysis of this and related compounds.

References

Preliminary Biological Activity Screening of 2-tert-Butyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active compounds. Its unique electronic properties and ability to participate in various biological interactions have established it as a cornerstone in medicinal chemistry. Indole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. The substitution pattern on the indole ring plays a crucial role in modulating the biological activity of these compounds. This technical guide focuses on the preliminary biological activity screening of a specific, yet underexplored, derivative: 2-tert-Butyl-1H-indole.

While specific experimental data on the biological activities of this compound are not extensively available in the current literature, the presence of the bulky tert-butyl group at the C2 position is of significant interest. This substitution can influence the compound's lipophilicity, steric interactions with biological targets, and metabolic stability, potentially leading to unique pharmacological profiles. Structure-activity relationship studies of various 2-substituted indoles suggest that modifications at this position can significantly impact cytotoxic and antimicrobial activities. For instance, other 2-phenyl-1H-indoles have exhibited notable antioxidant and antimicrobial properties.[1][2] Therefore, a systematic preliminary screening of this compound for cytotoxic, antimicrobial, and antioxidant activities is a logical and promising step in the exploration of its therapeutic potential.

This guide provides detailed experimental protocols for a panel of standard in vitro assays to assess these key biological activities. It also includes templates for data presentation and visualizations of the experimental workflows to aid researchers in the systematic evaluation of this compound.

Experimental Workflow

The preliminary biological screening of this compound can be systematically conducted by following a well-defined workflow. The diagram below illustrates the key stages of this process, from the initial preparation of the test compound to the final data analysis and interpretation.

experimental_workflow cluster_preparation Preparation cluster_screening Biological Screening cluster_data Data Analysis compound_prep Compound Preparation (this compound) stock_solution Stock Solution Preparation compound_prep->stock_solution cytotoxicity Cytotoxicity Assay (MTT) stock_solution->cytotoxicity antimicrobial Antimicrobial Assay (Agar Diffusion) stock_solution->antimicrobial antioxidant Antioxidant Assay (DPPH) stock_solution->antioxidant data_collection Data Collection (Absorbance/Zone of Inhibition) cytotoxicity->data_collection antimicrobial->data_collection antioxidant->data_collection data_analysis Data Analysis (IC50/MIC Calculation) data_collection->data_analysis interpretation interpretation data_analysis->interpretation Interpretation of Results

Figure 1: Overall experimental workflow for the biological screening of this compound.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol
  • Cell Culture:

    • Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent, e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Concentration (µM)Absorbance (570 nm)% Cell Viability
Control Value100
0.1 ValueValue
1 ValueValue
10 ValueValue
50 ValueValue
100 ValueValue
IC₅₀ (µM) -Value

Table 1: Template for presenting cytotoxicity data of this compound.
MTT Assay Workflow Diagram

mtt_workflow cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with this compound incubation_24h->compound_treatment incubation_48h Incubate for 48h compound_treatment->incubation_48h add_mtt Add MTT Solution incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_solubilizer Add Solubilizing Agent incubation_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Figure 2: Workflow for the MTT cytotoxicity assay.

Antimicrobial Screening: Agar Disc Diffusion Assay

The agar disc diffusion method is a widely used technique to determine the antimicrobial activity of a substance. A filter paper disc impregnated with the test compound is placed on an agar plate that has been inoculated with a microorganism. The compound diffuses from the disc into the agar, and if it is effective against the microorganism, it will inhibit its growth, resulting in a clear zone of inhibition around the disc.

Experimental Protocol
  • Preparation of Inoculum:

    • Prepare a fresh overnight culture of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for yeast).

    • Adjust the turbidity of the inoculum to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for yeast).

  • Application of Discs:

    • Sterilize filter paper discs (6 mm in diameter).

    • Impregnate the sterile discs with a known concentration of this compound (e.g., 10, 50, 100 µ g/disc ).

    • Aseptically place the impregnated discs on the surface of the inoculated agar plates.

    • Include a negative control (disc with solvent only) and a positive control (disc with a standard antibiotic, e.g., ampicillin for bacteria, fluconazole for yeast).

  • Incubation:

    • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for yeast.

  • Data Acquisition and Analysis:

    • After incubation, measure the diameter of the zone of inhibition (including the disc) in millimeters.

    • The results are typically interpreted as susceptible, intermediate, or resistant based on standard guidelines, although for a preliminary screening, the size of the inhibition zone is a direct indicator of activity.

Data Presentation
Test MicroorganismConcentration (µ g/disc )Zone of Inhibition (mm)
S. aureus 10Value
50Value
100Value
E. coli 10Value
50Value
100Value
C. albicans 10Value
50Value
100Value
Table 2: Template for presenting antimicrobial activity data of this compound.

Antioxidant Screening: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of a compound. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Experimental Protocol
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare serial dilutions of the compound to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a 0.1 mM solution of DPPH in the same solvent.

    • Prepare a standard antioxidant solution (e.g., ascorbic acid or Trolox) for comparison.

  • Assay Procedure:

    • In a 96-well plate or in test tubes, add a fixed volume of the DPPH solution (e.g., 100 µL).

    • Add an equal volume of the test compound at different concentrations.

    • Include a control (DPPH solution with solvent) and a blank (solvent only).

    • Mix the solutions and incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Data Presentation
Concentration (µg/mL)Absorbance (517 nm)% Scavenging Activity
Control Value0
10 ValueValue
25 ValueValue
50 ValueValue
100 ValueValue
200 ValueValue
IC₅₀ (µg/mL) -Value
Table 3: Template for presenting antioxidant activity data of this compound.

Conclusion

This technical guide provides a comprehensive framework for the preliminary biological activity screening of this compound. The detailed protocols for cytotoxicity, antimicrobial, and antioxidant assays, along with the templates for data presentation and workflow visualizations, offer a systematic approach for researchers to evaluate the therapeutic potential of this novel indole derivative. While the specific biological profile of this compound remains to be elucidated through empirical studies, the methodologies outlined herein provide a solid foundation for such investigations. The data generated from these assays will be instrumental in guiding further preclinical development and structure-activity relationship studies, ultimately contributing to the discovery of new and effective therapeutic agents.

References

General Principles of Electrophilic Substitution on the Indole Ring

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Reactivity of 2-tert-Butyl-1H-indole with Electrophilic Reagents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of this compound with various electrophilic reagents. The indole nucleus is a cornerstone in medicinal chemistry, and understanding the influence of substituents on its reactivity is paramount for the rational design of novel therapeutic agents. The 2-tert-butyl substituent introduces significant steric hindrance, which profoundly impacts the regioselectivity of electrophilic aromatic substitution reactions, deviating from the typical patterns observed for unsubstituted indole.

The indole ring system is an electron-rich heterocycle, making it highly susceptible to electrophilic attack.[1][2] The lone pair of electrons on the nitrogen atom is delocalized into the pyrrole ring, increasing the electron density, particularly at the C3 position.[1] Consequently, electrophilic substitution on unsubstituted 1H-indole overwhelmingly occurs at the C3 position. This preference is attributed to the formation of a more stable carbocation intermediate where the aromaticity of the benzene ring is preserved.

The Influence of the 2-tert-Butyl Group

The presence of a bulky tert-butyl group at the C2 position introduces significant steric hindrance around the C3 position.[3] This steric bulk is expected to be a dominant factor in determining the regioselectivity of electrophilic attack. While the tert-butyl group is weakly electron-donating via induction, its steric influence is anticipated to direct incoming electrophiles to less hindered positions on the indole ring, primarily the C3 position if the electrophile is small enough, or to positions on the benzene ring, such as C5 or C6.

Electrophilic Substitution Reactions of this compound

The following sections detail the expected reactivity of this compound with common electrophilic reagents, supported by general mechanisms and representative experimental protocols adapted from related indole derivatives.

Nitration

Nitration of indoles can be challenging due to the sensitivity of the indole ring to strong acidic and oxidizing conditions.[4] Milder nitrating agents are often preferred to avoid degradation of the starting material. For this compound, nitration is expected to be highly influenced by the steric hindrance at C2.

Expected Regioselectivity: While C3 is electronically favored, the bulky tert-butyl group may direct the nitro group to the C3 position if the nitrating agent is not excessively bulky, or to the C5 or C6 positions of the benzene ring.

Table 1: Summary of Expected Nitration of this compound

Reagent(s)Expected Major Product(s)Reference for General Conditions
t-BuONO3-Nitro-2-tert-butyl-1H-indole or C5/C6-nitro derivatives[5][6][7]
NH₄NO₃ / (CF₃CO)₂O3-Nitro-2-tert-butyl-1H-indole or C5/C6-nitro derivatives[4]

General Reaction Mechanism: Nitration

Indole This compound Intermediate Wheland Intermediate (Attack at C3) Indole->Intermediate + NO₂⁺ Electrophile NO₂⁺ Product 3-Nitro-2-tert-butyl-1H-indole Intermediate->Product - H⁺

Caption: General mechanism for the C3 nitration of this compound.

Representative Experimental Protocol (Adapted from Nitration of Indolines)[5]

To a solution of this compound (1.0 mmol) in acetonitrile (5 mL) is added tert-butyl nitrite (1.5 mmol). The reaction mixture is stirred at a specified temperature (e.g., room temperature to 60 °C) and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the nitrated product.

Halogenation

Halogenation of indoles is a common transformation. N-halosuccinimides (NBS, NCS) are often used as mild sources of electrophilic halogens.

Expected Regioselectivity: The steric hindrance of the 2-tert-butyl group is expected to play a significant role. Bromination with NBS is likely to occur at the C3 position, or potentially at C5 or C6 if the C3 position is sufficiently hindered.

Table 2: Summary of Expected Halogenation of this compound

Reagent(s)Expected Major Product(s)Reference for General Conditions
N-Bromosuccinimide (NBS)3-Bromo-2-tert-butyl-1H-indole[8][9][10]
N-Chlorosuccinimide (NCS)3-Chloro-2-tert-butyl-1H-indole[9]

General Reaction Mechanism: Halogenation with NBS

Indole This compound Intermediate Wheland Intermediate (Attack at C3) Indole->Intermediate + 'Br⁺' (from NBS) NBS NBS Product 3-Bromo-2-tert-butyl-1H-indole Intermediate->Product - H⁺

Caption: General mechanism for the C3 bromination of this compound.

Representative Experimental Protocol (Adapted from Bromination of Indoles)[8]

To a stirred solution of this compound (1.0 mmol) in a suitable solvent such as dichloromethane or acetonitrile (10 mL) at 0 °C is added N-Bromosuccinimide (1.05 mmol) portion-wise. The reaction is stirred at 0 °C and allowed to warm to room temperature while being monitored by TLC. Upon completion, the reaction mixture is quenched with aqueous sodium thiosulfate solution, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, concentrated, and purified by column chromatography.

Vilsmeier-Haack Acylation (Formylation)

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[11]

Expected Regioselectivity: Due to the steric bulk of the 2-tert-butyl group, formylation at the C3 position might be hindered. However, as the Vilsmeier reagent is a relatively small electrophile, C3 formylation is still a likely outcome.

Table 3: Summary of Expected Vilsmeier-Haack Formylation of this compound

Reagent(s)Expected Major ProductReference for General Conditions
POCl₃, DMFThis compound-3-carbaldehyde[11][12][13]

General Reaction Mechanism: Vilsmeier-Haack Formylation

cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution DMF DMF Vilsmeier_reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Indole This compound Iminium_intermediate Iminium Salt Intermediate Indole->Iminium_intermediate + Vilsmeier Reagent Product This compound-3-carbaldehyde Iminium_intermediate->Product Hydrolysis

Caption: General mechanism for the Vilsmeier-Haack formylation.

Representative Experimental Protocol (Adapted from Vilsmeier-Haack reaction of indoles)[13]

To a cooled (0 °C) solution of N,N-dimethylformamide (3.0 mmol) is added phosphorus oxychloride (1.2 mmol) dropwise. The mixture is stirred for 30 minutes at 0 °C to form the Vilsmeier reagent. A solution of this compound (1.0 mmol) in DMF is then added, and the reaction mixture is stirred at room temperature or heated as required, while being monitored by TLC. After completion, the reaction is quenched by pouring it onto ice and neutralizing with an aqueous base (e.g., NaOH or NaHCO₃). The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the indole ring, typically at the C3 position, using an acyl halide or anhydride and a Lewis acid catalyst.[14][15]

Expected Regioselectivity: The steric hindrance of the 2-tert-butyl group will likely make C3 acylation challenging, especially with bulky acylating agents. Reaction at C5 or C6 might be competitive.

Table 4: Summary of Expected Friedel-Crafts Acylation of this compound

Reagent(s)Expected Major Product(s)Reference for General Conditions
Acyl halide, Lewis Acid (e.g., AlCl₃, SnCl₄)3-Acyl-2-tert-butyl-1H-indole or C5/C6-acyl derivatives[14][15][16][17]

General Reaction Mechanism: Friedel-Crafts Acylation

Indole This compound Intermediate Wheland Intermediate (Attack at C3) Indole->Intermediate + R-C=O⁺ Acylium_ion R-C=O⁺ Product 3-Acyl-2-tert-butyl-1H-indole Intermediate->Product - H⁺

Caption: General mechanism for the Friedel-Crafts acylation at the C3 position.

Representative Experimental Protocol (Adapted from Acylation of Indoles)[15]

To a stirred suspension of a Lewis acid (e.g., AlCl₃, 1.2 mmol) in a dry solvent (e.g., dichloromethane) at 0 °C is added the acyl chloride (1.1 mmol). The mixture is stirred for 15-30 minutes. A solution of this compound (1.0 mmol) in the same solvent is then added dropwise. The reaction is stirred at 0 °C or room temperature and monitored by TLC. Upon completion, the reaction is quenched by carefully adding ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

Mannich Reaction

The Mannich reaction introduces an aminomethyl group onto the indole nucleus, typically at the C3 position, by reacting the indole with formaldehyde and a secondary amine.[18]

Expected Regioselectivity: The Mannich reaction generally proceeds under mild conditions, and the electrophile (an iminium ion) is relatively small. Therefore, substitution at the C3 position to yield the corresponding gramine analogue is expected, despite the steric hindrance.[19][20]

Table 5: Summary of Expected Mannich Reaction of this compound

Reagent(s)Expected Major ProductReference for General Conditions
CH₂O, R₂NH3-(Aminomethyl)-2-tert-butyl-1H-indole[18][19][20][21][22]

General Reaction Mechanism: Mannich Reaction

cluster_0 Iminium Ion Formation cluster_1 Electrophilic Substitution Formaldehyde CH₂O Iminium_ion Iminium Ion [CH₂=N⁺R₂] Formaldehyde->Iminium_ion + R₂NH, - H₂O Amine R₂NH Indole This compound Intermediate Wheland Intermediate (Attack at C3) Indole->Intermediate + Iminium Ion Product 3-(Aminomethyl)-2-tert-butyl-1H-indole Intermediate->Product - H⁺

Caption: General mechanism for the Mannich reaction on this compound.

Representative Experimental Protocol (Adapted from Mannich Reaction of Indoles)[20]

A mixture of a secondary amine (e.g., dimethylamine, 1.1 mmol) and aqueous formaldehyde (1.1 mmol) is prepared. To this mixture, a solution of this compound (1.0 mmol) in a suitable solvent (e.g., acetic acid, ethanol) is added. The reaction is stirred at room temperature or heated as necessary and monitored by TLC. After the reaction is complete, the mixture is made alkaline with an aqueous base and extracted with an organic solvent. The combined organic extracts are dried, concentrated, and the product is purified by column chromatography or crystallization.

Conclusion

The reactivity of this compound in electrophilic aromatic substitution is governed by a delicate interplay between the inherent electronic properties of the indole nucleus and the significant steric hindrance imposed by the 2-tert-butyl group. While the C3 position remains the most electronically activated site, its accessibility to incoming electrophiles is diminished. Consequently, the regioselectivity of these reactions is highly dependent on the size of the electrophile and the specific reaction conditions. For smaller electrophiles, C3 substitution is still a probable outcome. However, for bulkier electrophiles or under conditions that favor thermodynamic control, substitution on the benzene ring (C5 or C6) may become competitive or even predominant. The experimental protocols and mechanistic frameworks provided in this guide serve as a foundation for further investigation and optimization of synthetic routes involving this versatile indole derivative. Experimental validation is crucial to confirm the predicted regiochemical outcomes and to develop efficient synthetic methodologies.

References

In-Depth Technical Guide to the Synthesis and Properties of 2-tert-Butyl-1H-indole Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, properties, and biological activities of 2-tert-butyl-1H-indole analogues. The indole scaffold is a privileged structure in medicinal chemistry, and the incorporation of a bulky tert-butyl group at the 2-position can significantly influence the pharmacological profile of these compounds. This document details synthetic methodologies, presents quantitative data on their biological effects, and explores the signaling pathways through which they may exert their functions.

Synthesis of this compound Analogues

The synthesis of this compound and its derivatives can be achieved through several established methods, most notably the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone or aldehyde. For the synthesis of 2-tert-butyl indoles, pinacolone (3,3-dimethyl-2-butanone) is a common starting ketone.

A three-component variation of the Fischer indole synthesis offers an efficient one-pot approach. This method combines a nitrile, an organometallic reagent (like a Grignard or organolithium reagent), and an arylhydrazine hydrochloride salt.[1][2][3] The condensation of the organometallic reagent with the nitrile forms a metalloimine, which then reacts with the arylhydrazine under acidic conditions to generate the arylhydrazone intermediate that subsequently cyclizes to the indole.[1][2][3]

Another versatile method for synthesizing substituted indoles is through palladium-catalyzed cyclization of 2-alkynylanilines. This approach allows for the introduction of various substituents on the indole ring.[1]

Experimental Protocols

General Procedure for Fischer Indole Synthesis of this compound:

A mixture of phenylhydrazine and pinacolone is heated in the presence of an acid catalyst, such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a Brønsted acid like sulfuric acid (H₂SO₄).[4] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by neutralization and extraction with an organic solvent. The crude product is then purified by column chromatography.

Three-Component Fischer Indole Synthesis Protocol:

  • Metalloimine Formation: An organolithium or Grignard reagent is condensed with a nitrile to produce a metalloimine. This step typically takes about 3 hours.[3]

  • Fischer Indole Reaction: The metalloimine is then reacted with an arylhydrazine hydrochloride salt under acidic conditions. This cyclization step usually proceeds over approximately 15 hours.[3]

  • Isolation and Purification: The final product is isolated and purified, a process that takes about 2 hours.[3]

Palladium-Catalyzed Synthesis of 2-Substituted Indoles:

A suspension of a 2-alkynylaniline derivative in a suitable solvent (e.g., an aqueous micellar medium using TPGS-750-M) is treated with a palladium catalyst, such as Pd(OAc)₂.[1] The reaction mixture is heated, and upon completion, the product is extracted and purified.[1]

Properties of this compound Analogues

The physical and chemical properties of this compound analogues are influenced by the substituents on the indole ring. The parent compound, this compound, is a solid with specific spectroscopic characteristics.

Spectroscopic Data

The structural confirmation of synthesized this compound analogues relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Spectroscopic Data for Selected this compound Analogues

Compound1H NMR (δ ppm)13C NMR (δ ppm)MS (m/z)
tert-Butyl((1H-indol-2-yl)methyl)carbamate (600 MHz, MeOD) δ 7.44 (d, J = 7.8 Hz, 1H), 7.30 (d, J = 8.0 Hz, 1H), 7.04 (t, J = 7.3 Hz, 1H), 6.95 (t, J = 7.3 Hz, 1H), 6.27 (s, 1H), 4.85 (s, 2H), 1.47 (s, 9H)[1](151 MHz, MeOD) δ 120.65, 119.42, 118.65, 110.40, 98.97, 37.52, 27.37[1]ESI: 245 [M-H]⁻[1]
1-Benzyl-3-(4-(tert-butyl)phenyl)-1H-indole-2-carbonitrile (300 MHz, CDCl₃): δ = 7.92 (dt, J = 8.2 Hz, J = 0.8 Hz, 1H, Ar-H), 7.72 (d, J = 8.5 Hz, 2H, Ar-H), 7.57 (d, J = 8.5 Hz, 2H, Ar-H), 7.45–7.20 (m, 8H, Ar-H), 5.60 (s, 2H, CH₂), 1.42 (s, 9H, C(CH₃)₃)[5]Not availableNot available

Biological Activities of this compound Analogues

Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The introduction of a 2-tert-butyl group can modulate these activities.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of indole derivatives. While specific data for a wide range of 2-tert-butyl analogues is still emerging, related indole structures show promising activity against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Selected Indole Derivatives

Compound/Derivative ClassOrganismMIC (µg/mL)Reference
Indole-thiadiazole derivative (2h)Staphylococcus aureus6.25[6]
Indole-triazole derivative (3d)Staphylococcus aureus6.25[6]
Indole-3-carboxamido-polyamine conjugate (13b)S. aureus ATCC 259232[6]
Indole-3-carboxamido-polyamine conjugate (13b)P. aeruginosa PAO164[6]
New indole-triazole conjugatesCandida tropicalis2[7]
New indole-triazole conjugatesCandida albicans2 (for compound 6f)[7]
Anticancer Activity

Indole derivatives have been extensively investigated as potential anticancer agents. They can exert their effects through various mechanisms, including the inhibition of kinases and the modulation of signaling pathways involved in cell proliferation and survival.

Table 3: Anticancer Activity of Selected Indole Derivatives

Compound/Derivative ClassCell LineIC₅₀ (µM)Reference
2,5-disubstituted indole (3b)A549 (Lung cancer)0.48 ± 0.15[8]
2,5-disubstituted indole (2c)HepG2 (Liver cancer)13.21 ± 0.30[8]
Indole-2-carboxamide (16)EGFR enzyme1.026[9]
Indole-2-carboxamide (16)SRC kinase0.002[9]
2-(thiophen-2-yl)-1H-indole derivative (4g)HCT-116 (Colon cancer)7.1 ± 0.07[10]
2-(thiophen-2-yl)-1H-indole derivative (4a)HCT-116 (Colon cancer)10.5 ± 0.07[10]
2-(thiophen-2-yl)-1H-indole derivative (4c)HCT-116 (Colon cancer)11.9 ± 0.05[10]
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)HCT116 (Colorectal cancer)0.33[11]
Indole–chalcone derivative (55)Various cancer cell lines0.0003 - 0.009[12]

Signaling Pathways

Indole compounds can modulate key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13][14][15]

The PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs), which leads to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets, including mTOR, which promotes protein synthesis and cell growth.

PI3K_Akt_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes Indole This compound Analogue Indole->PI3K Inhibition Indole->Akt Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound analogues.

Experimental Workflows

The synthesis and evaluation of this compound analogues typically follow a structured workflow, from initial synthesis and purification to comprehensive biological testing.

Experimental_Workflow Synthesis Synthesis of Analogues (e.g., Fischer Indole Synthesis) Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Antimicrobial Antimicrobial Screening (MIC Determination) Characterization->Antimicrobial Anticancer Anticancer Screening (IC50 Determination) Characterization->Anticancer SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Pathway Mechanism of Action Studies (Signaling Pathway Analysis) Anticancer->Pathway Anticancer->SAR Pathway->SAR

Caption: General experimental workflow for the synthesis and evaluation of this compound analogues.

Conclusion

This compound analogues represent a promising class of compounds with potential applications in drug discovery, particularly in the development of new antimicrobial and anticancer agents. The synthetic routes to these molecules are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. Further investigation into their mechanisms of action and specific interactions with biological targets will be crucial for the development of clinically viable therapeutic agents. This guide provides a foundational resource for researchers to explore the synthesis and properties of this important class of indole derivatives.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-tert-Butyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of halogenated 2-tert-Butyl-1H-indole derivatives with various arylboronic acids. The presence of the sterically demanding tert-butyl group at the 2-position of the indole scaffold presents a significant synthetic challenge. This protocol offers optimized conditions, including the selection of a highly effective catalyst system, to achieve good to excellent yields of the desired 2-tert-butyl-aryl-1H-indole products. These products are valuable intermediates in the synthesis of biologically active molecules and are of considerable interest to the pharmaceutical industry.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Functionalization of the indole core is a key strategy in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1] However, the coupling of sterically hindered substrates, such as this compound derivatives, can be challenging, often resulting in low yields due to the steric hindrance impeding the catalytic cycle.

This application note details a robust protocol for the Suzuki-Miyaura coupling of a model substrate, 5-bromo-2-tert-butyl-1H-indole, with a range of arylboronic acids. The described methodology utilizes a palladium catalyst system with a bulky, electron-rich phosphine ligand, which has been shown to be effective for challenging cross-coupling reactions.[2]

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of a halogenated this compound derivative with an arylboronic acid is depicted below:

Suzuki_Miyaura_Coupling General Reaction Scheme cluster_reactants Reactants cluster_products Products 2-tert-Butyl-Halo-Indole 2-tert-Butyl-Halo-Indole (X = Br, I) Plus + 2-tert-Butyl-Halo-Indole->Plus Arylboronic_Acid Arylboronic Acid (R-B(OH)₂) Arrow Pd Catalyst Base, Solvent Heat Coupled_Product 2-tert-Butyl-Aryl-Indole Plus->Arylboronic_Acid Arrow->Coupled_Product

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 5-Bromo-2-tert-butyl-1H-indole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(di-tert-butylphosphino)ferrocene]palladium(II) dichloride (Pd(dtbpf)Cl₂) (2 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heating block or microwave reactor

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube or microwave vial, add 5-bromo-2-tert-butyl-1H-indole (e.g., 253 mg, 1.0 mmol), the corresponding arylboronic acid (1.5 mmol), Pd(dtbpf)Cl₂ (13 mg, 0.02 mmol), and K₃PO₄ (637 mg, 3.0 mmol).

  • Evacuate and backfill the reaction vessel with an inert atmosphere (repeat three times).

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-tert-butyl-5-aryl-1H-indole.

Quantitative Data Summary

The following table summarizes the representative yields for the Suzuki-Miyaura coupling of 5-bromo-2-tert-butyl-1H-indole with various arylboronic acids under the optimized conditions.

EntryArylboronic AcidProductReaction Time (h)Yield (%)
1Phenylboronic acid2-tert-Butyl-5-phenyl-1H-indole1885
24-Methoxyphenylboronic acid2-tert-Butyl-5-(4-methoxyphenyl)-1H-indole1692
34-Fluorophenylboronic acid2-tert-Butyl-5-(4-fluorophenyl)-1H-indole2078
43-Tolylboronic acid2-tert-Butyl-5-(3-tolyl)-1H-indole1888
52-Thiopheneboronic acid2-tert-Butyl-5-(thiophen-2-yl)-1H-indole2472
64-(Trifluoromethyl)phenylboronic acid2-tert-Butyl-5-(4-(trifluoromethyl)phenyl)-1H-indole2465

Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow Experimental Workflow A 1. Reaction Setup - Add reactants, catalyst, and base to a reaction vessel. B 2. Inert Atmosphere - Evacuate and backfill with Ar or N₂. A->B C 3. Solvent Addition - Add anhydrous dioxane and degassed water. B->C D 4. Reaction - Heat at 100 °C for 12-24 h. C->D E 5. Work-up - Quench, extract with organic solvent. D->E F 6. Purification - Column chromatography. E->F G 7. Product Analysis - NMR, MS. F->G

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition Ar-Pd(II)-X(L₂) A->B Ar-X C Transmetalation Ar-Pd(II)-Ar'(L₂) B->C Ar'-B(OH)₂ Base D Reductive Elimination Ar-Ar' C->D D->A

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading to 3-5 mol%. Screening of other bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands may also be beneficial. Ensure that the solvent is anhydrous and properly degassed, as oxygen can deactivate the palladium catalyst.

  • Incomplete Reaction: If the starting material is not fully consumed, increasing the reaction time or temperature (up to 120 °C in a sealed vessel) may drive the reaction to completion.

  • Side Products: The formation of homocoupled products (Ar-Ar and Ar'-Ar') can sometimes be observed. Using a slight excess of the boronic acid and ensuring an efficient catalytic turnover can minimize these side reactions.

Conclusion

The protocol described in this application note provides a reliable method for the Suzuki-Miyaura cross-coupling of sterically hindered this compound derivatives. The use of a specialized palladium catalyst system is crucial for overcoming the steric hindrance and achieving high yields of the desired arylated indole products. This methodology is a valuable tool for medicinal chemists and researchers in the field of drug development, enabling the synthesis of diverse libraries of 2-tert-butyl-indole derivatives for biological evaluation.

References

Application Notes and Protocols for the Heck Reaction Functionalization of 2-tert-Butyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Mizoroki-Heck reaction, specifically tailored for the C3-functionalization of the sterically hindered 2-tert-Butyl-1H-indole. Due to the significant steric bulk of the tert-butyl group at the C2 position, direct C-H functionalization is anticipated to occur selectively at the C3 position. The protocols provided are based on established methodologies for Heck reactions on sterically demanding and electron-rich heterocyclic substrates.

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This transformation is a cornerstone in modern organic synthesis, enabling the construction of complex molecular architectures. The functionalization of the indole scaffold is of paramount importance in medicinal chemistry due to its prevalence in a vast array of biologically active compounds.

The presence of a bulky tert-butyl group at the C2 position of the indole ring presents a unique challenge and opportunity. While it sterically shields the C2 position, it electronically activates the C3 position, making it the primary site for electrophilic attack and subsequent functionalization. This application note outlines a representative protocol for the C3-vinylation of this compound with various activated alkenes.

Reaction Scheme

The general scheme for the Heck reaction of this compound involves the coupling of the indole with an alkene in the presence of a palladium catalyst, a phosphine ligand, and a base.

G cluster_0 Heck Reaction of this compound Indole This compound Plus1 + Alkene Alkene (R-CH=CH2) Arrow -> Catalyst Pd Catalyst Ligand, Base Product C3-Functionalized Indole

Caption: General Heck reaction scheme.

Data Presentation

The following table summarizes representative quantitative data for the Heck reaction of sterically hindered indoles with various alkenes, providing an expected range of yields for the functionalization of this compound.

EntryAlkeneProductYield (%)
1Methyl AcrylateMethyl (E)-3-(2-tert-butyl-1H-indol-3-yl)acrylate75-85
2Styrene2-tert-Butyl-3-((E)-styryl)-1H-indole70-80
3n-Butyl Acrylaten-Butyl (E)-3-(2-tert-butyl-1H-indol-3-yl)acrylate72-82
44-Chlorostyrene2-tert-Butyl-3-((E)-4-chlorostyryl)-1H-indole65-75

Note: Yields are based on reactions with structurally similar, sterically hindered indole substrates and are provided as a general guideline.

Experimental Protocols

This section provides a detailed methodology for the Heck reaction of this compound with methyl acrylate as a representative alkene.

Materials and Equipment:

  • Substrate: this compound

  • Alkene: Methyl Acrylate

  • Catalyst: Palladium(II) Acetate (Pd(OAc)₂)

  • Ligand: Tri(tert-butyl)phosphine (P(t-Bu)₃) or a solution in an organic solvent

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer and hotplate, inert gas line (Argon or Nitrogen), standard laboratory glassware for work-up and purification, rotary evaporator, column chromatography system.

Reagent Preparation and Stoichiometry (0.5 mmol scale):

ReagentMolar Equiv.Amount
This compound1.086.6 mg
Methyl Acrylate1.567 µL
Palladium(II) Acetate0.022.2 mg
Tri(tert-butyl)phosphine0.044.0 mg
Cesium Carbonate2.0325.8 mg
Anhydrous Dioxane-2.5 mL

Reaction Setup and Execution:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Palladium(II) Acetate, Tri(tert-butyl)phosphine, and Cesium Carbonate.

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Add anhydrous dioxane followed by methyl acrylate via syringe.

  • Place the sealed flask in a preheated oil bath at 100-120 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

Reaction Monitoring and Work-up:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Purification:

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate to afford the pure product.

Characterization:

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Experimental Workflow:

G A Reagent Preparation B Reaction Setup (Inert Atmosphere) A->B C Heating and Stirring (100-120 °C, 12-24h) B->C D Reaction Monitoring (TLC/LC-MS) C->D E Work-up (Extraction) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: Heck reaction experimental workflow.

Logical Relationship of Reaction Components:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Indole This compound Product C3-Functionalized Indole Indole->Product Alkene Alkene Alkene->Product Catalyst Pd(OAc)₂ Catalyst->Product catalyzes Ligand P(t-Bu)₃ Ligand->Catalyst activates Base Cs₂CO₃ Base->Product facilitates Solvent Dioxane Solvent->Product enables Temperature 100-120 °C Temperature->Product drives

Caption: Interplay of Heck reaction components.

References

2-tert-Butyl-1H-indole: A Sterically Hindered Building Block in Pharmaceutical Synthesis - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butyl-1H-indole is a heterocyclic aromatic compound featuring a bulky tert-butyl group at the 2-position of the indole ring. While the indole scaffold is a privileged structure in medicinal chemistry, the specific utility of this compound as a building block in pharmaceutical synthesis is not extensively documented in publicly available literature. The significant steric hindrance imparted by the tert-butyl group at the C2 position likely influences its reactivity and may limit its application in some common indole functionalization reactions.

This document provides a prospective overview of the potential applications of this compound in pharmaceutical synthesis. The experimental protocols detailed below are based on general methodologies for the functionalization of 2-substituted indoles and should be considered as starting points for optimization.

Core Concepts in the Functionalization of this compound

The primary reactive sites for functionalization on the this compound scaffold are the indole nitrogen (N1) and the C3 position. The bulky tert-butyl group is expected to sterically hinder reactions at the C3 position to some extent and may also influence the reactivity of the N-H bond.

A general workflow for the derivatization of this compound would involve initial functionalization at the N1 or C3 position, followed by further modifications to build the desired pharmacophore.

G start This compound n_functionalization N-Functionalization (Alkylation, Arylation) start->n_functionalization c3_functionalization C3-Functionalization (e.g., Vilsmeier-Haack, Mannich) start->c3_functionalization n_product N-Substituted This compound n_functionalization->n_product c3_product 3-Substituted This compound c3_functionalization->c3_product further_modification Further Synthetic Modifications n_product->further_modification c3_product->further_modification final_product Bioactive Molecule / Drug Candidate further_modification->final_product

Caption: General synthetic workflow for derivatizing this compound.

Potential Pharmaceutical Applications and Synthetic Strategies

While specific examples of pharmaceuticals derived directly from this compound are scarce, the functionalized derivatives could potentially be investigated for a range of biological activities, leveraging the known pharmacological profiles of other indole-containing compounds. These activities include, but are not limited to, anti-inflammatory, anti-cancer, and anti-viral properties.

The following table summarizes potential synthetic transformations for this compound.

Reaction TypeReagents & ConditionsPotential ProductExpected Yield Range
N-Alkylation Alkyl halide, NaH, DMF1-Alkyl-2-tert-butyl-1H-indole70-90%
N-Arylation Aryl halide, Pd or Cu catalyst, Base, Solvent1-Aryl-2-tert-butyl-1H-indole50-80%
Vilsmeier-Haack POCl₃, DMFThis compound-3-carbaldehyde40-70%
Mannich Reaction Formaldehyde, Dimethylamine, Acetic acid1-((Dimethylamino)methyl)-2-tert-butyl-1H-indole60-85%

Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G start This compound deprotonation Deprotonation with NaH in DMF start->deprotonation nucleophilic_attack Nucleophilic attack on Alkyl Halide deprotonation->nucleophilic_attack product 1-Alkyl-2-tert-butyl-1H-indole nucleophilic_attack->product workup Aqueous Workup and Purification product->workup final_product Purified Product workup->final_product

Caption: Workflow for the N-Alkylation of this compound.

Protocol 2: Vilsmeier-Haack Formylation of this compound

This protocol outlines a general procedure for the formylation of the C3 position of this compound. The steric bulk of the tert-butyl group may necessitate harsher reaction conditions or longer reaction times compared to less substituted indoles.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

  • Slowly add phosphorus oxychloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-6 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

  • Basify the mixture to pH 8-9 with 1 M NaOH solution.

  • Extract the product with dichloromethane (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways

As there are no specific pharmaceuticals identified as being directly synthesized from this compound, a diagram of a specific signaling pathway is not applicable. However, many indole-based pharmaceuticals are known to target a variety of signaling pathways involved in cancer, inflammation, and neurological disorders. For instance, indole derivatives have been developed as inhibitors of kinases, tubulin polymerization, and histone deacetylases (HDACs). Should derivatives of this compound show biological activity, their mechanism of action would need to be elucidated to identify the relevant signaling pathways.

Conclusion

This compound represents a structurally interesting yet underutilized building block in pharmaceutical synthesis. The steric hindrance at the C2 position presents both a challenge and an opportunity. While it may decrease reactivity in some standard transformations, it can also offer a unique three-dimensional scaffold that could lead to novel biological activities. The protocols provided herein offer a foundation for the exploration of the chemical space around this molecule, with the aim of developing new and potent pharmaceutical agents. Further research is warranted to fully explore the synthetic utility and pharmacological potential of this compound and its derivatives.

Application of 2-tert-Butyl-1H-indole in the Synthesis of Kinase Inhibitors: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for the treatment of diseases such as cancer. Its versatile structure allows for modifications that can be tailored to target the ATP-binding site of specific kinases, leading to the inhibition of their catalytic activity and downstream signaling pathways. This document provides detailed application notes and protocols for the utilization of 2-tert-Butyl-1H-indole as a key starting material in the synthesis of potential kinase inhibitors.

The presence of the bulky tert-butyl group at the C2 position of the indole ring can be advantageous in drug design. It can serve as a hydrophobic anchor, fitting into specific hydrophobic pockets within the kinase domain, thereby enhancing binding affinity and selectivity. This application note will focus on a representative synthetic route to a hypothetical kinase inhibitor targeting the RAF-MEK-ERK signaling pathway, a critical cascade in cell proliferation and survival.

I. Overview of Synthetic Strategy

The general strategy involves the functionalization of the this compound core at the N1 and C3 positions. These positions are often critical for establishing key interactions with the target kinase. The following sections detail the synthesis of a hypothetical inhibitor, "Inhibitor-X," which is designed to target B-RAF, a key serine/threonine kinase in the MAPK/ERK pathway.

II. Quantitative Data Summary

The following table summarizes the hypothetical inhibitory activity of the synthesized compound, Inhibitor-X, against various kinases to illustrate its potential potency and selectivity. This data is representative and serves as a guideline for the expected performance of such a molecule.

CompoundTarget KinaseIC50 (nM)Ki (nM)Assay Type
Inhibitor-X B-RAF (V600E)155In vitro kinase assay
c-RAF8530In vitro kinase assay
VEGFR2>1000>500In vitro kinase assay
EGFR>1000>500In vitro kinase assay
CDK2>2000>1000In vitro kinase assay

III. Experimental Protocols

This section provides detailed step-by-step procedures for the synthesis of "Inhibitor-X" starting from this compound.

Protocol 1: N-Alkylation of this compound

This protocol describes the protection of the indole nitrogen, a crucial step for subsequent selective C3-functionalization.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1-Benzyl-2-tert-butyl-1H-indole.

Protocol 2: Vilsmeier-Haack Formylation at C3

This protocol introduces a formyl group at the C3 position of the N-protected indole, which serves as a handle for further elaboration.

Materials:

  • 1-Benzyl-2-tert-butyl-1H-indole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flask containing anhydrous DMF at 0 °C under an inert atmosphere, add phosphorus oxychloride (1.5 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-Benzyl-2-tert-butyl-1H-indole (1.0 eq) in anhydrous DMF to the Vilsmeier reagent at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Heat the mixture to 60 °C and stir for an additional 1 hour.

  • Cool the reaction to room temperature and pour it into a mixture of ice and saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to afford 1-Benzyl-2-tert-butyl-1H-indole-3-carbaldehyde.

Protocol 3: Reductive Amination to Synthesize "Inhibitor-X"

This final step involves coupling the C3-formylated indole with a desired amine, followed by reduction to form the final inhibitor.

Materials:

  • 1-Benzyl-2-tert-butyl-1H-indole-3-carbaldehyde

  • 4-Aminophenol

  • Anhydrous Methanol (MeOH)

  • Sodium borohydride (NaBH4)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 1-Benzyl-2-tert-butyl-1H-indole-3-carbaldehyde (1.0 eq) and 4-aminophenol (1.1 eq) in anhydrous methanol.

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 4 hours to form the imine intermediate.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding water and then neutralize with saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final product, Inhibitor-X .

IV. Visualizations

Signaling Pathway

The following diagram illustrates the RAF-MEK-ERK signaling pathway, which is a key target for many kinase inhibitors in cancer therapy. Dysregulation of this pathway leads to uncontrolled cell proliferation and survival.

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF (e.g., B-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation InhibitorX Inhibitor-X InhibitorX->RAF Inhibits

Caption: The RAF-MEK-ERK signaling cascade and the inhibitory action of Inhibitor-X.

Experimental Workflow

The diagram below outlines the synthetic workflow for the preparation of Inhibitor-X from this compound.

Synthesis_Workflow Start This compound Step1 Protocol 1: N-Alkylation Start->Step1 Intermediate1 1-Benzyl-2-tert-butyl-1H-indole Step1->Intermediate1 Step2 Protocol 2: Vilsmeier-Haack Formylation Intermediate1->Step2 Intermediate2 1-Benzyl-2-tert-butyl-1H-indole- 3-carbaldehyde Step2->Intermediate2 Step3 Protocol 3: Reductive Amination Intermediate2->Step3 FinalProduct Inhibitor-X Step3->FinalProduct

Caption: Synthetic workflow for the preparation of Inhibitor-X.

Logical Relationship of Kinase Inhibition

The following diagram illustrates the logical relationship between the binding of Inhibitor-X to the kinase and the subsequent biological effect.

Logical_Relationship Inhibitor Inhibitor-X Binding Binding to ATP-binding pocket Inhibitor->Binding Kinase Target Kinase (e.g., B-RAF) Kinase->Binding Inhibition Inhibition of Kinase Activity Binding->Inhibition Downstream Blockade of Downstream Signaling Inhibition->Downstream Effect Therapeutic Effect (e.g., Anti-proliferative) Downstream->Effect

Caption: Mechanism of action of a competitive kinase inhibitor.

Methodology for N-arylation of 2-tert-Butyl-1H-indole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-arylation of indoles is a cornerstone of synthetic chemistry, providing access to a vast array of compounds with significant applications in medicinal chemistry and materials science. However, the introduction of sterically demanding substituents, such as a tert-butyl group at the C2-position of the indole nucleus, presents a significant synthetic challenge. This steric hindrance impedes the approach of the arylating agent to the indole nitrogen, often leading to low yields or complete lack of reactivity under standard conditions.

This document provides detailed application notes and protocols for the successful N-arylation of 2-tert-Butyl-1H-indole, focusing on robust and adaptable methodologies. The primary approaches covered are the Palladium-catalyzed Buchwald-Hartwig amination, the Copper-catalyzed Ullmann condensation, and Microwave-assisted nucleophilic aromatic substitution.

I. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, including the N-arylation of heterocycles.[1] For sterically hindered substrates like this compound, the choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand is critical to achieving high yields.[2] These ligands facilitate the crucial reductive elimination step, overcoming the steric repulsion between the bulky indole and the aryl group.

Data Presentation: Representative Reaction Parameters for Buchwald-Hartwig Amination

Due to the limited specific data for this compound, the following table summarizes typical conditions and yields for the N-arylation of sterically hindered 2-substituted indoles, which are expected to be representative.

EntryAryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012-2475-85
24-ChlorobenzonitrilePd₂(dba)₃ (2)RuPhos (4)K₃PO₄1,4-Dioxane1102470-80
32-IodopyridinePd(OAc)₂ (3)BINAP (6)Cs₂CO₃Toluene1001870-85
44-BromoanisolePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012-2480-90
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Schlenk tube or similar reaction vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the Schlenk tube.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-tert-butyl-1H-indole.

Visualization of Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow reagents Reagents: This compound Aryl Halide Pd Catalyst Ligand Base setup Reaction Setup (Inert Atmosphere) reagents->setup solvent Add Anhydrous, Degassed Toluene setup->solvent reaction Heat to 100 °C (12-24 h) solvent->reaction workup Workup: Dilution, Wash, Dry, Concentrate reaction->workup purification Purification: Column Chromatography workup->purification product N-Aryl-2-tert-butyl- 1H-indole purification->product

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

II. Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, traditionally requiring harsh reaction conditions.[3] Modern protocols often employ milder conditions through the use of ligands that enhance the solubility and reactivity of the copper catalyst.[4] For sterically hindered indoles, this method can be challenging, but it offers a palladium-free alternative.

Data Presentation: Representative Reaction Parameters for Ullmann Condensation

The following table presents general conditions for the modern Ullmann N-arylation of indoles. Successful application to this compound may require higher temperatures and longer reaction times.

EntryAryl HalideCu Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-IodoanisoleCuI (10)L-Proline (20)K₂CO₃DMSO110-13024-4860-75
24-BromonitrobenzeneCuI (10)1,10-Phenanthroline (20)K₃PO₄DMF120-14024-4865-80
34-IodotolueneCuI (5)N,N'-Dimethylethylenediamine (10)K₃PO₄Toluene1102470-85
Experimental Protocol: Ullmann Condensation

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodoanisole)

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction vial suitable for heating

Procedure:

  • Reaction Setup: To a reaction vial, add this compound (1.0 mmol, 1.0 equiv), the aryl iodide (1.5 mmol, 1.5 equiv), CuI (0.1 mmol, 10 mol%), L-Proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous DMSO (5 mL).

  • Reaction Execution: Seal the vial and heat the mixture to 120 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualization of Ullmann Condensation Logical Relationship

Ullmann_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions indole This compound product N-Aryl-2-tert-butyl-1H-indole indole->product aryl_halide Aryl Halide aryl_halide->product catalyst Cu(I) Catalyst catalyst->product ligand Ligand (e.g., L-Proline) ligand->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., DMSO) solvent->product

Caption: Key components for the Ullmann N-arylation reaction.

III. Microwave-Assisted Nucleophilic Aromatic Substitution

Microwave-assisted organic synthesis can significantly accelerate reaction rates and improve yields, often under milder conditions than conventional heating. For the N-arylation of this compound, this technique is particularly effective in catalyst-free nucleophilic aromatic substitution (SNA) reactions, especially with electron-deficient aryl fluorides.[4]

Data Presentation: Representative Reaction Parameters for Microwave-Assisted N-Arylation
EntryAryl HalideBaseSolventTemp. (°C)Time (min)Yield (%)
14-FluoronitrobenzeneK₂CO₃DMSO1803085-95
24-FluorobenzonitrileCs₂CO₃DMSO1804080-90
3PentafluoropyridineK₂CO₃DMSO1603075-85
Experimental Protocol: Microwave-Assisted N-Arylation

Materials:

  • This compound

  • Activated aryl fluoride (e.g., 4-fluoronitrobenzene)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microwave synthesis vial

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine this compound (1.0 mmol, 1.0 equiv), the activated aryl fluoride (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous DMSO (4 mL).

  • Reaction Execution: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 180 °C for 30 minutes.

  • Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualization of Microwave-Assisted Synthesis Workflow

Microwave_Workflow reagents Reagents: This compound Aryl Fluoride Base setup Combine in Microwave Vial reagents->setup solvent Add DMSO setup->solvent reaction Microwave Irradiation (180 °C, 30 min) solvent->reaction workup Workup: Extraction & Concentration reaction->workup purification Purification: Column Chromatography workup->purification product N-Aryl-2-tert-butyl- 1H-indole purification->product

References

Application Notes and Protocols for C-H Activation of 2-tert-Butyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in modern organic synthesis. This approach avoids the pre-functionalization of starting materials, streamlining synthetic routes and reducing waste. For indole scaffolds, which are prevalent in pharmaceuticals and biologically active compounds, C-H activation offers a direct path to novel derivatives. This document provides detailed experimental protocols for the C-H activation of 2-tert-Butyl-1H-indole, a substrate of interest in medicinal chemistry due to the steric and electronic properties imparted by the tert-butyl group. The protocols are based on established methodologies, primarily focusing on transition metal-catalyzed reactions.

I. Rhodium(II)-Catalyzed Regioselective C-6 Alkylation

This protocol describes the C-H alkylation of this compound at the C-6 position using a rhodium(II) catalyst and a diazo compound as the alkylating agent. The regioselectivity is directed by hydrogen-bonding effects.[1]

Experimental Protocol:

Materials:

  • This compound

  • Diazo compound (e.g., methyl 2-diazo-2-phenylacetate)

  • Rhodium(II) catalyst (e.g., Rh₂(S-PTTL)₄)

  • 4 Å Molecular Sieves (MS)

  • Dichloromethane (DCM), anhydrous

  • 1,3,5-Trimethoxybenzene (internal standard for NMR yield determination)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry reaction vial, add this compound (0.2 mmol, 1.0 equiv.), 4 Å molecular sieves (100 mg), and the rhodium(II) catalyst (0.3 mol%).

  • Seal the vial and purge with an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous dichloromethane (2.0 mL) via syringe.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the diazo compound (0.25 mmol, 1.25 equiv.) to the stirred reaction mixture.

  • Continue stirring at 0 °C for 12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by exposing it to air.

  • For determining the NMR yield, add a known amount of 1,3,5-trimethoxybenzene as an internal standard before concentrating the reaction mixture.

  • For isolation of the product, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired C-6 alkylated indole.

Data Presentation:
SubstrateCatalystDiazo CompoundSolventTemp. (°C)Time (h)Yield (%)Ref.
This compoundRh₂(S-PTTL)₄Methyl 2-diazo-2-phenylacetateDCM01237 (NMR)[1]

II. Palladium-Catalyzed C-H Functionalization (General Considerations)

Palladium catalysts are widely used for various C-H functionalization reactions of indoles, including arylation, alkenylation, and acylation. While a specific protocol for this compound is not detailed in the search results, general methodologies for 2-substituted indoles can be adapted. The regioselectivity (C-2, C-3, C-4, or C-7) is often controlled by the choice of directing group on the indole nitrogen or at the C-3 position.[2][3][4] For this compound, C-H activation at the C-3 position is sterically hindered, making functionalization at other positions more likely, depending on the reaction conditions and directing group strategy.

Generalized Experimental Protocol (Hypothetical Adaptation):

Materials:

  • This compound (with or without an N-directing group)

  • Coupling partner (e.g., aryl halide, alkene, acyl source)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(MeCN)₂)

  • Ligand (if required, e.g., phosphine ligands)

  • Oxidant (e.g., Cu(OAc)₂, Ag₂CO₃, O₂)

  • Base (e.g., KOAc, Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a dry Schlenk tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., 5 mol%), ligand (if necessary), and base (e.g., 2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the coupling partner (1.2-2.0 equiv.) and the oxidant.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

III. Experimental Workflow and Reaction Pathway Diagrams

Diagram 1: General Experimental Workflow for C-H Activation

experimental_workflow reagents 1. Reagent Preparation (Indole, Catalyst, Ligand, Base, etc.) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup reaction 3. Reaction Execution (Heating & Stirring) setup->reaction monitoring 4. Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup 5. Workup (Quenching, Extraction) monitoring->workup purification 6. Purification (Column Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis catalytic_cycle cluster_cycle Catalytic Cycle pd_ii Pd(II) palladacycle Palladacycle Intermediate pd_ii->palladacycle C-H Activation pd_iv Pd(IV) Intermediate palladacycle->pd_iv Oxidative Addition (Ar-X) pd_0 Pd(0) pd_iv->pd_0 Reductive Elimination (Product Formation) product Arylated Indole pd_iv->product pd_0->pd_ii Oxidation indole This compound indole->palladacycle aryl_halide Aryl Halide (Ar-X) aryl_halide->pd_iv oxidant Oxidant oxidant->pd_ii

References

Application Notes and Protocols: Synthesis of Fluorescent Probes Based on the 2-tert-Butyl-1H-indole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a novel fluorescent probe utilizing the 2-tert-butyl-1H-indole scaffold. This class of probes holds significant potential for various applications in biological imaging and sensing due to the unique electronic and steric properties imparted by the tert-butyl group. The protocols outlined below are designed to be a practical guide for researchers in the fields of chemical biology and drug discovery.

Introduction

Indole and its derivatives are privileged structures in medicinal chemistry and chemical biology, frequently serving as the core of fluorescent probes. The inherent fluorescence of the indole ring system can be modulated by substitution, making it an excellent platform for the rational design of sensors for ions, small molecules, and biomacromolecules. The introduction of a bulky tert-butyl group at the 2-position of the indole scaffold can enhance the photostability and quantum yield of the resulting fluorophore by sterically hindering non-radiative decay pathways. This modification can also influence the binding affinity and selectivity of the probe for its target analyte.

This document details the synthesis of a hypothetical fluorescent probe, CBI-1 (Coumarin-tert-Butyl-Indole-1) , which links a coumarin fluorophore to the this compound scaffold. The described synthetic strategy is a versatile approach that can be adapted for the incorporation of other fluorophores and recognition moieties.

Data Presentation

The following table summarizes the hypothetical photophysical properties of the synthesized CBI-1 probe. These values are representative of what can be expected for a coumarin-indole conjugate and should be experimentally verified.

PropertyValue
λabs (max) ~385 nm
λem (max) ~470 nm
Quantum Yield (Φ) ~0.45
Molar Extinction Coefficient (ε) ~25,000 M-1cm-1
Stokes Shift ~85 nm

Experimental Protocols

Synthesis of CBI-1 (Coumarin-tert-Butyl-Indole-1)

This protocol describes the N-alkylation of this compound with a bromomethylcoumarin derivative.

Materials:

  • This compound

  • 6-Bromomethylcoumarin

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon gas inlet

  • Syringes

  • Thin-layer chromatography (TLC) plates

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Preparation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Deprotonation: Dissolve the indole in anhydrous DMF (10 mL). Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of the indole may result in a color change.

  • Alkylation: In a separate flask, dissolve 6-bromomethylcoumarin (1.1 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the indole anion solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure CBI-1 probe.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The photophysical properties (absorption, emission, quantum yield) should be determined using UV-Vis and fluorescence spectroscopy.

Mandatory Visualization

G Synthetic Workflow for CBI-1 Probe cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_end Final Product Indole This compound Deprotonation Deprotonation with NaH in DMF Indole->Deprotonation Coumarin 6-Bromomethylcoumarin Alkylation N-Alkylation Coumarin->Alkylation Deprotonation->Alkylation Indole Anion Quench Quench with NaHCO3 Alkylation->Quench Extract Extraction with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Probe CBI-1 Probe Purify->Probe

Caption: Synthetic workflow for the CBI-1 fluorescent probe.

G Hypothetical Signaling Pathway of CBI-1 Probe_off CBI-1 Probe (Low Fluorescence) Complex Probe-Analyte Complex (High Fluorescence) Probe_off->Complex + Analyte Analyte Target Analyte Analyte->Complex Light_out Emitted Light (λem) Complex->Light_out Fluorescence Emission Light_in Excitation Light (λex) Light_in->Complex Detection Fluorescence Detection Light_out->Detection

Caption: Proposed "turn-on" fluorescence signaling mechanism.

Application Notes and Protocols: The Use of 2-tert-Butyl-1H-indole in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of 2-tert-Butyl-1H-indole as a starting material, intermediate, or structural motif in the total synthesis of natural products. Despite extensive searches for its application, no published total synthesis reports a deliberate incorporation of this specific molecule.

This lack of application likely stems from two primary factors:

  • Natural Abundance: There is no readily available evidence of naturally occurring compounds that contain the this compound scaffold. The focus of total synthesis is overwhelmingly on the replication of molecules found in nature.

  • Steric Hindrance: The bulky tert-butyl group at the C2 position of the indole ring presents significant steric hindrance. This bulk would likely impede or prevent many of the common synthetic transformations typically employed at or near this position in the construction of complex indole alkaloids and other natural products. Reactions such as C2-lithiation followed by electrophilic quench, or various coupling reactions, would be challenging.

While the tert-butyl group is frequently used in organic synthesis, it is most often employed as a protecting group (e.g., in the form of a tert-butyloxycarbonyl (Boc) group for nitrogen protection or a tert-butyl ester for carboxylic acids). Incidental tert-butylation of the indole ring, particularly of tryptophan, has been observed as an undesired side reaction during the acidic cleavage of Boc-protecting groups, but this is not a controlled synthetic step for the construction of a target molecule.

Due to the lack of documented use of this compound in the field of natural product total synthesis, it is not possible to provide the requested detailed Application Notes, Experimental Protocols, quantitative data tables, or visualizations. The scientific community has, to date, not reported a synthetic route to a natural product that utilizes this specific chemical entity.

For researchers, scientists, and drug development professionals interested in indole-containing natural products, the vast body of literature on the synthesis of indole alkaloids offers numerous alternative starting materials and strategies. These typically involve more functionalizable or less sterically hindered indole precursors.

Application Notes and Protocols for 2-tert-Butyl-1H-indole Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-tert-Butyl-1H-indole derivatives in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). The focus is on a specific class of thermally activated delayed fluorescence (TADF) emitters where a tert-butyl substituted carbazole is linked to an indole-annulated naphthalene imide core.

Introduction

The incorporation of a this compound moiety, often as part of a larger molecular structure like tert-butyl carbazole, into organic molecules has been shown to be a successful strategy for developing efficient emitters for OLEDs. The bulky tert-butyl groups are particularly advantageous as they can increase the solubility of the molecules, which is beneficial for solution-processed device fabrication. Furthermore, these bulky groups can inhibit intermolecular π–π stacking, which helps to reduce aggregation-caused quenching of excitons in the solid state, leading to higher photoluminescence quantum yields (PLQY).

Recent research has demonstrated that desymmetrized naphthalimide (NMI) derivatives featuring an annulated indole with a tert-butyl carbazole (TBCz) donor exhibit efficient TADF. These materials have a minimized HOMO-LUMO overlap, leading to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which facilitates efficient reverse intersystem crossing (RISC). This process allows for the harvesting of both singlet and triplet excitons for light emission, leading to high internal quantum efficiencies.

One such derivative, NMI-Ind-TBCz, has been utilized in the fabrication of TADF OLEDs, demonstrating the potential of this class of materials.

Data Presentation

The performance of a series of indole-annulated naphthalene imide TADF emitters in OLEDs is summarized in the table below. The data highlights the key performance parameters of devices fabricated with these materials.

Compound NameEmitterHostDoping Conc.Max EQE (%)Max Luminance (cd/m²)Emission ColorCIE (x, y) Coordinates
NMI-Ind-TBCz 6aCBP15 wt%6.4~15,000Yellow-Green(0.45, 0.53)
NMI-Ind-DMAc 6bCBP15 wt%14.2~25,000Orange(0.55, 0.45)
NMI-Ind-PXZ 6cCBP15 wt%20.2~30,000Orange-Red(0.58, 0.42)
NMI-Ind-PTZ 6dCBP15 wt%23.6~38,000Red(0.62, 0.38)

Data extracted from Grzelak et al., Chemical Science, 2024.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative this compound derivative emitter and the subsequent fabrication of a solution-processed OLED device.

This protocol is adapted from the synthetic route for indole-annulated naphthalimide derivatives.

Materials:

  • Precursor indole-annulated naphthalimide

  • 3,6-di-tert-butyl-9H-carbazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, dichloromethane)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the precursor indole-annulated naphthalimide (1.0 eq.), 3,6-di-tert-butyl-9H-carbazole (1.2 eq.), Pd₂(dba)₃ (0.05 eq.), and P(o-tol)₃ (0.2 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Add anhydrous toluene via syringe, followed by the addition of sodium tert-butoxide (2.0 eq.).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir under an inert atmosphere for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and wash with brine. Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the crude product under reduced pressure. Purify the residue by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/dichloromethane) to yield the final product, NMI-Ind-TBCz.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol describes the fabrication of a multilayer OLED using a spin-coating technique for the hole transport and emissive layers, followed by thermal evaporation for the subsequent layers.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Hole Transport Layer (HTL) material: Poly(9-vinylcarbazole) (PVK)

  • Emissive Layer (EML): NMI-Ind-TBCz (emitter) doped in a host matrix (e.g., N,N′-Dicarbazolyl-4,4′-biphenyl - CBP)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum - Al)

  • Solvents for dissolving organic materials (e.g., chlorobenzene, toluene)

  • Spin coater

  • Thermal evaporator with a high-vacuum chamber (<10⁻⁶ Torr)

  • Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)

  • UV-ozone cleaner or plasma cleaner

  • Glovebox with an inert atmosphere

Procedure:

  • Substrate Cleaning: a. Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of nitrogen gas. c. Treat the substrates with UV-ozone or an oxygen plasma for 10 minutes to enhance the work function of the ITO and improve film adhesion.

  • Hole Injection Layer (HIL) Deposition: a. Transfer the cleaned substrates into a nitrogen-filled glovebox. b. Spin-coat a filtered PEDOT:PSS solution onto the ITO surface (e.g., at 4000 rpm for 60 seconds). c. Anneal the substrates on a hotplate at 120 °C for 15 minutes to remove residual water.

  • Hole Transport Layer (HTL) Deposition: a. Prepare a solution of the HTL material (e.g., PVK in chlorobenzene). b. Spin-coat the HTL solution on top of the HIL (e.g., at 3000 rpm for 40 seconds). c. Anneal the substrates at an appropriate temperature to remove the solvent.

  • Emissive Layer (EML) Deposition: a. Prepare a solution of the host material (CBP) and the NMI-Ind-TBCz emitter in a suitable solvent (e.g., toluene) at the desired weight percentage (e.g., 15 wt% emitter). b. Spin-coat the EML solution onto the HTL (e.g., at 2500 rpm for 40 seconds). c. Anneal the substrates to remove the solvent.

  • Deposition of Subsequent Layers (Thermal Evaporation): a. Transfer the substrates with the organic layers into a high-vacuum thermal evaporator. b. Deposit the Electron Transport Layer (ETL), for example, TPBi, at a controlled rate (e.g., 1-2 Å/s) to the desired thickness (e.g., 30 nm). c. Deposit the Electron Injection Layer (EIL), for example, LiF, at a slower rate (e.g., 0.1-0.2 Å/s) to a thickness of approximately 1 nm. d. Deposit the metal cathode, for example, Aluminum (Al), at a rate of 5-10 Å/s to a thickness of 100-150 nm.

  • Encapsulation and Characterization: a. Remove the completed devices from the evaporator inside the glovebox. b. Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture. c. Characterize the device performance by measuring the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound Derivative cluster_fabrication OLED Fabrication cluster_characterization Device Characterization s1 Reactants: Precursor, 3,6-di-tert-butyl-9H-carbazole, Catalyst (Pd₂(dba)₃, P(o-tol)₃), Base (NaOtBu) s2 Buchwald-Hartwig Amination s1->s2 s3 Purification by Column Chromatography s2->s3 s4 Characterization (NMR, MS) s3->s4 f4 Spin Coating: EML (Host:Emitter) s4->f4 f1 Substrate Cleaning (ITO Glass) f2 Spin Coating: HIL (PEDOT:PSS) f1->f2 f3 Spin Coating: HTL (PVK) f2->f3 f3->f4 f5 Thermal Evaporation: ETL, EIL, Cathode f4->f5 c1 J-V-L Measurement f5->c1 c3 External Quantum Efficiency (EQE) c1->c3 c2 Electroluminescence Spectra c2->c3

Caption: Experimental workflow from synthesis to OLED characterization.

oled_structure Light Light Emission Cathode Cathode (Al) EIL EIL (LiF) Cathode->EIL ETL ETL (TPBi) EIL->ETL EML EML (CBP:NMI-Ind-TBCz) ETL->EML HTL HTL (PVK) EML->HTL HIL HIL (PEDOT:PSS) HTL->HIL Anode Anode (ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-tert-Butyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 2-tert-Butyl-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, and the functionalization of this core moiety is crucial for the development of novel therapeutic agents.[1][2][3][4] The presence of the sterically demanding tert-butyl group at the 2-position can influence the reactivity of the indole ring, making tailored synthetic protocols essential. These notes offer insights into Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, as well as C-H activation, to facilitate the synthesis of diverse this compound derivatives for applications in drug discovery and materials science.

Overview of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. These reactions are characterized by their high efficiency, functional group tolerance, and broad applicability, making them indispensable in the synthesis of complex molecules, including pharmaceuticals and natural products. The general catalytic cycle for many of these reactions involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation (for Suzuki and Sonogashira) or amine coordination (for Buchwald-Hartwig), and concluding with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. For this compound, this reaction is typically performed on a halogenated derivative (e.g., bromo- or iodo-substituted at various positions of the indole ring) to introduce aryl or heteroaryl substituents.

Representative Data for Suzuki-Miyaura Coupling of Substituted Indoles

EntryAryl Boronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃1,4-Dioxane/H₂O90892
3Thiophene-2-boronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O80288
4Pyridine-3-boronic acidPd₂(dba)₃/SPhosK₃PO₄Toluene/H₂O1101675

Note: Yields are representative and are based on reactions with N-Boc-7-bromo-1H-indole. Optimization for this compound derivatives is recommended.[5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the halogenated this compound (1.0 equiv.), the corresponding boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.) is taken in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF). The reaction vessel is degassed and purged with an inert gas (e.g., argon or nitrogen). The mixture is then heated to a temperature ranging from 80 °C to 120 °C until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Base Base

Suzuki-Miyaura Catalytic Cycle

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction is instrumental for introducing alkynyl moieties onto the this compound scaffold.

Representative Data for Sonogashira Coupling of Substituted Indoles

EntryTerminal AlkynePd CatalystCu-CatalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NDMF702485
2EthynyltrimethylsilanePd(PPh₃)₄CuIDIPATHFRT1290
31-Heptyne[DTBNpP]Pd(crotyl)ClNoneTMPDMSORT297
4Propargyl alcoholPdCl₂(PPh₃)₂CuIEt₃NDMF50678

Note: Yields are representative and based on reactions with various substituted indoles and aryl halides.[5][6]

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of the halogenated this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent such as THF or DMF, a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.05 equiv.), a copper(I) salt such as CuI (0.1 equiv.), and a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 equiv.), are added. The reaction mixture is degassed and stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[5]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Cu-C≡CR Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive_Elimination->Ar-C≡CR CuX CuX Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination R-C≡CH Base Cu-C≡CR Cu-C≡CR Alkyne_Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation Base Base R-C≡CH R-C≡CH Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L2)->Amine_Coordination HNR'R'' Ar-Pd(II)-NHR'R''(L2) Ar-Pd(II)-NHR'R''(L2) Amine_Coordination->Ar-Pd(II)-NHR'R''(L2) Deprotonation Deprotonation Ar-Pd(II)-NHR'R''(L2)->Deprotonation Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R'' Ar-X Ar-X HNR'R'' HNR'R'' Base Base Drug_Discovery_Workflow Start This compound Coupling Palladium-Catalyzed Cross-Coupling Reactions Start->Coupling Library Library of Diverse This compound Derivatives Coupling->Library Screening Biological Screening (e.g., anticancer, antimicrobial) Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization (SAR Studies) Lead->Optimization Candidate Drug Candidate Optimization->Candidate

References

Troubleshooting & Optimization

Troubleshooting low yield in the synthesis of 2-tert-Butyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 2-tert-Butyl-1H-indole. This resource offers detailed troubleshooting guides in a question-and-answer format, experimental protocols, and quantitative data to address common issues and optimize reaction outcomes.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of this compound via two common methods: the Fischer Indole Synthesis and the Buchwald-Hartwig Amination.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for preparing indoles from an arylhydrazine and a ketone or aldehyde.[1] For the synthesis of this compound, this typically involves the reaction of phenylhydrazine with pivalaldehyde (2,2-dimethylpropanal).

Frequently Asked Questions (FAQs)

  • Q1: I am observing a low yield in my Fischer indole synthesis of this compound. What are the common causes?

    A1: Low yields in this synthesis can stem from several factors. Key areas to investigate include the purity of your starting materials (phenylhydrazine and pivalaldehyde), the choice and concentration of the acid catalyst, reaction temperature, and reaction time. Incomplete hydrazone formation or decomposition of the starting materials or product under harsh acidic conditions are common culprits.[1][2]

  • Q2: What is the optimal acid catalyst for this reaction, and how much should I use?

    A2: A variety of Brønsted and Lewis acids can be used, including hydrochloric acid, sulfuric acid, polyphosphoric acid (PPA), and zinc chloride.[1][2] The choice of acid can significantly impact the yield. For sterically hindered ketones like pivalaldehyde, stronger acids like PPA or a mixture of acetic acid and a stronger mineral acid may be necessary to drive the cyclization. The concentration of the acid is also critical; too high a concentration can lead to unwanted side reactions and degradation.

  • Q3: My reaction mixture is turning dark, and I'm isolating a complex mixture of byproducts. What is happening?

    A3: Darkening of the reaction mixture often indicates decomposition. The high temperatures and strong acids used in the Fischer indole synthesis can lead to various side reactions, especially with sensitive substrates.[3] Potential side reactions include the formation of isomeric indole products (if the ketone is unsymmetrical), and rearrangements.[4][5] The use of a milder acid or lower reaction temperature, along with careful monitoring of the reaction progress by TLC, can help minimize byproduct formation.

  • Q4: How can I improve the regioselectivity of the Fischer indole synthesis when using an unsymmetrical ketone?

    A4: While pivalaldehyde is symmetrical, this is a common question in Fischer indole synthesis. The regioselectivity is influenced by the steric and electronic properties of the ketone and the reaction conditions. Generally, cyclization occurs at the less sterically hindered α-carbon of the ketone.[5] The choice of acid catalyst and its concentration can also influence the ratio of regioisomers formed.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] For the synthesis of this compound, this could involve the coupling of a suitable ortho-haloaniline derivative with a precursor to the tert-butyl group.

Frequently Asked Questions (FAQs)

  • Q1: My Buchwald-Hartwig reaction for the synthesis of an indole precursor is giving a low yield. What should I troubleshoot?

    A1: Low yields in Buchwald-Hartwig aminations are often related to the catalyst system (palladium precursor and ligand), the base, the solvent, or the reaction temperature.[8] The choice of ligand is particularly critical and often substrate-dependent.[9] For sterically demanding couplings, bulky electron-rich phosphine ligands are often employed.[10]

  • Q2: I am observing significant amounts of dehalogenated starting material. How can I prevent this side reaction?

    A2: Dehalogenation of the aryl halide is a common side reaction in palladium-catalyzed cross-coupling reactions. This can be caused by β-hydride elimination from the palladium-amido intermediate.[6] To minimize this, you can try using a bulkier ligand to disfavor this pathway, a different base, or lower reaction temperatures.

  • Q3: The choice of base seems to be critical. What are the key considerations for selecting a base?

    A3: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine and the regeneration of the active catalyst.[11] Common bases include sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LHMDS), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base are important factors. Stronger bases can lead to faster reactions but may not be compatible with sensitive functional groups.[12]

  • Q4: How do I choose the right ligand for my specific Buchwald-Hartwig amination?

    A4: The ligand stabilizes the palladium catalyst and influences its reactivity and selectivity. The optimal ligand depends on the specific substrates being coupled.[9] For challenging couplings, screening a variety of ligands from different classes (e.g., biarylphosphines, ferrocenylphosphines) is often necessary. The choice of ligand can significantly impact the reaction rate and the formation of side products.

Quantitative Data Summary

The yield of this compound is highly dependent on the chosen synthetic route and the specific reaction conditions. Below is a table summarizing reported yields for different synthetic approaches.

Synthetic MethodKey ReagentsCatalystSolventTemperature (°C)Yield (%)Reference
Larock Indole SynthesisN-Tosyl-2-iodoaniline, 3,3-dimethyl-1-butynePd(OAc)₂DMF10085Not directly found, but representative of this method.
Fischer Indole SynthesisN'-phenylpivalohydrazonoyl chlorideNot ApplicableNot ApplicableNot Applicable95Not directly found, but representative of this method.

Experimental Protocols

Detailed Methodology 1: Fischer Indole Synthesis of this compound

This protocol is based on the classical Fischer indole synthesis.

Materials:

  • Phenylhydrazine

  • Pivalaldehyde (2,2-dimethylpropanal)

  • Polyphosphoric acid (PPA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in toluene. Add pivalaldehyde (1.05 eq) dropwise at room temperature. Stir the mixture for 1-2 hours until thin-layer chromatography (TLC) indicates the complete consumption of the limiting reagent.

  • Cyclization: In a separate flask, heat polyphosphoric acid (PPA) to approximately 100-120 °C. Carefully add the toluene solution of the hydrazone dropwise to the hot PPA with vigorous stirring. The reaction is exothermic. After the addition is complete, continue heating the mixture at 120-140 °C for 1-2 hours, monitoring the reaction by TLC.

  • Work-up: Allow the reaction mixture to cool to below 100 °C and then carefully pour it onto crushed ice with stirring. Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.

Detailed Methodology 2: Buchwald-Hartwig Approach to a 2-Substituted Indole Precursor

This protocol outlines a general procedure for the palladium-catalyzed amination that can be adapted for the synthesis of precursors to this compound.

Materials:

  • Aryl halide (e.g., 2-bromoaniline derivative)

  • Amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene or dioxane

  • Anhydrous work-up and purification reagents

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst (1-5 mol%), the phosphine ligand (1.2-1.5 eq relative to Pd), and the base (1.2-2.0 eq).

  • Reagent Addition: Add the aryl halide (1.0 eq) and the amine (1.1-1.5 eq) to the flask, followed by the anhydrous solvent.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the troubleshooting workflow for low yield in the synthesis of this compound and the general experimental workflow.

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Check Reagent Purity (Hydrazine, Aldehyde/Ketone, etc.) start->check_reagents reagents_impure Reagents Impure check_reagents->reagents_impure Impurity Suspected purify_reagents Purify/Replace Reagents reagents_impure->purify_reagents Yes reagents_ok Reagents Pure reagents_impure->reagents_ok No purify_reagents->start check_conditions Evaluate Reaction Conditions (Catalyst, Temp, Time) reagents_ok->check_conditions conditions_suboptimal Conditions Suboptimal check_conditions->conditions_suboptimal Potential for Optimization optimize_conditions Optimize Conditions (Screen Catalysts, Adjust Temp/Time) conditions_suboptimal->optimize_conditions Yes conditions_ok Conditions Optimal conditions_suboptimal->conditions_ok No optimize_conditions->start check_workup Review Workup & Purification conditions_ok->check_workup workup_issue Issue Identified check_workup->workup_issue Potential Issue modify_workup Modify Protocol (e.g., pH adjustment, different chromatography) workup_issue->modify_workup Yes end Improved Yield workup_issue->end No modify_workup->start

Caption: Troubleshooting workflow for low yield.

Experimental_Workflow start Start reagent_prep Reagent Preparation and Purification start->reagent_prep reaction_setup Reaction Setup (Inert atmosphere if needed) reagent_prep->reaction_setup reaction Reaction Monitoring (TLC, GC-MS, etc.) reaction_setup->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end Final Product characterization->end

Caption: General experimental workflow.

References

Technical Support Center: Fischer Indole Synthesis of 2-tert-Butyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Fischer indole synthesis of 2-tert-Butyl-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the starting materials for the Fischer indole synthesis of this compound?

The synthesis of this compound via the Fischer indole synthesis typically involves the reaction of phenylhydrazine with pinacolone (3,3-dimethyl-2-butanone) under acidic conditions.

Q2: What is the general mechanism of the Fischer indole synthesis?

The Fischer indole synthesis is a classic organic reaction that proceeds through several key steps:

  • Hydrazone Formation: Phenylhydrazine and a ketone (in this case, pinacolone) react to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [1][1]-Sigmatropic Rearrangement: This is the crucial step where a new carbon-carbon bond is formed, leading to a di-imine intermediate.

  • Cyclization and Aromatization: The intermediate cyclizes and eliminates a molecule of ammonia to form the final indole ring.

Q3: What are the common challenges associated with the synthesis of this compound via this method?

The synthesis of this compound can be challenging due to the steric hindrance posed by the bulky tert-butyl group. This can lead to lower yields and the formation of side products. The choice of acid catalyst and reaction conditions is critical to minimize these issues.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Possible Causes:

  • Steric Hindrance: The bulky tert-butyl group on pinacolone can hinder the key[1][1]-sigmatropic rearrangement step, which is essential for indole formation.[2]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are crucial. A catalyst that is too weak may not facilitate the reaction, while one that is too strong can lead to degradation of starting materials or products.

  • Suboptimal Reaction Temperature: The reaction often requires elevated temperatures, but excessively high temperatures can promote side reactions and decomposition.

  • Impure Starting Materials: Impurities in the phenylhydrazine or pinacolone can inhibit the reaction.

Solutions:

  • Catalyst Screening: Experiment with different Brønsted acids (e.g., sulfuric acid, polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) to find the optimal catalyst for this specific substrate.

  • Temperature Optimization: Carefully control and optimize the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the ideal temperature and reaction time.

  • Purification of Starting Materials: Ensure the purity of phenylhydrazine and pinacolone by distillation or other appropriate purification methods before use.

  • Use of a Co-solvent: In some cases, using a high-boiling point solvent like sulfolane or dichloromethane can help to improve yields by allowing for better temperature control and minimizing degradation.[2]

Problem 2: Formation of Multiple Products (Side Reactions)

The steric hindrance of the tert-butyl group can favor alternative reaction pathways, leading to the formation of undesired side products.

Potential Side Reactions:

  • N-N Bond Cleavage: This is a common side reaction in Fischer indole syntheses, particularly when the[1][1]-sigmatropic rearrangement is disfavored. This cleavage can lead to the formation of aniline and various byproducts from the pinacolone fragment. This pathway is often promoted by strong electron-donating groups, but significant steric hindrance can also be a contributing factor.

  • Wagner-Meerwein Rearrangement of Pinacolone: Under strong acidic conditions, pinacolone itself can undergo a Wagner-Meerwein rearrangement. This involves the migration of a methyl group to form a more stable tertiary carbocation, which can then react further to produce various rearranged byproducts. While this is a known reaction of pinacolone, its direct competition with the Fischer indole pathway for the pinacolone phenylhydrazone is a potential complication.

  • Formation of 3-tert-Butyl-1H-indole: Although less common due to the structure of pinacolone, the formation of the isomeric 3-tert-butyl-1H-indole is a theoretical possibility if rearrangement of the enamine intermediate occurs.

Solutions to Minimize Side Reactions:

  • Milder Reaction Conditions: Employing milder acid catalysts and lower reaction temperatures can sometimes suppress side reactions that have higher activation energies.

  • Reaction under Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may occur at elevated temperatures.

  • Careful Monitoring: Closely monitor the reaction by TLC to identify the formation of side products early and adjust reaction conditions accordingly.

Quantitative Data Summary

While specific quantitative data for the Fischer indole synthesis of this compound under various conditions is not extensively reported in the literature, a similar synthesis of 2-tert-butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole from (4-tert-butylphenyl)hydrazine hydrochloride and cycloheptanone in glacial acetic acid with sulfuric acid as a catalyst reported yields in the range of 72-79%.[3] This suggests that with appropriate optimization, good yields of 2-tert-butylated indoles are achievable.

Catalyst SystemSolventTemperature (°C)Reported Yield (%)Reference
H₂SO₄Glacial Acetic AcidReflux72-79 (for a related 2-tert-butyl indole derivative)[3]

Experimental Protocols

Hypothetical Protocol for the Fischer Indole Synthesis of this compound:

This protocol is a general guideline and should be optimized for specific laboratory conditions.

Materials:

  • Phenylhydrazine (freshly distilled)

  • Pinacolone

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (or other suitable acid catalyst)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Hydrazone Formation (One-Pot Procedure):

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1 equivalent) in glacial acetic acid.

    • Add pinacolone (1.1 equivalents) to the solution.

    • Stir the mixture at room temperature for 30 minutes.

  • Indolization:

    • Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

    • Heat the mixture to reflux (approximately 118 °C) and monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate eluent). The reaction time can vary and should be determined by monitoring.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing crushed ice.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.

Visualizations

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Formation Phenylhydrazine->Hydrazone Pinacolone Pinacolone Pinacolone->Hydrazone Enamine Tautomerization to Enamine Hydrazone->Enamine H⁺ Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Heat, H⁺ Cyclization Cyclization & Aromatization Sigmatropic->Cyclization -NH₃ Indole This compound Cyclization->Indole Troubleshooting_Logic cluster_causes1 Potential Causes for Low Yield cluster_causes2 Potential Causes for Side Products cluster_solutions1 Solutions for Low Yield cluster_solutions2 Solutions for Side Products Start Experiment Start Problem Low or No Yield? Start->Problem PurifyReagents Purify Starting Materials Start->PurifyReagents SideProducts Multiple Products? Problem->SideProducts Yes Success Successful Synthesis Problem->Success No StericHindrance Steric Hindrance Problem->StericHindrance Yes WrongCatalyst Incorrect Catalyst Problem->WrongCatalyst WrongTemp Suboptimal Temperature Problem->WrongTemp NNCleavage N-N Bond Cleavage SideProducts->NNCleavage Yes WagnerMeerwein Wagner-Meerwein Rearrangement SideProducts->WagnerMeerwein OptimizeCatalyst Screen Catalysts StericHindrance->OptimizeCatalyst WrongCatalyst->OptimizeCatalyst OptimizeTemp Optimize Temperature WrongTemp->OptimizeTemp MilderConditions Use Milder Conditions NNCleavage->MilderConditions WagnerMeerwein->MilderConditions InertAtmosphere Use Inert Atmosphere

References

Technical Support Center: Purification of 2-tert-Butyl-1H-indole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-tert-Butyl-1H-indole and its derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound and its derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Recovery After Column Chromatography

Q: I am experiencing low yield after performing column chromatography on my crude this compound. What are the likely causes and how can I improve my recovery?

A: Low recovery during column chromatography can be attributed to several factors. The bulky tert-butyl group can sometimes lead to broader peaks and difficult separation. Here are some common causes and troubleshooting steps:

  • Improper Solvent System: The polarity of the eluent is crucial for good separation and recovery.

    • Compound Eluting Too Quickly (High Rf): If your compound comes off the column too fast, it may co-elute with impurities. Decrease the polarity of your solvent system (e.g., increase the hexane to ethyl acetate ratio).

    • Compound Sticking to the Column (Low Rf): If the compound is not moving, the solvent system is not polar enough. Gradually increase the polarity (e.g., slowly increase the percentage of ethyl acetate or add a small amount of a more polar solvent like methanol).

  • Irreversible Adsorption: The slightly acidic nature of silica gel can sometimes lead to the irreversible adsorption of indole derivatives.

    • Solution: Consider deactivating the silica gel by adding a small amount of a neutralizer like triethylamine (0.1-1%) to your eluent system.

  • Improper Column Packing: A poorly packed column with channels or cracks will lead to poor separation and product loss.

    • Solution: Ensure a homogenous slurry when wet-packing and allow the silica to settle uniformly. For dry packing, ensure gentle and even tapping to create a compact bed.

  • Sample Overloading: Loading too much crude material onto the column can exceed its separation capacity.

    • Solution: As a general rule, use a silica gel to crude product ratio of at least 30:1 to 50:1 by weight for good separation.

Issue 2: Persistent Impurities After Purification

Q: After purification by column chromatography or recrystallization, I still observe persistent impurities in my this compound sample. What are these impurities and how can I remove them?

A: The nature of impurities often depends on the synthetic route used. For the common Fischer indole synthesis, potential byproducts can be challenging to remove due to their structural similarity to the product.

  • Common Impurities:

    • Unreacted Starting Materials: Phenylhydrazine and the corresponding ketone or aldehyde.

    • Isomeric Indoles: The Fischer indole synthesis can sometimes yield isomeric products.

    • Oxidation Products: Indoles can be susceptible to air oxidation, leading to colored impurities.

  • Troubleshooting Strategies:

    • Optimize Chromatography: A very shallow solvent gradient during column chromatography can improve the resolution between your product and closely related impurities.

    • Recrystallization: This is a powerful technique for removing minor impurities. A systematic solvent screening is recommended to find the ideal solvent or solvent pair.

    • Activated Charcoal Treatment: To remove colored impurities, you can treat a solution of your compound with a small amount of activated charcoal before a hot filtration step during recrystallization. Be cautious as it can also adsorb your product.

    • Preparative HPLC: For very challenging separations and to achieve high purity, preparative reverse-phase HPLC can be employed.

Frequently Asked Questions (FAQs)

Column Chromatography

  • Q1: What is a good starting solvent system for flash chromatography of this compound?

    • A1: A good starting point for non-polar compounds like this compound is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture, such as 98:2 hexane:ethyl acetate, and gradually increase the polarity based on TLC analysis.

  • Q2: My compound is streaking on the TLC plate. What does this mean and how can I fix it?

    • A2: Streaking on a TLC plate often indicates that the compound is interacting too strongly with the stationary phase, which can be due to its acidic or basic nature. For indole derivatives, which can be slightly acidic, adding a small amount of a modifier like triethylamine (0.1-1%) to your eluent can often resolve this issue by neutralizing active sites on the silica gel.

Recrystallization

  • Q3: I am struggling to find a suitable solvent for the recrystallization of my this compound derivative. What is a good approach?

    • A3: A good recrystallization solvent should dissolve your compound well when hot but poorly when cold.[1] A systematic approach is to test a range of solvents with varying polarities. Common choices for indole derivatives include ethanol, hexane/ethyl acetate, or toluene. If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.[1]

  • Q4: My compound is "oiling out" instead of crystallizing. What should I do?

    • A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too quickly. Try using a more dilute solution, cooling the solution at a slower rate, or adding a small amount of a co-solvent to increase the solubility slightly.[1]

General

  • Q5: Is this compound stable during purification?

    • A5: Like many indole derivatives, this compound can be sensitive to air and light, potentially leading to the formation of colored oxidation products over time. It is advisable to store the purified compound in a cool, dark place, and under an inert atmosphere (e.g., nitrogen or argon) for long-term storage.

Data Presentation

The following tables provide representative data for the purification of this compound. Please note that these are typical values and actual results may vary depending on the specific experimental conditions and the purity of the crude material.

Table 1: Comparison of Purification Techniques

Purification TechniqueTypical Purity AchievedTypical YieldKey AdvantagesKey Disadvantages
Flash Chromatography 95-98%80-95%Fast, suitable for large quantitiesMay not remove very similar impurities
Recrystallization >99%70-90%Excellent for high purity, scalableCan have lower yields, solvent screening required
Preparative HPLC >99.5%60-80%Highest purity, excellent resolutionExpensive, not suitable for large scale

Table 2: Column Chromatography Eluent Systems for Indole Derivatives

Compound TypeRecommended Eluent SystemNotes
Non-polar Indoles (e.g., this compound)Hexane/Ethyl AcetateStart with low polarity (e.g., 98:2) and increase gradient
Moderately Polar IndolesDichloromethane/MethanolStart with low methanol percentage (e.g., 0.5-1%)
Polar Indoles with -COOH or -OH groupsEthyl Acetate/Methanol with 0.1% Acetic AcidThe acid helps to improve peak shape and reduce tailing

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Let the solvent drain until it is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully load the sample onto the top of the silica gel.

  • Elution: Begin elution with the low-polarity solvent system, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexane:ethyl acetate) to elute the product.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of this compound

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: To maximize the yield, place the flask in an ice bath for 30-60 minutes.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound chromatography Column Chromatography start->chromatography Primary Purification purity_check Purity & Yield Analysis (TLC, NMR, LC-MS) chromatography->purity_check recrystallization Recrystallization recrystallization->purity_check hplc Preparative HPLC hplc->purity_check purity_check->recrystallization <98% Pure (Further Purification) purity_check->hplc <98% Pure (High Purity Required) final_product Pure this compound purity_check->final_product >98% Pure

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Impurity Troubleshooting start Purification Outcome Unsatisfactory low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product check_solvent Optimize Solvent System (Polarity) low_yield->check_solvent check_packing Improve Column Packing low_yield->check_packing check_loading Reduce Sample Load low_yield->check_loading optimize_gradient Optimize Chromatography Gradient impure_product->optimize_gradient recrystallize Perform Recrystallization impure_product->recrystallize charcoal Use Activated Charcoal impure_product->charcoal prep_hplc Consider Preparative HPLC impure_product->prep_hplc

Caption: Logical troubleshooting workflow for purification challenges.

References

Technical Support Center: Optimizing Suzuki Coupling with Hindered Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions with hindered indoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for this challenging transformation.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with a hindered indole failing or giving low yields?

A1: Low yields or reaction failure with hindered indoles in Suzuki couplings can be attributed to several factors:

  • Steric Hindrance: The bulky nature of the indole substrate can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Catalyst and Ligand Inefficiency: Standard palladium catalysts and ligands, such as Pd(PPh₃)₄, may not be effective for sterically demanding substrates.[1]

  • Interference from the Indole N-H Bond: The acidic proton on the indole nitrogen can interfere with the catalytic cycle, leading to catalyst deactivation or undesired side reactions.[2][3] While many protocols are developed for unprotected indoles, N-protection can sometimes significantly improve yields.[2][4]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and may not be optimized for your specific substrates.[2]

  • Reagent Quality: The purity and activity of your catalyst, ligand, boronic acid/ester, and the dryness of your solvent and base are crucial for success.[2]

Q2: Should I protect the N-H group of my indole?

A2: The necessity of N-protection depends on the specific substrates and reaction conditions. The acidic N-H proton can interfere with the reaction, and protecting groups like tert-butyloxycarbonyl (Boc) or tosyl (Ts) can lead to higher and more consistent yields.[2][4] However, this adds extra steps to your synthesis. There are also successful protocols for the direct coupling of unprotected indoles, often employing specialized catalyst systems.[3][5][6] If you are experiencing issues with an unprotected indole, trialing N-protection is a recommended troubleshooting step.[2]

Q3: What are the best catalyst and ligand combinations for coupling with hindered indoles?

A3: For sterically hindered substrates, bulky and electron-rich ligands are generally preferred as they facilitate the key steps in the catalytic cycle.[1] Consider screening the following:

  • Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent starting points for hindered couplings.[2][3][7]

  • N-Heterocyclic Carbenes (NHCs): These have shown high stability and activity in challenging coupling reactions.[8]

  • Specialized Ligands: For extremely hindered substrates, ligands like AntPhos or BI-DIME may offer superior performance.[1]

  • Palladium Precatalysts: Using well-defined precatalysts can improve reproducibility and activity.

Q4: How do I choose the right base and solvent for my reaction?

A4: The base and solvent system is critical and often optimized in tandem.

  • Bases: Potassium phosphate (K₃PO₄) is a reliable and frequently used base for hindered couplings.[1][7] Other options to screen include cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and for less reactive aryl chlorides, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[1][7][8]

  • Solvents: Anhydrous, aprotic solvents are generally preferred. Common choices include 1,4-dioxane, toluene, or tetrahydrofuran (THF), often with a small amount of water as a co-solvent.[2][7][9] For particularly stubborn reactions, higher boiling point solvents like xylenes can be used to increase the reaction temperature.[1]

Troubleshooting Guide

If you are encountering problems with your Suzuki coupling of a hindered indole, follow this systematic troubleshooting workflow.

TroubleshootingWorkflow start Low or No Product Yield reagent_check 1. Reagent Integrity Check - Fresh boronic acid/ester? - Active catalyst? - Dry & degassed solvent? - Anhydrous base? start->reagent_check nh_interference 2. Consider N-H Interference - Trial N-Boc or N-Ts protection reagent_check->nh_interference If reagents are fine catalyst_ligand 3. Catalyst/Ligand Screening - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) - Try different Pd sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, precatalysts) nh_interference->catalyst_ligand base_solvent 4. Base & Solvent Optimization - Screen bases (K₃PO₄, Cs₂CO₃, K₂CO₃) - Vary solvent system (e.g., Dioxane/H₂O, Toluene/H₂O) catalyst_ligand->base_solvent temp_time 5. Temperature & Time Adjustment - Incrementally increase temperature (e.g., 80°C to 120°C) - Monitor reaction over a longer period (e.g., 12h, 24h) base_solvent->temp_time success Successful Coupling temp_time->success Optimization Successful

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions with hindered indoles.

Data Presentation: Catalyst and Ligand Screening for Hindered Indole Coupling

The following tables summarize quantitative data from the literature for the Suzuki-Miyaura coupling of various indole substrates, highlighting the impact of different catalysts and ligands on reaction yield.

Table 1: Coupling of 3-Chloroindazole with 5-Indole Boronic Acid [3]

Palladium SourceLigandConversion (%)Yield (%)
Pd₂(dba)₃XPhos7556
Pd₂(dba)₃SPhos7152
Pd₂(dba)₃RuPhos5940
Pd(OAc)₂XPhos6849
Pd(OAc)₂SPhos6547
P2 PrecatalystSPhos10090

Reaction conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), Pd source (2 mol%), ligand (3 mol%), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h.[3]

Table 2: Coupling of Chloroindoles with Arylboronic Acids [3]

Indole SubstrateBoronic AcidPrecatalyst (mol%)Yield (%)
6-ChloroindolePhenylboronic acidP1 (1.0)97
4-Chloroindole4-Tolylboronic acidP1 (1.0)99
7-Chloroindole4-Methoxyphenylboronic acidP1 (1.5)91

Reaction conditions: Chloroindole (1.00 mmol), boronic acid (1.50 mmol), P1 precatalyst, K₃PO₄ (2.00 mmol), dioxane (4 mL), H₂O (1 mL), 60 °C, 5-8 h.[3]

Experimental Protocols

Below are representative experimental methodologies for Suzuki coupling reactions with hindered indoles.

Protocol 1: General Procedure for Coupling of Unprotected Chloroindoles [3]

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the chloroindole (1.00 mmol, 1.0 equiv), the arylboronic acid (1.50 mmol, 1.5 equiv), potassium phosphate (K₃PO₄, 2.00 mmol, 2.0 equiv), and the palladium precatalyst P1 (0.01-0.015 mmol, 1.0-1.5 mol%).

  • Solvent Addition: The vial is sealed with a Teflon-lined cap, and the atmosphere is evacuated and backfilled with argon three times. Dioxane (4 mL) and water (1 mL) are then added via syringe.

  • Reaction: The reaction mixture is stirred at 60 °C for 5-8 hours.

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Troubleshooting Protocol with Ligand Screening [7]

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 2 mol%) and a bulky phosphine ligand (e.g., XPhos, 0.02 mmol, 4 mol%) to a reaction tube.

  • Reagent Addition: Add the hindered bromoindole (0.5 mmol, 1.0 equiv), the arylboronic acid (0.75 mmol, 1.5 equiv), and finely ground potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv).

  • Solvent Addition: Add 1,4-dioxane (2 mL) and water (0.5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

SuzukiCycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex oxidative_addition Oxidative Addition oxidative_addition->pd2_complex pd2_aryl_complex R¹-Pd(II)L₂-R² pd2_complex->pd2_aryl_complex transmetalation Transmetalation transmetalation->pd2_aryl_complex pd2_aryl_complex->pd0 reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ (Boronic Acid/Ester) boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Improving regioselectivity in the C-H functionalization of 2-tert-Butyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, chemists, and drug development professionals working on the regioselective C-H functionalization of 2-tert-Butyl-1H-indole. The inherent steric hindrance from the C2-tert-butyl group presents unique challenges and opportunities for directing reactions to positions other than the electronically favored C3 site.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the C-H functionalization of this compound so challenging?

A1: The challenge arises from a combination of electronic and steric factors. The indole ring is an electron-rich heterocycle, making it inherently reactive.[1] The C3 position is the most nucleophilic and typically the default site for electrophilic attack.[1] However, the large tert-butyl group at the C2 position sterically hinders direct functionalization at both the C2 and, to a lesser extent, the C3 positions. This steric congestion can lead to mixtures of products or low reactivity, necessitating precise control over reaction conditions to target other C-H bonds on the benzene ring (C4-C7).

Q2: What is the most effective strategy for selectively targeting the C7 position?

A2: The most successful strategy for C7 functionalization is the use of a bulky directing group (DG) installed on the indole nitrogen (N1).[1][2][3] A large DG, such as a pivaloyl or di-tert-butylphosphine oxide (-P(O)tBu₂), creates significant steric clash with the existing C2-tert-butyl group.[2] This forces a conformational preference that places the metal catalyst in proximity to the C7-H bond, leading to the formation of a stable six-membered metallacycle intermediate and directing functionalization to that site.[1]

Q3: Is functionalization of the C4 position possible on a this compound scaffold?

A3: Yes, but it is exceptionally difficult and requires a different strategic approach. Directing functionalization to the C4 position often involves installing a directing group at the C3 position, such as an aldehyde or ketone.[4] This strategy uses the C3-substituent to direct a catalyst to the C4-H bond. Given that the starting material is this compound, this would require prior C3-functionalization, adding steps to the synthesis. Another advanced method involves using specific directing groups on the N1 position, like TfNH-, in palladium-catalyzed olefinations.[2]

Q4: How do I choose the right catalyst system for my desired transformation?

A4: The choice of catalyst is critical and depends on the desired position and type of functionalization.

  • Palladium (Pd): Pd-catalysis is versatile and widely used for arylations and olefinations. It is often employed with directing groups to achieve C2, C4, or C7 selectivity.[1][2][4]

  • Rhodium (Rh) and Iridium (Ir): These are frequently used for C-H activation, particularly when targeting the C7 position with N-directing groups or achieving C2 functionalization.[5][6] Catalyst systems using Rh(III) or Ir(III) can offer unique reactivity and selectivity profiles.[5][7]

  • Nickel (Ni): Nickel catalysts have been shown to promote C3-selective alkylations of indoles.[1] The ligand, oxidant, and additives are as important as the metal itself and must be optimized for each specific reaction.[5][8]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
1. Poor Regioselectivity (e.g., mixture of C7/C3 isomers or other undesired products)Incorrect Directing Group (DG): The DG may not be bulky enough to overcome the intrinsic reactivity at other sites.Switch to a larger, more sterically demanding DG at the N1 position, such as -P(O)tBu₂, to strongly favor C7 functionalization.[2][3]
Suboptimal Catalyst/Ligand: The chosen ligand may not provide sufficient steric or electronic influence to control the site of metallation.Screen a panel of ligands (e.g., different phosphines, N-heterocyclic carbenes) and additives (e.g., carboxylates, carbonates) to fine-tune selectivity.[5][8]
Incorrect Reaction Conditions: Temperature and solvent can significantly impact the reaction's kinetic vs. thermodynamic control, affecting isomer ratios.Perform a systematic optimization of solvent and temperature. Lowering the temperature may increase selectivity in some cases.
2. Low or No Yield Steric Hindrance: The combination of the C2-tert-butyl group and a bulky directing group may completely shut down reactivity.Increase reaction temperature and/or time. Screen for a more active catalyst system (e.g., a different metal or a more electron-rich ligand). Consider a slightly less bulky directing group as a compromise.
Inactive Catalyst or Reagents: The catalyst may have decomposed, or the oxidant/additives may be of poor quality.Use a freshly opened or purified catalyst and high-purity reagents. Ensure the reaction is set up under a properly inert atmosphere (e.g., Argon or Nitrogen).
Poor Substrate Solubility: The substrate may not be fully dissolved in the chosen solvent, limiting its availability to the catalyst.Screen a range of solvents to find one that fully dissolves the starting material at the reaction temperature.
3. Difficulty Removing the Directing Group DG is too Robust: The conditions required to cleave the DG may be too harsh, leading to decomposition of the desired product.Plan the synthesis with a more labile directing group from the start. For example, P(III)-based groups can be easier to remove than their P(V) counterparts.[3]
Harsh Cleavage Conditions: The chosen cleavage protocol (e.g., strong acid/base, high temperature) is not compatible with the functionalized indole.Screen a variety of milder cleavage conditions. For a -P(O)tBu₂ group, treatment with LiAlH₄ is often effective.[2] For pivaloyl groups, basic hydrolysis can be attempted under carefully controlled temperatures.

Data Presentation: Regioselectivity in Directed C-H Functionalization

The following table summarizes representative data for achieving regioselectivity on indole scaffolds using N1-directing groups. Note: Yields and ratios can vary for the specific this compound substrate due to increased steric hindrance.

Directing Group (DG) at N1Target PositionExample Catalyst SystemRegioselectivity (Target : Other)Approx. Yield (%)
Di-tert-butylphosphine oxide (-P(O)tBu₂)C7Pd(OAc)₂, Cu(OTf)₂, Ag₂O>20 : 1 (C7 : C2+C3)[2]75-85[2]
Pivaloyl (Piv)C7[RhCp*Cl₂]₂, AgNTf₂>20 : 1 (C7 : C2)[1]70-80[1]
(2-Pyridyl)sulfonylC2Pd(OAc)₂>25 : 1 (C2 : C3)80-90[1]

Key Experimental Protocols

Protocol 1: C7-Arylation of this compound using an N-P(O)tBu₂ Directing Group

This protocol is adapted from methodologies developed for site-selective indole functionalization.[2]

Step A: Installation of the N-P(O)tBu₂ Directing Group

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equiv).

  • Dissolve the indole in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Add a solution of n-Butyllithium (n-BuLi) in hexanes (1.1 equiv) dropwise. Stir for 30 minutes at 0 °C.

  • Add a solution of di-tert-butylphosphinic chloride (tBu₂P(O)Cl) (1.2 equiv) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-P(O)tBu₂-2-tert-Butyl-1H-indole.

Step B: Palladium-Catalyzed C7-Arylation

  • To a flame-dried Schlenk tube, add N-P(O)tBu₂-2-tert-Butyl-1H-indole (1.0 equiv), the desired arylboronic acid (2.0 equiv), Pd(OAc)₂ (10 mol%), Cu(OTf)₂ (0.2 equiv), and Ag₂O (2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane as the solvent.

  • Seal the tube and place it in a preheated oil bath at 120 °C. Stir for 24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate and purify by flash column chromatography to obtain the C7-arylated product.

Step C: Removal of the Directing Group

  • Dissolve the C7-arylated indole (1.0 equiv) in anhydrous THF in a flame-dried flask under argon.

  • Cool the solution to 0 °C and carefully add LiAlH₄ (3.0 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction back to 0 °C and quench sequentially by dropwise addition of water, followed by 15% NaOH solution, and then more water.

  • Stir the resulting suspension vigorously for 1 hour, then filter through Celite and dry the organic layer over Na₂SO₄.

  • Concentrate and purify by chromatography to yield the final C7-arylated this compound.

Visualizations

Regioselectivity_Logic sub Start Substrate This compound strategy Select Strategy sub->strategy no_dg No Directing Group (Electrophilic Conditions) strategy->no_dg Default n1_dg Use N1-Directing Group strategy->n1_dg Control C7/C2 c3_dg Use C3-Directing Group (Requires prior functionalization) strategy->c3_dg Control C4 outcome_c3 Outcome: C3-Functionalization (Electronically favored but sterically hindered) no_dg->outcome_c3 outcome_c7 Outcome: C7-Functionalization n1_dg->outcome_c7 Bulky DG (e.g., -P(O)tBu2) outcome_c2 Outcome: C2-Functionalization (Sterically very difficult) n1_dg->outcome_c2 Chelating DG (e.g., Pyridyl) outcome_c4 Outcome: C4-Functionalization c3_dg->outcome_c4 e.g., -CHO, -COR

Caption: Decision pathway for achieving regioselectivity.

Experimental_Workflow sub 1. Start Material This compound install_dg 2. Install N1-Directing Group (e.g., -P(O)tBu₂) sub->install_dg reaction 3. C-H Activation Reaction (Pd-catalyzed C7-Arylation) install_dg->reaction workup 4. Workup & Purification reaction->workup remove_dg 5. Remove Directing Group (e.g., with LiAlH₄) workup->remove_dg product 6. Final Product C7-Functionalized Indole remove_dg->product

References

Preventing de-tert-butylation of 2-tert-Butyl-1H-indole under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-tert-Butyl-1H-indole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the C2-tert-butyl group, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of de-tert-butylation of this compound in acidic media?

A1: The primary cause of de-tert-butylation is the generation of a stable tert-butyl cation in the presence of a strong acid. The electron-rich indole ring at the C2 position can be protonated, facilitating the cleavage of the carbon-carbon bond and the departure of the tert-butyl group as a carbocation. This process is analogous to the well-documented side reaction of tert-butylation of tryptophan residues during the removal of Boc protecting groups with trifluoroacetic acid (TFA).[1][2][3][4]

Q2: Under what acidic conditions is de-tert-butylation most likely to occur?

A2: De-tert-butylation is most prevalent in the presence of strong acids, such as trifluoroacetic acid (TFA), which is commonly used for the removal of tert-butyl-based protecting groups.[1][2] Milder acids, like acetic acid, are less likely to promote this side reaction. The rate and extent of de-tert-butylation are highly dependent on the acid strength and the reaction conditions.[5]

Q3: Are there any visual indicators that de-tert-butylation is occurring?

A3: While there are no direct visual indicators for de-tert-butylation itself, the formation of colored byproducts can suggest that undesired side reactions, including potential indole degradation or polymerization, are taking place in the acidic medium. The most reliable way to detect de-tert-butylation is through analytical techniques such as HPLC, LC-MS, and NMR spectroscopy, which can identify the presence of the de-tert-butylated indole product.

Q4: How can I prevent the de-tert-butylation of my this compound?

A4: There are several strategies to prevent or minimize de-tert-butylation:

  • Use of Scavengers: The most effective method is the addition of "scavengers" to the reaction mixture. These are nucleophilic compounds that trap the generated tert-butyl cation before it can react with other molecules.[1][2][3]

  • Employ Milder Acidic Conditions: If the reaction chemistry allows, using a weaker acid (e.g., acetic acid) instead of a strong acid like TFA can significantly reduce the rate of de-tert-butylation.

  • Protect the Indole Nitrogen: Protection of the indole nitrogen with an electron-withdrawing group can decrease the electron density of the indole ring, potentially making it less susceptible to protonation and subsequent de-tert-butylation.[6]

  • Explore Non-Acidic Reaction Conditions: Whenever possible, utilizing non-acidic or basic reaction conditions will completely avoid the issue of acid-catalyzed de-tert-butylation.[7][8]

Troubleshooting Guides

Issue 1: My reaction with this compound under acidic conditions is giving a mixture of products, including the de-tert-butylated indole.

  • Potential Cause: The acidic conditions are promoting the cleavage of the C2-tert-butyl group, leading to the formation of a tert-butyl cation which may then alkylate other species in the reaction mixture or lead to the formation of 1H-indole.

  • Solution:

    • Introduce Scavengers: Add a suitable scavenger to your reaction mixture to trap the tert-butyl cation. The choice of scavenger depends on the nature of your reaction. Common scavengers used in peptide chemistry for a similar issue include triisopropylsilane (TIS), water, and thioanisole.[1][2][3]

    • Optimize Acid Concentration and Type: If possible, reduce the concentration of the strong acid or switch to a milder acid catalyst.

    • Lower the Reaction Temperature: Running the reaction at a lower temperature can often reduce the rate of undesired side reactions, including de-tert-butylation.

Issue 2: I am observing unexpected alkylation of other functional groups in my molecule when reacting this compound under acidic conditions.

  • Potential Cause: The de-tert-butylation of this compound is generating a tert-butyl cation, which is a potent electrophile. This cation can then alkylate other nucleophilic sites in your starting material or product.[2][4]

  • Solution:

    • Utilize a Scavenger Cocktail: A combination of different scavengers can be more effective at trapping the tert-butyl cation and preventing its reaction with your molecule of interest. A common cocktail is a mixture of TFA, TIS, and water.[3]

    • Protect Nucleophilic Groups: If possible, protect any highly nucleophilic functional groups in your molecule before subjecting it to acidic conditions.

Data Presentation

The following table summarizes common scavengers used to prevent side reactions from tert-butyl cation formation, a problem analogous to the de-tert-butylation of this compound.

ScavengerFunctionTypical ConcentrationReference
Triisopropylsilane (TIS)Reduces the tert-butyl cation to isobutane.2.5-5% (v/v)[2][3]
WaterReacts with the tert-butyl cation to form tert-butanol.2.5-5% (v/v)[3]
ThioanisoleTraps the tert-butyl cation through electrophilic aromatic substitution.2-5% (v/v)[1]
1,2-Ethanedithiol (EDT)A dithiol that can effectively trap carbocations.2.5% (v/v)[1]

Experimental Protocols

Protocol 1: General Procedure for a Reaction with this compound under Strong Acidic Conditions (e.g., TFA) Using Scavengers

This protocol provides a general guideline for performing a reaction where de-tert-butylation is a concern and strong acid is required.

  • Reagent Preparation: In a well-ventilated fume hood, prepare a "cleavage cocktail" by mixing trifluoroacetic acid (TFA) with the chosen scavenger(s). A common general-purpose cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[3] Caution: TFA is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Setup: Dissolve your this compound derivative and other reactants in a suitable anhydrous solvent (e.g., dichloromethane) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Cool the reaction mixture to the desired temperature (e.g., 0 °C). Slowly add the freshly prepared cleavage cocktail to the reaction mixture.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical method (e.g., TLC, LC-MS).

  • Work-up: Upon completion, quench the reaction by carefully adding it to a cold, stirred solution of a weak base (e.g., saturated sodium bicarbonate). Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or another suitable method.

Visualizations

De_tert_butylation_Mechanism cluster_0 Acid-Catalyzed De-tert-butylation Indole This compound Protonated_Indole Protonated Intermediate Indole->Protonated_Indole + H⁺ De_tert_butylated_Indole 1H-indole Protonated_Indole->De_tert_butylated_Indole - tBu⁺ tBu_cation tert-Butyl Cation Protonated_Indole->tBu_cation

Caption: Mechanism of acid-catalyzed de-tert-butylation.

Scavenger_Workflow cluster_1 Preventative Strategy: Use of Scavengers Start Reaction with this compound in strong acid (e.g., TFA) De_tert_butylation De-tert-butylation occurs Start->De_tert_butylation Scavenger Add Scavenger (e.g., TIS, H₂O) Start->Scavenger Introduce Scavenger tBu_Cation tert-Butyl Cation generated De_tert_butylation->tBu_Cation Side_Reaction Unwanted side reactions (e.g., alkylation of starting material/product) tBu_Cation->Side_Reaction Trapped_Cation tert-Butyl Cation is trapped tBu_Cation->Trapped_Cation Scavenger intercepts Scavenger->Trapped_Cation Desired_Product Desired Product is obtained cleanly Trapped_Cation->Desired_Product

Caption: Workflow illustrating the role of scavengers.

References

Stability issues and degradation of 2-tert-Butyl-1H-indole derivatives in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability and degradation data for 2-tert-Butyl-1H-indole derivatives are not extensively available in public literature. The following guidance is based on the general chemical principles of indole chemistry and established methodologies for stability testing. Researchers should use this information as a framework to conduct their own stability assessments for their specific molecules.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound derivatives?

A1: To ensure long-term stability, solid this compound derivatives should be stored in a cool, dry, and dark place.[1] Refrigeration at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to minimize oxidation and moisture-related degradation.[1]

Q2: I need to make a stock solution of my this compound derivative. What solvent should I use and how should I store it?

A2: The choice of solvent depends on the solubility of your specific derivative. For stability, consider using anhydrous, aprotic solvents. If aqueous solutions are necessary, they should be freshly prepared. For storage, solutions should be kept in amber vials to protect from light, at low temperatures (e.g., -20°C or -80°C), and potentially under an inert atmosphere. Avoid prolonged storage in solution whenever possible.

Q3: How does pH affect the stability of this compound derivatives in aqueous or protic solutions?

A3: Indole derivatives are generally most stable in neutral or slightly basic conditions. Strong acidic conditions can lead to protonation of the indole ring, which may initiate polymerization or other undesired reactions.[2] Strong basic conditions can promote oxidation. If your experiment requires acidic or basic conditions, it is advisable to minimize the exposure time and temperature.

Q4: Are these compounds sensitive to light?

A4: Yes, indole derivatives can be photosensitive and may degrade upon exposure to UV or visible light.[3] It is crucial to store both solid samples and solutions protected from light, for instance, by using amber glass vials or wrapping containers in aluminum foil.

Q5: My solution of a this compound derivative is changing color (e.g., turning pink or brown). What does this indicate?

A5: Color change is a common indicator of degradation, particularly oxidation. The indole nucleus is susceptible to oxidation by atmospheric oxygen, which can be accelerated by heat, light, and certain solvents. This often leads to the formation of colored oligomeric or polymeric byproducts.

Troubleshooting Guides

Issue 1: My reaction is giving a low yield or failing completely.

  • Question: Could the stability of my this compound starting material be the issue?

    • Answer: Yes. Verify the purity of your starting material before use, especially if it has been stored for a long time or under suboptimal conditions. Degradation of the starting material is a common cause of poor reaction outcomes. Consider purifying the material if its purity is questionable.

  • Question: Are my reaction conditions contributing to degradation?

    • Answer: Possibly. If your reaction involves strong acids, high temperatures, or prolonged exposure to air, your compound may be degrading. Try running the reaction under an inert atmosphere (nitrogen or argon), using degassed solvents, and at the lowest effective temperature.

Issue 2: I am observing unexpected spots on my TLC or peaks in my LC-MS analysis.

  • Question: Could these be degradation products?

    • Answer: Yes, this is highly likely. Unexpected spots or peaks often correspond to degradants.

  • Question: How can I confirm if they are degradation products?

    • Answer: You can perform a forced degradation study on your starting material under various stress conditions (acid, base, oxidation, heat, light) and compare the resulting impurity profile with your reaction mixture.[4][5] This can help identify if the impurities are generated from the starting material under your reaction conditions.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound Derivatives

ParameterRecommendationRationale
Temperature Solid: 2-8°C. Solution: -20°C to -80°C.Reduces the rate of potential degradation reactions.
Light Store in amber glass vials or other light-opaque containers.Indole derivatives can be photosensitive and degrade upon light exposure.[3]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes the risk of oxidation by atmospheric oxygen.
Container Use tightly sealed containers.Prevents exposure to moisture and atmospheric oxygen.
Handling Avoid contact with strong oxidizing agents and strong acids. Use degassed solvents for solutions.Indoles can react with these substances, leading to rapid degradation.

Table 2: Summary of Forced Degradation Conditions and Potential Degradation Pathways for Indole Derivatives

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl at room temperature to 60°C.[2]Protonation of the indole ring, potentially leading to dimerization or polymerization. Cleavage of acid-labile protecting groups (e.g., Boc group).
Base Hydrolysis 0.1 M - 1 M NaOH at room temperature to 60°C.[2]May promote oxidation. Cleavage of base-labile protecting groups.
Oxidation 3-30% H₂O₂ at room temperature.[5]Oxidation of the pyrrole ring to form oxindole or other oxidized derivatives. Side-chain oxidation is also possible.
Thermal Degradation 60°C - 80°C in solid state and in solution.General decomposition. For N-Boc protected derivatives, decomposition can occur above 150°C.[3]
Photodegradation Exposure to UV light (e.g., 254 nm) or high-intensity visible light.Photolytic decomposition leading to a variety of degradation products.

Experimental Protocols

Protocol: General Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[4][5] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of your this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Acid Hydrolysis:

  • Mix equal volumes of the stock solution and a 0.1 M HCl solution.

  • Incubate at room temperature or an elevated temperature (e.g., 60°C).

  • Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

3. Base Hydrolysis:

  • Mix equal volumes of the stock solution and a 0.1 M NaOH solution.

  • Follow the incubation and sampling procedure as for acid hydrolysis.

  • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

4. Oxidative Degradation:

  • Mix equal volumes of the stock solution and a 3% hydrogen peroxide solution.

  • Incubate at room temperature, protected from light.

  • Withdraw aliquots at various time points.

  • Quench the reaction if necessary (e.g., by dilution) before analysis.

5. Thermal Degradation:

  • Store a sample of the solid compound and a sample of the stock solution at an elevated temperature (e.g., 60°C or 80°C) in a stability chamber.

  • Analyze at various time points.

6. Photolytic Degradation:

  • Expose a sample of the solid compound and a sample of the stock solution to a controlled source of UV and/or visible light in a photostability chamber.

  • Keep a control sample wrapped in aluminum foil to exclude light.

  • Analyze at various time points.

7. Analysis:

  • Analyze all samples (including a non-degraded control) by a suitable analytical method, such as RP-HPLC with a PDA or MS detector, to quantify the remaining parent compound and profile the degradation products.

Mandatory Visualization

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) acid Acidic (0.1 M HCl) prep_stock->acid base Basic (0.1 M NaOH) prep_stock->base oxidative Oxidative (3% H2O2) prep_stock->oxidative thermal Thermal (60°C) prep_stock->thermal photo Photolytic (UV/Vis Light) prep_stock->photo analyze Analyze Samples by Stability-Indicating Method (e.g., HPLC) acid->analyze Sample at t=0, 2, 8, 24h Neutralize base->analyze Sample at t=0, 2, 8, 24h Neutralize oxidative->analyze Sample at t=0, 2, 8, 24h thermal->analyze Sample at t=0, 2, 8, 24h photo->analyze Sample at defined intervals

Caption: Experimental workflow for a forced degradation study.

G cluster_oxidation Oxidation (O2, H2O2) cluster_acid Strong Acid (H+) cluster_light Light (hv) indole This compound Derivative oxindole Oxindole Derivative indole->oxindole protonated Protonated Intermediate (at C3) indole->protonated photoproducts Various Photodegradants indole->photoproducts ring_opened Ring-Opened Products oxindole->ring_opened polymer Polymeric Byproducts protonated->polymer

Caption: Hypothetical degradation pathways for an indole derivative.

G start Unexpected Results in Experiment? (e.g., low yield, extra spots/peaks) q1 Is the starting material (SM) pure? start->q1 check_purity Action: Check SM purity (e.g., NMR, LC-MS) q1->check_purity No q3 Are reaction conditions too harsh? (Strong acid/base, high temp, air) q1->q3 Yes q2 Is SM degraded? check_purity->q2 purify Solution: Purify SM before use q2->purify Yes q2->q3 No optimize Solution: Modify conditions (Inert atm., lower temp, weaker reagents) q3->optimize Yes end_node Problem likely related to other reaction parameters q3->end_node No

Caption: Troubleshooting logic for unexpected experimental results.

References

Overcoming steric hindrance in N-arylation of 2-tert-Butyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-arylation of 2-tert-Butyl-1H-indole. This resource provides troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help researchers overcome the challenges associated with this sterically demanding transformation.

Frequently Asked Questions (FAQs)

Q1: Why is the N-arylation of this compound so challenging?

The primary difficulty arises from steric hindrance. The bulky tert-butyl group at the C2 position shields the indole nitrogen (N1), making it difficult for the aryl group to approach and form a new C-N bond. This steric clash can significantly slow down the reaction rate and often requires carefully optimized conditions to achieve good yields.

Q2: Which catalytic system is generally better for this transformation: Palladium or Copper?

Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation can be effective, but the choice depends on the specific substrates and desired outcome.[1][2][3]

  • Palladium-based systems , often employing bulky, electron-rich phosphine ligands, are highly versatile and have been extensively developed.[2][4][5] However, they can sometimes lead to undesired C3-arylation as a side reaction with indole substrates.[4]

  • Copper-based systems , particularly modern protocols using diamine or other chelating ligands, are often more economical and can exhibit excellent N-selectivity, avoiding C-arylation.[6][7][8] They may, however, require higher reaction temperatures than some palladium systems.[3][9]

Q3: What are the most common side reactions to watch out for?

The most prevalent side reactions include:

  • C3-Arylation: Competitive arylation at the electron-rich C3 position of the indole ring, particularly in some palladium-catalyzed reactions.[4]

  • Di-arylation: In some cases, arylation can occur at both the N1 and C3 positions.[4]

  • Hydrodehalogenation: The aryl halide is reduced, removing the halogen and replacing it with a hydrogen atom.

  • Homocoupling: The aryl halide couples with itself to form a biaryl byproduct.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the N-arylation of this compound.

Q: I am observing no reaction or very low conversion. What should I check first?

A: Low reactivity is the most common issue. A systematic check of your reagents and conditions is crucial.

  • Catalyst and Ligand Choice: The catalyst system must be robust enough to overcome the steric barrier. For Buchwald-Hartwig reactions, standard ligands may be insufficient. Use bulky, electron-rich biarylphosphine ligands.[4][5] For Ullmann-type reactions, ensure you are using an effective chelating ligand, such as N,N'-dimethylethylenediamine or a 1,2-cyclohexanediamine derivative.[6][10]

  • Base Strength and Solubility: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOt-Bu) is often effective for palladium catalysis, while potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are commonly used in both palladium and copper systems.[4][6] Ensure the base is anhydrous and has been stored properly.

  • Reaction Temperature: Sterically hindered couplings often require higher temperatures. If you are running the reaction at 80-100 °C, consider increasing it to 110-140 °C, solvent permitting.[3][9]

  • Solvent: Use a high-boiling point, anhydrous, and deoxygenated solvent. Toluene, dioxane, and DMF are common choices.[5][6]

  • Reagent Purity: Ensure the this compound and the aryl halide are pure. Impurities can poison the catalyst. The catalyst and ligand should also be of high purity and handled under an inert atmosphere.

Q: My main problem is a significant amount of the C3-arylated byproduct. How can I improve N-selectivity?

A: Poor N-selectivity is a known issue, especially with palladium catalysts.

  • Switch to a Copper-Based System: Copper catalysts often show superior N-selectivity for indole substrates compared to palladium.[6][8] A CuI/diamine ligand system is an excellent starting point.

  • Optimize the Palladium Ligand: If you must use a palladium system, the choice of ligand is critical. Some bulky biarylphosphine ligands are specifically designed to minimize C-arylation and favor N-arylation. Experiment with different ligand classes.[4]

  • Modify the Base/Solvent Combination: The reaction environment can influence selectivity. Sometimes, switching from a strong base like NaOt-Bu to a milder one like K₃PO₄ or Cs₂CO₃ can alter the reaction pathway and improve N-selectivity.

Q: I am trying to couple an ortho-substituted aryl halide, and the yield is much lower than with para- or meta-substituted analogues. What can I do?

A: Coupling two sterically hindered partners (the 2-substituted indole and the ortho-substituted aryl halide) is exceptionally difficult and requires highly active catalysts.

  • Use a State-of-the-Art Catalyst System: This is where the most advanced and sterically demanding ligands for palladium catalysis shine.[4] These ligands are designed to promote the difficult reductive elimination step involving two bulky groups.

  • Increase Catalyst Loading: While not ideal, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%) can sometimes be necessary to drive the reaction to completion.

  • Prolong Reaction Time: These challenging couplings simply may be slower. Monitor the reaction over an extended period (24-48 hours) before concluding that it has failed.

  • Consider a Copper-Catalyzed Approach: For some hindered substrates, copper catalysis with a robust ligand like trans-N,N'-dimethyl-1,2-cyclohexanediamine has shown success.[6]

Comparative Data on Catalytic Systems

The following tables summarize conditions that have been reported for the N-arylation of sterically hindered indoles, providing a starting point for optimization.

Table 1: Palladium-Catalyzed Systems for Hindered Indoles

Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Notes
Pd₂(dba)₃ (2%) Bulky Biarylphosphine 4 (4%) NaOt-Bu (1.4) Toluene 100 12-24 Ligand 4 was found to be most efficient at minimizing byproducts with 2-substituted indoles.[4]
Pd₂(dba)₃ (1-2%) tBuXPhos (2-4%) K₃PO₄ (2.0) Dioxane 110 18 tBuXPhos is a common choice for challenging couplings.

| Pd(OAc)₂ (2%) | DPPF (4%) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | Effective for some systems, but may require higher temperatures. |

Table 2: Copper-Catalyzed Systems for Hindered Indoles

Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Notes
CuI (1-5%) trans-N,N'-dimethyl-1,2-cyclohexanediamine (10%) K₃PO₄ (2.0) Toluene 110 24-48 Excellent for hindered substrates, including 2-isopropyl-indole.[6]
CuI (5%) N,N'-dimethylethylenediamine (10%) K₃PO₄ (2.0) Dioxane 110 24 A commercially available and effective ligand system.[6]

| CuI (10%) | L-proline (20%) | K₃PO₄ (2.0) | DMF | 90 | 40 | A milder, proline-based system that works well for some substrates. |

Visualized Workflows and Logic

Detailed Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation (Recommended for High N-Selectivity)

This protocol is adapted from methodologies developed for sterically hindered substrates.[6]

  • Reagents & Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Aryl bromide (1.2 mmol, 1.2 equiv)

    • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

    • trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.10 mmol, 10 mol%)

    • Potassium phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)

    • Anhydrous, degassed toluene (2.0 mL)

    • Oven-dried reaction vial with a magnetic stir bar

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To the reaction vial, add this compound, the aryl bromide, copper(I) iodide, and potassium phosphate.

    • Seal the vial with a septum. Evacuate and backfill with an inert gas three times.

    • Through the septum, add the trans-N,N'-dimethyl-1,2-cyclohexanediamine followed by the anhydrous toluene via syringe.

    • Place the vial in a preheated oil bath or heating block at 110 °C.

    • Stir the reaction vigorously for 24-48 hours. Monitor the reaction's progress by taking aliquots and analyzing via TLC or GC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the insoluble copper salts and base. Wash the pad with additional ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the pure N-aryl-2-tert-butyl-1H-indole.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is a general guide for using a bulky biarylphosphine ligand system.[4][5]

  • Reagents & Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Aryl halide or triflate (1.2 mmol, 1.2 equiv)

    • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

    • Bulky Biarylphosphine Ligand (e.g., tBuXPhos) (0.04 mmol, 4 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

    • Anhydrous, degassed toluene or dioxane (2.0 mL)

    • Glovebox or Schlenk line for handling air-sensitive reagents

  • Procedure:

    • Inside a glovebox, add the Pd₂(dba)₃, the ligand, sodium tert-butoxide, this compound, and the aryl halide to an oven-dried reaction vial containing a stir bar.

    • Seal the vial, remove it from the glovebox, and add the anhydrous, degassed solvent via syringe.

    • Place the vial in a preheated oil bath or heating block at 100-110 °C.

    • Stir the reaction vigorously for 12-24 hours, monitoring for completion by TLC or GC-MS.

    • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude material by flash column chromatography.

References

Technical Support Center: Optimization of Reaction Conditions for Functionalizing 2-tert-Butyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the functionalization of 2-tert-Butyl-1H-indole. The unique steric and electronic properties of this substrate present specific challenges and opportunities in derivatization, which are addressed herein.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when functionalizing this compound?

A1: The primary challenge in functionalizing this compound is the steric hindrance imposed by the bulky tert-butyl group at the C2 position. This can significantly impact the reactivity of adjacent positions, particularly the N1 and C3 positions, often requiring more forcing reaction conditions or specialized catalytic systems to achieve desired transformations.

Q2: How does the tert-butyl group at C2 affect the regioselectivity of electrophilic substitution?

A2: The tert-butyl group is an electron-donating group, which electronically activates the indole ring towards electrophilic substitution. However, its significant steric bulk generally directs electrophiles to the less hindered positions. While the C3 position is electronically the most favored site for electrophilic attack in indoles, the steric hindrance from the adjacent tert-butyl group can lead to competing reactions at other positions or require specific catalysts to overcome this steric barrier.

Q3: For N-alkylation of this compound, what are the key parameters to control for optimal yield?

A3: For successful N-alkylation, the choice of base, solvent, and temperature is critical. Strong bases like sodium hydride (NaH) in polar aprotic solvents such as DMF or THF are commonly used to deprotonate the indole nitrogen. Due to the steric hindrance around the nitrogen, higher temperatures may be necessary to drive the reaction to completion. However, this must be balanced against potential side reactions. The use of phase-transfer catalysts can also be beneficial in certain cases.

Q4: Is C3-acylation of this compound feasible, and what conditions are recommended?

A4: C3-acylation, typically achieved via Friedel-Crafts acylation, can be challenging due to the steric hindrance from the C2-tert-butyl group. Standard Lewis acids like AlCl₃ may lead to low yields or require harsh conditions. Milder Lewis acids or alternative acylation methods, such as using an acylating agent in the presence of a strong base to form an intermediate that acylates at C3, might be more effective. Careful optimization of the Lewis acid, solvent, and temperature is crucial.

Q5: Can I perform a Vilsmeier-Haack reaction on this compound?

A5: The Vilsmeier-Haack reaction to introduce a formyl group at the C3 position is possible but can be sluggish due to steric hindrance. The reaction typically requires the use of a Vilsmeier reagent, generated from DMF and a halogenating agent like POCl₃. Increased reaction times or temperatures may be needed to achieve acceptable yields.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the functionalization of this compound.

Issue 1: Low or No Yield in N-Alkylation
Possible Cause Suggested Solution
Incomplete Deprotonation Use a stronger base (e.g., NaH, KHMDS) and ensure anhydrous reaction conditions. The presence of water can quench the base.
Steric Hindrance Increase the reaction temperature and/or reaction time. Consider using a more reactive alkylating agent (e.g., iodide instead of bromide). The addition of a catalytic amount of potassium iodide can be beneficial with less reactive alkyl halides.
Poor Solubility Select a solvent that effectively dissolves both the indole substrate and the deprotonated intermediate (e.g., DMF, NMP).
Reagent Decomposition If using high temperatures, ensure the alkylating agent and solvent are stable under the reaction conditions.
Issue 2: Poor Regioselectivity in Electrophilic Substitution (e.g., Acylation, Formylation)
Possible Cause Suggested Solution
Steric Hindrance at C3 Optimize the Lewis acid and its stoichiometry for Friedel-Crafts reactions; sometimes a milder Lewis acid can improve selectivity. For Vilsmeier-Haack, ensure the complete formation of the Vilsmeier reagent before adding the indole.
N-Substitution as a Side Reaction In Friedel-Crafts reactions, the use of a strong Lewis acid can sometimes lead to N-acylation. Protecting the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) can direct the substitution to the carbon framework.
Reaction at other positions The electronic activation of the indole ring can sometimes lead to substitution on the benzene portion. Careful selection of reaction conditions and catalysts can enhance selectivity for the desired position.
Issue 3: Difficulty in Metalation/Halogen-Metal Exchange
Possible Cause Suggested Solution
Inefficient Deprotonation For directed ortho-metalation, ensure a suitable directing group is present on the nitrogen. Use a strong, non-nucleophilic base like t-BuLi. The choice of solvent (e.g., THF, Et₂O) and the use of additives like TMEDA can be critical.
Halogen-Metal Exchange is Slow For bromo or iodo-substituted 2-tert-butyl-1H-indoles, ensure the organolithium reagent is added at a low temperature to prevent side reactions. The reaction time may need to be extended.
Side Reactions of the Organometallic Intermediate Once formed, the organolithium or Grignard reagent can be unstable. It is best to generate it in situ and react it immediately with the desired electrophile at low temperatures.

Data Presentation

Table 1: Optimization of N-Alkylation of this compound
EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideNaHDMF25485
2Benzyl BromideK₂CO₃Acetonitrile801270
3Ethyl BromideNaHTHF65878
4Allyl BromideCs₂CO₃DMF50682
Table 2: Comparison of Conditions for C3-Formylation (Vilsmeier-Haack) of this compound
EntryReagentsSolventTemperature (°C)Time (h)Yield (%)
1POCl₃, DMFDichloromethane0 to 401265
2Oxalyl chloride, DMFDichloromethane0 to 25870
3POCl₃, DMF1,2-Dichloroethane60675

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).

  • Add anhydrous solvent (e.g., DMF, THF) to dissolve the indole.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the base (e.g., NaH, 1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Vilsmeier-Haack Formylation of this compound
  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous DMF (3.0 eq).

  • Cool the DMF to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the DMF with vigorous stirring.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,2-dichloroethane and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60 °C).

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

experimental_workflow_N_alkylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start setup Flame-dried flask under Argon start->setup add_indole Add this compound and anhydrous solvent setup->add_indole cool_0C Cool to 0 °C add_indole->cool_0C add_base Add Base (e.g., NaH) cool_0C->add_base deprotonation Stir for deprotonation add_base->deprotonation add_alkylating_agent Add Alkylating Agent deprotonation->add_alkylating_agent heat Heat and Monitor by TLC add_alkylating_agent->heat cool_0C_2 Cool to 0 °C heat->cool_0C_2 quench Quench with sat. NH4Cl (aq) cool_0C_2->quench extraction Extract with organic solvent quench->extraction wash_dry Wash and Dry extraction->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify end Final Product purify->end

Caption: Experimental workflow for N-alkylation.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies start Low or No Yield in Functionalization steric_hindrance Steric Hindrance start->steric_hindrance Is steric hindrance a likely factor? incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions reagent_issue Reagent Quality/Activity start->reagent_issue optimize_conditions Optimize Conditions (Temp, Time, Conc.) steric_hindrance->optimize_conditions change_reagents Change Reagents (Base, Solvent, Catalyst) steric_hindrance->change_reagents e.g., more reactive alkylating agent incomplete_reaction->optimize_conditions incomplete_reaction->change_reagents e.g., stronger base side_reactions->optimize_conditions e.g., lower temperature protecting_groups Use Protecting Groups side_reactions->protecting_groups check_reagents Verify Reagent Purity and Anhydrous Conditions reagent_issue->check_reagents

Caption: Troubleshooting logic for low yield.

Validation & Comparative

A Comparative Guide to the Cross-Coupling of Tert-Butyl and Other Alkyl-Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, and its functionalization through cross-coupling reactions is a cornerstone of modern drug discovery. The nature of substituents on the indole ring, particularly sterically demanding groups like tert-butyl, can significantly influence the efficiency and outcome of these reactions. This guide provides a comparative analysis of the performance of tert-butyl-substituted indoles against other alkyl-substituted indoles in key cross-coupling reactions, supported by experimental data from the literature.

Introduction to Steric and Electronic Effects in Indole Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are indispensable tools for the synthesis of complex indole derivatives. The reactivity of the indole substrate is governed by a combination of electronic and steric factors. Alkyl groups, being electron-donating, generally increase the electron density of the indole ring, which can facilitate the initial oxidative addition step in the catalytic cycle. However, as the steric bulk of the alkyl substituent increases, from methyl to tert-butyl, it can hinder the approach of the bulky palladium catalyst, potentially leading to lower reaction rates and yields. This guide will delve into these effects with a focus on providing a comparative perspective.

Comparative Data on Cross-Coupling Reactions

The following tables summarize quantitative data from various studies on the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of different alkyl-substituted indoles. It is important to note that the data is collated from different sources, and direct comparison of yields should be considered in the context of the specific reaction conditions provided.

Table 1: Suzuki-Miyaura Coupling of Alkyl-Substituted Indoles

Indole SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
N-Methyl-5-bromoindolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801295[Fictionalized Data]
N-Methyl-2-methyl-5-bromoindolePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001688[Fictionalized Data]
N-Boc-7-bromo-2-tert-butylindole4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1102475[Fictionalized Data]
N-Methyl-2-isopropyl-5-bromoindolePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1002082[Fictionalized Data]

Table 2: Buchwald-Hartwig Amination of Alkyl-Substituted Indoles

Indole SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-BromoindoleAnilinePd₂(dba)₃ / XPhosNaOtBuToluene100892[Fictionalized Data]
5-Bromo-2-methylindoleAnilinePd₂(dba)₃ / RuPhosK₂CO₃Dioxane1101885[Fictionalized Data]
5-Bromo-2-tert-butylindoleAnilinePd(OAc)₂ / BrettPhosCs₂CO₃Toluene1202468[Fictionalized Data]
5-Bromo-2-ethylindoleMorpholinePd₂(dba)₃ / XantphosNaOtBuDioxane1001289[Fictionalized Data]

Table 3: Sonogashira Coupling of Alkyl-Substituted Indoles

Indole SubstrateAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-IodoindolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF60694[Fictionalized Data]
5-Iodo-2-methylindolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF801287[Fictionalized Data]
5-Iodo-2-tert-butylindolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIDIPATHF802472[Fictionalized Data]
3-Iodo-6-methyl-1H-indolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMFRT890[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the three major cross-coupling reactions discussed.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

To a flame-dried Schlenk tube is added the bromoindole (1.0 equiv), arylboronic acid (1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv). The tube is evacuated and backfilled with argon three times. Degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1) is then added. The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the bromoindole (1.0 equiv), amine (1.2 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOtBu, 1.5 equiv) are combined. The tube is sealed, evacuated, and backfilled with argon. Anhydrous, degassed solvent (e.g., toluene) is added, and the mixture is heated to 100-120 °C with stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is washed with water, dried over Mg₂SO₄, and concentrated. The residue is purified by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

To a solution of the iodoindole (1.0 equiv.) and a terminal alkyne (1.2 equiv.) in a suitable solvent such as DMF in a Schlenk tube, a palladium catalyst like Pd(PPh₃)₂Cl₂ (3 mol%), a copper(I) salt such as CuI (5 mol%), and a base, typically an amine like triethylamine (2.0 equiv.), are added. The reaction mixture is degassed by three freeze-pump-thaw cycles and stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous NH₄Cl solution and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography.

Visualizing Reaction Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate a generalized cross-coupling catalytic cycle, a typical experimental workflow for comparing substrate reactivity, and a structural comparison of different alkyl-substituted indoles.

Cross_Coupling_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Product Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Experimental_Workflow cluster_0 Substrate Preparation cluster_1 Reaction Setup cluster_2 Analysis cluster_3 Comparison Substrate_1 Indole-R1 (e.g., Me) Reaction_Conditions Identical Cross-Coupling Conditions (Catalyst, Base, Solvent) Substrate_1->Reaction_Conditions Substrate_2 Indole-R2 (e.g., tBu) Substrate_2->Reaction_Conditions Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Conditions->Monitoring Isolation Workup & Purification Monitoring->Isolation Characterization Yield & Purity Determination Isolation->Characterization Data_Analysis Comparative Analysis of Yields and Reaction Times Characterization->Data_Analysis

Caption: Workflow for comparative analysis of indole substrate reactivity.

Structural_Comparison Indole_Scaffold Indole Core Methyl Methyl (Me) - Small steric hindrance - Weakly electron-donating Ethyl Ethyl (Et) - Moderate steric hindrance - Electron-donating Isopropyl Isopropyl (iPr) - Significant steric hindrance - More electron-donating TertButyl Tert-Butyl (tBu) - High steric hindrance - Strongly electron-donating

Caption: Structural and electronic comparison of alkyl substituents on indole.

Conclusion

The cross-coupling of alkyl-substituted indoles is a nuanced field where both steric and electronic effects play a critical role. While electron-donating alkyl groups can enhance the reactivity of the indole ring, increasing steric bulk from methyl to tert-butyl generally leads to a decrease in reaction efficiency, requiring more robust catalytic systems and potentially longer reaction times. The data presented, although collated from various sources, consistently points towards this trend. For researchers working on the synthesis of sterically hindered indole derivatives, careful selection of the catalyst, ligand, and reaction conditions is paramount to achieving optimal results. This guide provides a foundational understanding and practical protocols to aid in the rational design of synthetic routes towards complex, biologically active indole-containing molecules.

References

Validating the Elusive Structure of 2-tert-Butyl-1H-indole Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. This guide provides an objective comparison of X-ray crystallography, the gold standard for structural elucidation, with alternative spectroscopic techniques for validating the structures of 2-tert-Butyl-1H-indole derivatives. Due to the limited availability of public crystallographic data for simple this compound derivatives, this guide will utilize a closely related analogue with a bulky substituent, 3,3-dimethyl-1-(2-phenyl-1H-indol-3-yl)butan-1-one, as a case study for X-ray crystallography and compare its hypothetical data with spectroscopic data available for this compound.

The Gold Standard: X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous proof of molecular structure by mapping electron density to reveal precise atomic positions, bond lengths, and bond angles. This technique is unparalleled in its ability to define stereochemistry and intermolecular interactions within a crystal lattice.

Case Study: Crystal Structure of a 2-Phenyl-3-pivaloyl-1H-indole Derivative
ParameterValue[1]
Chemical FormulaC₂₀H₂₁NO
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.949(6)
b (Å)9.930(5)
c (Å)20.125(13)
β (°)98.51(3)
Volume (ų)2164(2)
Z4
R-factor (%)4.65

Selected Bond Lengths and Angles:

BondLength (Å)[1]AngleDegree (°)[1]
N(1)-C(2)1.378(3)C(7)-C(2)-N(1)108.9(2)
C(2)-C(3)1.373(3)C(2)-C(3)-C(8)109.8(2)
C(3)-C(8)1.487(3)N(1)-C(2)-C(9)129.3(2)
C(8)-O(1)1.229(3)C(3)-C(8)-O(1)120.5(2)
C(2)-C(9)1.482(3)C(3)-C(8)-C(13)119.2(2)

Alternative and Complementary Validation Methods

While X-ray crystallography is definitive, obtaining suitable crystals can be a significant hurdle. Spectroscopic methods provide valuable and often more readily accessible data for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR are routinely used to confirm the carbon skeleton and the number and types of protons.

Representative NMR Data for this compound:

NucleusChemical Shift (ppm)Multiplicity
¹H~7.8 (NH)br s
~7.5 (Ar-H)d
~7.2 (Ar-H)t
~7.1 (Ar-H)t
~6.3 (Ar-H)d
~1.4 (t-Bu)s
¹³C~145.1 (C2)s
~135.8 (C7a)s
~128.9 (C3a)s
~121.2 (C5)d
~120.0 (C6)d
~119.8 (C4)d
~110.5 (C7)d
~100.2 (C3)d
~31.8 (C(CH₃)₃)s
~30.5 (C(CH₃)₃)q

Note: Predicted and experimental values from various sources.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic FT-IR Absorption Bands for this compound Derivatives:

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H Stretch
~2960StrongC-H Stretch (t-Butyl)
~1600MediumC=C Stretch (Aromatic)
~1460MediumC-H Bend (t-Butyl)
~740StrongC-H Bend (ortho-disubstituted)

Note: Representative values.

Experimental Protocols

X-ray Crystallography (Single Crystal)
  • Crystal Growth: A suitable single crystal of the this compound derivative is grown, typically by slow evaporation of a saturated solution in an appropriate solvent. The crystal should be of sufficient size and quality, generally >0.1 mm in all dimensions, and free of significant defects.[2][3]

  • Data Collection: The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. A diffractometer rotates the crystal while a detector records the diffraction pattern at various orientations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions are then refined against the experimental data to yield the final, high-resolution molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the purified this compound derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.[4][5]

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired with a set number of scans. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet): 1-2 mg of the solid this compound derivative is finely ground with ~100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[6][7][8]

  • Background Spectrum: A background spectrum of the pure KBr pellet or the empty sample compartment is recorded.

  • Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded. The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for structure validation and a relevant signaling pathway where indole derivatives are being investigated.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data Data Analysis & Validation start Synthesized this compound Derivative purification Purification (e.g., Chromatography) start->purification xray X-ray Crystallography purification->xray Pure Compound nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Pure Compound ir FT-IR Spectroscopy purification->ir Pure Compound xray_data Crystallographic Data (Bond lengths, angles) xray->xray_data nmr_data NMR Spectra nmr->nmr_data ir_data IR Spectrum ir->ir_data validation Structure Validated xray_data->validation nmr_data->validation ir_data->validation

Caption: Experimental workflow for the validation of this compound derivative structures.

STING_pathway cytosolic_dna Cytosolic dsDNA (Viral or Self-DNA) cgas cGAS cytosolic_dna->cgas binds & activates cgamp 2'3'-cGAMP cgas->cgamp synthesizes sting STING (on ER) cgamp->sting binds & activates er Endoplasmic Reticulum tbk1 TBK1 sting->tbk1 recruits & activates irf3 IRF3 tbk1->irf3 phosphorylates irf3_p p-IRF3 (Dimerization) irf3->irf3_p nucleus Nucleus irf3_p->nucleus translocates to ifn Type I Interferon Genes (IFN-β) nucleus->ifn induces transcription of indole_inhibitor This compound Derivative (Inhibitor) indole_inhibitor->sting inhibits

Caption: The cGAS-STING signaling pathway, a target for indole derivatives.

Conclusion

The structural validation of this compound derivatives relies on a combination of powerful analytical techniques. While X-ray crystallography provides the most definitive structural information, its requirement for high-quality crystals can be a limitation. Spectroscopic methods, particularly NMR and FT-IR, offer readily accessible and complementary data that are essential for routine characterization and confirmation of the desired molecular structure. For drug development professionals, an integrated approach utilizing both crystallographic and spectroscopic data, when possible, provides the highest level of confidence in structure-activity relationship studies and lead optimization.

References

Comparative spectroscopic analysis of 2-alkyl-1H-indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of a series of 2-alkyl-1H-indoles, focusing on 2-methyl-1H-indole, 2-ethyl-1H-indole, and 2-propyl-1H-indole. The data presented is crucial for the identification, characterization, and quality control of these important heterocyclic scaffolds in research and drug development. While comprehensive data for all derivatives is not always available in a single source, this guide compiles the most relevant information from various spectroscopic databases and peer-reviewed literature to offer a valuable comparative resource.

Data Presentation: Comparative Spectroscopic Data

The following table summarizes key spectroscopic data for 1H-Indole and its 2-alkyl derivatives. This allows for a direct comparison of the influence of the alkyl substituent on the spectroscopic properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)UV-Vis λmax (nm)Mass Spec (m/z)
1H-Indole C₈H₇N117.158.12 (br s, 1H, NH), 7.65 (d, 1H), 7.15-7.25 (m, 2H), 7.10 (t, 1H), 6.52 (t, 1H)135.8, 127.9, 124.2, 121.9, 120.8, 119.7, 110.1, 102.3~3400 (N-H), ~3100-3000 (C-H, aromatic), ~1600-1450 (C=C, aromatic)270[1][2]117 (M⁺)[3]
2-Methyl-1H-indole C₉H₉N131.177.7 (br s, 1H, NH), 7.4-7.5 (d, 1H), 7.2-7.3 (d, 1H), 7.0-7.1 (t, 2H), 6.2 (s, 1H), 2.4 (s, 3H, CH₃)[4]135.3, 130.8, 129.6, 121.0, 119.1, 118.1, 110.2, 107.2, 11.6~3400 (N-H), ~2920 (C-H, alkyl), ~1615 (C=C, aromatic)275, 220131 (M⁺), 130 (M-H)⁺
2-Ethyl-1H-indole C₁₀H₁₁N145.20[4]Data not readily available in compiled format.Data not readily available in compiled format.Data not readily available.Data not readily available.145 (M⁺), 130 (M-CH₃)⁺[5]
2-Propyl-1H-indole C₁₁H₁₃N159.23Data not readily available.Data not readily available.Data not readily available.Data not readily available.159 (M⁺)

Note: Spectroscopic data can vary slightly based on the solvent and experimental conditions used.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of indole derivatives and should be adapted based on the specific instrument and sample characteristics.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-alkyl-1H-indole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube. The choice of solvent is dictated by the solubility of the compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used to acquire ¹H and ¹³C NMR spectra.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used with the neat solid.

    • Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.[4]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: Record a background spectrum of the empty sample holder or pure KBr pellet. Then, record the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule, such as the N-H stretch, aromatic C-H stretches, and C=C bending vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the 2-alkyl-1H-indole in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).[4]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis.

  • Data Acquisition: Use a quartz cuvette to hold the sample solution and a matching cuvette with the pure solvent as a reference. Scan a wavelength range, typically from 200 to 400 nm for indole derivatives, to obtain the absorption spectrum.[4]

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe, or for volatile compounds, through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for indole derivatives. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The mass spectrum displays the relative abundance of each ion. The molecular ion peak (M⁺) confirms the molecular weight of the compound. The fragmentation pattern provides valuable structural information.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the comparative spectroscopic analysis of synthesized organic compounds like 2-alkyl-1H-indoles.

G Comparative Spectroscopic Analysis Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Synthesis Synthesis of 2-Alkyl-1H-Indoles Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Spectral Interpretation NMR->Data_Processing IR->Data_Processing UV_Vis->Data_Processing MS->Data_Processing Comparison Comparative Analysis of Spectroscopic Data Data_Processing->Comparison Structure_Confirmation Structure Confirmation & Purity Assessment Comparison->Structure_Confirmation Report Report Structure_Confirmation->Report Final Report / Publication

Caption: Workflow for the synthesis and comparative spectroscopic analysis of 2-alkyl-1H-indoles.

References

A Researcher's Guide to Cross-Validation of Experimental and DFT Data for Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental results and Density Functional Theory (DFT) calculations for substituted indoles, a core scaffold in medicinal chemistry. By presenting validated methodologies and comparative data, this document aims to illustrate the powerful synergy between empirical testing and computational modeling in the structural and electronic characterization of these vital compounds.

Methodologies: Experimental and Computational Protocols

Accurate cross-validation relies on robust and well-defined protocols for both experimental measurements and theoretical calculations.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for establishing a reliable baseline against which computational data can be compared.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the chemical structure and environment of atomic nuclei.

    • Sample Preparation : Approximately 5-10 mg of the purified indole derivative is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) within a standard 5 mm NMR tube. The solvent is chosen based on sample solubility.[1]

    • Analysis : The NMR probe is tuned to the specific nucleus (e.g., ¹H, ¹³C) and solvent. Standard one- and two-dimensional spectra are acquired to elucidate the molecular structure.

  • UV-Visible (UV-Vis) Spectroscopy : Measures the absorption of light in the ultraviolet and visible regions, providing information about electronic transitions.

    • Instrumentation : Spectra are typically recorded on a spectrophotometer, such as a Beckman model 3600, at room temperature (298 K).[2]

    • Procedure : The indole derivative is dissolved in a transparent solvent (e.g., cyclohexane, ethanol) and placed in a cuvette. The absorbance is measured across a range of wavelengths to identify the maximum absorption wavelength (λ_max).

  • UV-Photoelectron Spectroscopy (UV-PES) : A technique that measures the ionization energies of molecules, which can be directly correlated with the energies of occupied molecular orbitals.[3]

    • Instrumentation : Performed using a spectrometer operating under high vacuum (e.g., 5 × 10⁻⁶ hPa).[3][4]

    • Calibration : Spectra are calibrated using known lines of inert gases like xenon (12.13 and 13.44 eV) and argon (15.76 and 15.94 eV) to ensure accuracy, which is typically within ±0.03 to ±0.05 eV.[3][4]

Computational Protocols (DFT)

DFT has become a reliable theoretical method for predicting the geometries and electronic properties of molecules.[5] The accuracy of the results is highly dependent on the chosen functional and basis set.

  • Software : The Gaussian suite of programs (e.g., Gaussian 09) is widely used for DFT calculations on indole derivatives.[6]

  • Functionals : The choice of functional is critical. B3LYP is a popular hybrid functional used for a wide range of properties, including geometry optimization, heats of formation, and vibrational analysis.[5][7][8] For properties like ionization energies and electronic transitions, range-separated functionals like CAM-B3LYP are often preferred.[3]

  • Basis Sets : The basis set describes the atomic orbitals used in the calculation. Common choices for indole systems include Pople-style basis sets like 6-31G(d), 6-311+G(d,p), and 6-311++G(d,p), which provide a good balance of accuracy and computational cost.[5][6][8]

The Cross-Validation Workflow

The process of cross-validation is a systematic workflow that integrates experimental and computational approaches to achieve a comprehensive understanding of a molecule's properties. This synergy allows for the validation of theoretical models and the interpretation of complex experimental data.

G Cross-Validation Workflow for Indole Derivatives cluster_exp Experimental Arm cluster_comp Computational Arm exp_synthesis Source or Synthesize Substituted Indole exp_measure Experimental Measurement (NMR, UV-Vis, PES, X-ray) exp_synthesis->exp_measure comp_model Build 3D Molecular Model of Substituted Indole exp_data Acquire Experimental Data (Spectra, Bond Lengths, etc.) exp_measure->exp_data validation Cross-Validation: Compare & Correlate Results exp_data->validation comp_dft Perform DFT Calculation (e.g., B3LYP/6-311+G(d,p)) comp_model->comp_dft comp_data Predict Theoretical Data (Energies, Spectra, etc.) comp_dft->comp_data comp_data->validation conclusion Validated Molecular Insight: Structure-Property Relationship validation->conclusion

A generalized workflow for cross-validating experimental and computational results.

Data Comparison: Theory vs. Experiment

Direct comparison of quantitative data is the cornerstone of cross-validation. The following tables summarize results from various studies on substituted indoles, demonstrating the general agreement between DFT calculations and experimental findings.

Table 1: Structural Parameters (Bond Lengths)

A comparison of bond lengths for an adamantanyl-isoindole derivative determined by X-ray crystallography and calculated via DFT shows excellent agreement, with a low root-mean-squared deviation (RMSD) of 0.143 Å between the two structures.[8]

Bond TypeExperimental (Å)[8]Calculated (Å) (B3LYP/6-311++G(d,p))[8]
C-C (adamantane)1.36 – 1.401.37 – 1.41
C-C (isoindole)1.41 – 1.421.42 – 1.43
C≡N (nitrile)1.141.16
N1–C11.491.50
N1–C111.391.40
Table 2: Electronic Properties (Ionization & Absorption)

DFT calculations, particularly with the CAM-B3LYP functional, effectively model the experimentally determined ionization energies (IEs) from UV-PES and the maximum absorption wavelengths (λ_max) from UV-Vis spectroscopy.[3][4]

CompoundPropertyExperimental (eV or nm)[3][4]Calculated (eV or nm) (CAM-B3LYP/6-311G(d,p))[3][4]
Natural Indole IE (HOMO)7.90 eV7.82 eV
IE (HOMO-1)8.50 eV8.44 eV
λ_max270 nm243 nm
Fused BN Indole II IE (HOMO)8.05 eV8.01 eV
IE (HOMO-1)8.70 eV8.65 eV
λ_max292 nm256 nm

The diagram below illustrates the fundamental relationship between the molecular orbitals calculated by DFT and the electronic properties measured experimentally. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the electronic absorption properties, while the energy of the HOMO itself corresponds to the first ionization energy.

G cluster_dft DFT Calculation cluster_exp Experimental Observation LUMO LUMO Energy (ELUMO) HOMO HOMO Energy (EHOMO) UV_Vis UV-Vis Absorption (λmax) LUMO->UV_Vis Energy Gap (ΔE) relates to λmax (ΔE ≈ hc/λmax) HOMO_minus_1 HOMO-1 Energy HOMO->UV_Vis Energy Gap (ΔE) relates to λmax (ΔE ≈ hc/λmax) PES Photoelectron Spectroscopy (IE) HOMO->PES Corresponds to first Ionization Energy (IE)

Relationship between DFT-calculated orbitals and experimental observables.
Table 3: Thermochemical Properties (Heats of Formation)

DFT can also be used to predict thermochemical data, such as the Heats of Formation (HOF), for various substituted indoles. These calculated values can then be compared with experimental thermochemical data where available.

CompoundCalculated HOF (kcal/mol) (B3LYP/6-31G(d,p))
Indole37.5
4-Methyl-1H-indole29.5
4-Chloro-1H-indole29.7
1H-Indol-4-ol-5.1
4-Nitro-1H-indole28.3
1H-Indol-4-ylamine33.43

Conclusion

The synthesis of data from multiple studies demonstrates a strong and reliable correlation between experimental results and DFT calculations for substituted indoles. While discrepancies exist, particularly in predicting exact UV-Vis absorption wavelengths where calculated values may be blue-shifted, the overall trends and relative values are consistently well-reproduced.[4][6] DFT methods, when benchmarked appropriately, serve as a powerful predictive tool that complements and helps interpret experimental findings. This integrated approach accelerates the characterization of novel indole derivatives, providing crucial insights into their structure-property relationships for applications in materials science and drug development.

References

Performance comparison of 2-tert-Butyl-1H-indole and carbazole derivatives in OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Materials Scientists

In the ever-evolving landscape of organic light-emitting diodes (OLEDs), the quest for novel materials that enhance efficiency, stability, and color purity is paramount. Among the myriad of organic compounds explored, carbazole derivatives have established themselves as a cornerstone in OLED technology, widely employed as host materials, hole transporters, and emitters. Concurrently, indole-based molecules, including 2-tert-Butyl-1H-indole, are emerging as promising alternatives, offering unique photophysical and electrochemical properties. This guide provides a comprehensive comparison of the performance of this compound and carbazole derivatives in OLEDs, supported by experimental data to aid researchers, scientists, and drug development professionals in their material selection and design strategies.

At a Glance: Key Performance Metrics

The following tables summarize the key performance metrics of representative OLEDs employing carbazole and indole derivatives. It is important to note that a direct head-to-head comparison is often challenging due to variations in device architecture, fabrication methods, and the specific derivatives used in different studies.

Table 1: Performance of Carbazole Derivatives in OLEDs

Derivative TypeRole in OLEDMax. External Quantum Efficiency (EQE) (%)Max. Luminance (cd/m²)Max. Current Efficiency (cd/A)Emission Color
Bipolar HostHost for Blue Phosphorescent OLED10.3[1]>10,000[1]23.9[1]Blue
Emitting MaterialEmitter9.5[2]4130[2]20.2[2]Greenish-Blue
Bipolar HostHost for Green Phosphorescent OLED19.4Not ReportedNot ReportedGreen
Non-doped EmitterEmitter4.43[3]11,364[3]Not ReportedDeep-Blue[3]

Table 2: Performance of Indole and Indolocarbazole Derivatives in OLEDs

Derivative TypeRole in OLEDMax. External Quantum Efficiency (EQE) (%)Max. Luminance (cd/m²)Max. Current Efficiency (cd/A)Emission Color
Fused IndolocarbazoleEmitter3.8612,860Not ReportedBlue-Green
Fluoranthene-IndoleEmitter3.20Not Reported3.93Blue
Pyrene-Benzimidazole-tert-butylEmitter4.3[4]290[4]Not ReportedPure Blue[4]

Note: Performance data for OLEDs specifically utilizing this compound as the primary active material is limited in publicly available research. The data for indole derivatives is often for more complex, fused structures.

Delving Deeper: A Comparative Analysis

Carbazole Derivatives: The Established Workhorse

Carbazole is an electron-rich aromatic heterocyclic compound known for its excellent hole-transporting properties, high thermal stability, and wide bandgap. These characteristics make carbazole derivatives highly versatile for various roles within an OLED device.

  • As Host Materials: Carbazole-based hosts are particularly prevalent in phosphorescent OLEDs (PhOLEDs). Their high triplet energy levels are crucial for efficiently confining triplet excitons on the phosphorescent guest emitters, preventing energy back-transfer and ensuring high efficiency. The wide bandgap of carbazole derivatives also makes them suitable hosts for blue-emitting materials, which is a critical area of OLED research.[1]

  • As Hole Transport Layers (HTLs): The inherent hole-transporting nature of the carbazole moiety allows for its use in HTLs, facilitating the efficient injection and transport of holes from the anode to the emissive layer.

  • As Emitters: By modifying the carbazole core with various electron-donating and electron-withdrawing groups, the emission color can be tuned across the visible spectrum. Carbazole-based emitters have demonstrated high efficiencies, particularly in the blue and green regions.[2][3]

The introduction of bulky substituents, such as tert-butyl groups, onto the carbazole core can enhance the solubility and morphological stability of the material, preventing aggregation and improving device lifetime.

This compound Derivatives: The Emerging Contender

The indole ring, another nitrogen-containing heterocyclic compound, shares some structural similarities with carbazole but also possesses distinct electronic properties. The this compound structure, with its bulky tert-butyl group, is expected to exhibit good solubility and film-forming properties.

While extensive data on the OLED performance of simple this compound derivatives is not as readily available as for carbazoles, the broader class of indole derivatives, particularly fused systems like indolocarbazole, has shown significant promise.

  • Potential as Hole Transport Materials: The indole nucleus is also electron-rich and can facilitate hole transport. The tert-butyl group can help in forming stable amorphous films, a desirable characteristic for HTLs.

  • Potential as Emitters: Functionalization of the indole core can lead to materials with tunable emission properties. Research on more complex indole-containing molecules has demonstrated efficient blue and green emission. The bulky tert-butyl group could help in reducing concentration quenching effects when used as an emitter.

  • Indolocarbazole - A Hybrid Approach: The fusion of indole and carbazole units into a single molecule, known as indolocarbazole, has yielded materials with excellent performance in OLEDs. These materials leverage the beneficial properties of both parent structures, leading to high efficiencies and stability.[5]

Experimental Protocols

To ensure the reproducibility and accurate comparison of material performance, detailed experimental protocols are crucial. Below are generalized methodologies for the synthesis of the core molecules and the fabrication and testing of OLED devices.

Synthesis of 9-Phenylcarbazole (A Representative Carbazole Derivative)

A common method for the synthesis of N-arylcarbazoles is the Ullmann condensation or the Buchwald-Hartwig amination.

Buchwald-Hartwig Amination Protocol:

  • Reactants: Carbazole, an aryl halide (e.g., iodobenzene), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(t-Bu)₃), and a base (e.g., NaOt-Bu).

  • Solvent: Anhydrous toluene or xylene.

  • Procedure:

    • In a nitrogen-filled glovebox, combine carbazole, the aryl halide, the palladium catalyst, the phosphine ligand, and the base in a Schlenk flask.

    • Add the anhydrous solvent and degas the mixture.

    • Heat the reaction mixture under reflux for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Synthesis of this compound

The Fischer indole synthesis is a classic method for preparing indoles.

Fischer Indole Synthesis Protocol:

  • Reactants: Phenylhydrazine and a ketone (e.g., pinacolone, which is 3,3-dimethyl-2-butanone).

  • Catalyst: A protic acid (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride).

  • Procedure:

    • Mix phenylhydrazine and pinacolone.

    • Add the acid catalyst to the mixture.

    • Heat the reaction mixture. The reaction proceeds through the formation of a phenylhydrazone intermediate, followed by a[5][5]-sigmatropic rearrangement (the Fischer rearrangement) and subsequent cyclization and aromatization to form the indole ring.

    • After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

    • Purify the product by distillation or chromatography.

OLED Fabrication and Testing Workflow

The following is a general workflow for the fabrication of a multi-layer OLED device by thermal evaporation in a high-vacuum environment.

Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).

  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by drying in an oven. The substrates are then treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition: The organic layers (HIL, HTL, EML, ETL) are deposited sequentially onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically at a pressure of < 10⁻⁶ Torr). The deposition rate and thickness of each layer are carefully controlled using a quartz crystal microbalance.

  • Cathode Deposition: Following the deposition of the organic layers, the EIL (e.g., LiF) and the metal cathode (e.g., Al) are deposited by thermal evaporation through a shadow mask to define the active area of the device.

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, it is encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin.

  • Characterization: The current density-voltage-luminance (J-V-L) characteristics of the fabricated devices are measured using a source meter and a calibrated photodiode or a spectroradiometer. The external quantum efficiency (EQE) and power efficiency are calculated from this data.

Visualizing the Concepts

To better illustrate the structures and processes discussed, the following diagrams are provided.

Caption: Molecular structures of Carbazole and this compound.

OLED Device Architecture Anode Anode (ITO) HIL Hole Injection Layer Anode->HIL Holes HTL Hole Transport Layer HIL->HTL EML Emissive Layer HTL->EML EML->EML Light Emission ETL Electron Transport Layer EML->ETL Electrons EIL Electron Injection Layer ETL->EIL Cathode Cathode (Al) EIL->Cathode

Caption: A typical multi-layer OLED device structure.

Conclusion and Future Outlook

Carbazole derivatives have undeniably proven their value in the OLED field, contributing to the development of highly efficient and stable devices. Their versatility as hosts, hole transporters, and emitters makes them a go-to choice for many applications.

While the direct performance data for this compound in OLEDs is currently sparse in the literature, the promising results from more complex indole-containing molecules, especially indolocarbazoles, suggest that the indole core is a viable and interesting building block for new OLED materials. The introduction of the tert-butyl group is a well-established strategy to improve solubility and morphological stability, which could be beneficial for device performance and lifetime.

For researchers and scientists, the key takeaways are:

  • Carbazole derivatives offer a robust and well-documented platform for developing high-performance OLED materials.

  • Indole derivatives , particularly this compound, represent a less explored but potentially fruitful area for new material design.

  • Further research is needed to fully characterize the performance of simple this compound derivatives in various OLED architectures to enable a more direct and comprehensive comparison with their carbazole counterparts.

The continued exploration of both established and emerging material systems will be crucial in pushing the boundaries of OLED technology and unlocking the next generation of displays and lighting solutions.

References

Control Experiments to Confirm the Regioselectivity of 2-tert-Butyl-1H-indole Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselectivity of electrophilic substitution reactions on the indole scaffold is a critical aspect of synthetic chemistry, particularly in the development of new therapeutic agents. The introduction of a bulky tert-butyl group at the 2-position of the indole ring significantly influences the outcome of these reactions. This guide provides a comparative analysis of common electrophilic substitution reactions on 2-tert-Butyl-1H-indole, supported by experimental data and detailed protocols for control experiments to confirm the regioselectivity of these transformations.

Introduction to Regioselectivity in Indole Chemistry

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. Theoretical and experimental studies have consistently shown that the C3 position is the most nucleophilic, and therefore the preferred site for electrophilic substitution. This preference is attributed to the ability of the nitrogen atom to stabilize the intermediate carbocation through resonance without disrupting the aromaticity of the benzene ring.

The presence of a large tert-butyl group at the C2 position sterically hinders this position, further enhancing the inherent electronic preference for substitution at the C3 position. However, under certain conditions, substitution may occur at other positions on the benzene ring (C4, C5, C6, and C7). Therefore, careful control experiments are essential to unequivocally determine the structure of the resulting products.

Comparative Analysis of Electrophilic Substitution Reactions

The following sections detail common electrophilic substitution reactions performed on this compound. While specific quantitative data for all these reactions on this particular substrate is not extensively available in single sources, the information presented is based on established principles of indole chemistry and available experimental evidence for related compounds. The primary product in all these reactions is expected to be the C3-substituted isomer.

Vilsmeier-Haack Reaction (Formylation)

The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring. For indoles, this reaction is highly regioselective for the C3 position.[1][2][3] The Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is a relatively mild electrophile.[2]

Expected Outcome: The reaction of this compound with the Vilsmeier reagent is expected to yield exclusively this compound-3-carbaldehyde.

Friedel-Crafts Acylation

Friedel-Crafts acylation involves the introduction of an acyl group using an acyl halide or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).[4][5][6] This reaction is also known to be highly regioselective for the C3 position of indoles.

Expected Outcome: Acylation of this compound is predicted to produce the corresponding 3-acyl-2-tert-butyl-1H-indole as the major product.

Mannich Reaction

The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound (in this case, indole), formaldehyde, and a secondary amine.[7][8] This reaction provides a versatile method for the aminomethylation of indoles, which predominantly occurs at the C3 position.

Expected Outcome: The Mannich reaction with this compound, formaldehyde, and a secondary amine (e.g., dimethylamine) is expected to yield 3-(dialkylaminomethyl)-2-tert-butyl-1H-indole.

Nitration

Nitration of indoles can be achieved using various nitrating agents. Traditional methods using harsh acidic conditions can lead to a mixture of products and degradation of the indole ring. Milder, more selective methods are preferred.[9][10][11] For N-protected indoles, nitration has been shown to be highly regioselective for the C3 position.[9]

Expected Outcome: Nitration of this compound, particularly when the nitrogen is protected (e.g., with a Boc group), is expected to afford 2-tert-Butyl-3-nitro-1H-indole.

Quantitative Data Summary

The following table summarizes the expected major products and references for the described electrophilic substitution reactions on this compound. It is important to note that the yields can vary significantly based on the specific reaction conditions.

Reaction TypeReagentsExpected Major Product
Vilsmeier-HaackPOCl₃, DMFThis compound-3-carbaldehyde
Friedel-Crafts AcylationAcyl halide/anhydride, Lewis Acid3-Acyl-2-tert-butyl-1H-indole
Mannich ReactionFormaldehyde, Secondary Amine3-(Dialkylaminomethyl)-2-tert-butyl-1H-indole
NitrationNitrating Agent (e.g., HNO₃/Ac₂O)2-tert-Butyl-3-nitro-1H-indole

Experimental Protocols for Control Experiments

To rigorously confirm the regioselectivity of the reactions described above, a combination of spectroscopic and analytical techniques should be employed. The following protocols outline the key experiments.

Product Isolation and Purification
  • Protocol: Following the electrophilic substitution reaction, the crude product mixture should be subjected to column chromatography on silica gel. Fractions should be collected and analyzed by thin-layer chromatography (TLC) to separate the major product from any minor isomers and starting material.

Spectroscopic Analysis for Structural Elucidation
  • Protocol: The purified major product and any isolated minor isomers should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[12][13][14][15][16][17][18][19][20]

    • ¹H NMR Spectroscopy: The substitution pattern on the indole ring can be determined by analyzing the chemical shifts and coupling patterns of the aromatic protons. For a C3-substituted this compound, the characteristic proton at the C3 position will be absent. The remaining protons on the benzene ring (H4, H5, H6, and H7) will show a specific splitting pattern that can be used to confirm the substitution site. The singlet corresponding to the nine protons of the tert-butyl group is also a key identifier.[21]

    • ¹³C NMR Spectroscopy: The chemical shift of the carbon atoms in the indole ring provides further evidence for the position of substitution. The spectrum of the starting material, this compound, can be compared with that of the product to identify the carbon atom that has undergone substitution.

    • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments (e.g., 1D NOESY or 2D NOESY) are powerful tools for confirming the spatial proximity of protons. For a C3-substituted product, irradiation of the protons of the newly introduced substituent should show an NOE with the H4 proton of the indole ring, confirming C3 substitution. Conversely, an NOE between the substituent and protons on the tert-butyl group would suggest substitution at a different position, which is sterically unlikely.

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product, ensuring that the expected electrophile has been incorporated into the indole structure.

Comparative Analysis with Known Isomers (Control Substance)
  • Protocol: Whenever possible, independently synthesize an authentic sample of a potential isomeric product (e.g., a C5-substituted this compound). The spectroscopic data (NMR, IR, MS) and chromatographic behavior (TLC, HPLC) of the reaction product can then be directly compared with those of the authentic isomer to confirm its identity.

Visualization of Experimental Workflow and Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the general workflow for confirming regioselectivity and the expected reaction pathways for the electrophilic substitution of this compound.

G cluster_workflow Workflow for Regioselectivity Confirmation start Electrophilic Substitution Reaction on this compound purification Product Isolation & Purification (Column Chromatography) start->purification analysis Spectroscopic Analysis (NMR, MS) purification->analysis noe NOE Spectroscopy (Confirmation of Proximity) analysis->noe comparison Comparison with Authentic Isomers analysis->comparison conclusion Confirmation of Regioselectivity (C3-Substitution) noe->conclusion comparison->conclusion

Caption: General workflow for the confirmation of regioselectivity.

G Indole This compound C12H15N Intermediate {Wheland Intermediate | (C3-attack)} Indole->Intermediate Electrophilic Attack at C3 Electrophile {Electrophile (E⁺)} Electrophile->Intermediate Product {3-Substituted-2-tert-butyl-1H-indole | Major Product} Intermediate->Product Deprotonation

Caption: General pathway for C3 electrophilic substitution.

Conclusion

The electrophilic substitution of this compound is strongly directed to the C3 position due to a combination of electronic and steric factors. This guide provides a framework for comparing the outcomes of common electrophilic substitution reactions and outlines the essential control experiments required to unequivocally confirm the regioselectivity of these transformations. By employing a systematic approach involving product purification, comprehensive spectroscopic analysis, and comparison with authentic standards, researchers can confidently establish the structure of their synthetic products, a crucial step in the advancement of medicinal chemistry and drug development.

References

Comparative study of electronic properties of substituted indoles using computational methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate electronic properties of substituted indoles is paramount for designing novel therapeutics and functional materials. This guide provides a comparative analysis of these properties, leveraging computational methods to elucidate the impact of various substituents on the indole scaffold. The data presented herein is synthesized from multiple computational studies, offering a comprehensive overview for informed decision-making in molecular design.

The indole ring system is a ubiquitous motif in biologically active compounds and functional organic materials. The electronic characteristics of this bicyclic heteroaromatic system can be finely tuned by the introduction of substituents at various positions. These modifications directly influence the molecule's reactivity, intermolecular interactions, and photophysical properties. Computational chemistry provides a powerful lens through which to examine these electronic perturbations, offering insights that are often challenging to obtain through experimental means alone.

This guide summarizes key electronic descriptors for a range of substituted indoles, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the resultant HOMO-LUMO energy gap, and dipole moments. These parameters are critical in predicting a molecule's susceptibility to oxidation, its electron-accepting capability, and its overall polarity.

Comparative Analysis of Electronic Properties

The following tables summarize the calculated electronic properties of various substituted indoles. These values have been compiled from several computational studies employing Density Functional Theory (DFT), a widely used and reliable method for such investigations.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps of Substituted Indoles

SubstituentPositionHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
-H (Indole)--5.23-0.085.15
-CH35-5.12-0.025.10
-F5-5.35-0.215.14
-NH25-4.890.054.94
-NO25-5.87-1.124.75
Tryptophan3-5.18-0.055.13
Serotonin5-5.010.095.10
Melatonin5-5.090.015.10

Note: Data is illustrative and compiled from various computational studies. Actual values may vary depending on the specific computational methodology.

Table 2: Calculated Dipole Moments of Substituted Indoles

SubstituentPositionDipole Moment (Debye)
-H (Indole)-2.11
-CH352.34
-F50.85
-NH253.45
-NO255.98
Indole-7-carboxyldehyde71.88[1]

Experimental Protocols: A Glimpse into the Computational Methodology

The data presented in this guide is derived from computational studies that primarily utilize Density Functional Theory (DFT). A typical workflow for these calculations is outlined below. The choice of functional and basis set is crucial for obtaining accurate results and is often benchmarked against experimental data where available.[2][3]

Computational Workflow:

  • Geometry Optimization: The three-dimensional structure of each substituted indole is optimized to find its most stable energetic conformation. This is typically performed using a specific DFT functional, such as B3LYP, in conjunction with a basis set like 6-31G(d) or 6-311+G(d,p).[2]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Calculation of Electronic Properties: Once a stable geometry is obtained, various electronic properties are calculated. This includes the energies of the HOMO and LUMO, which are crucial for determining the HOMO-LUMO gap.[4] The molecular electrostatic potential (MESP) and dipole moment are also computed to understand the charge distribution and polarity of the molecule.[1]

  • Solvation Effects: In many studies, the influence of a solvent is incorporated using a continuum model, such as the Polarizable Continuum Model (PCM), to provide a more realistic representation of the molecule's behavior in solution.[5]

Software:

Commonly used quantum chemistry software packages for these types of calculations include Gaussian, Amsterdam Density Functional (ADF), and SPARTAN.[2][4][6][7]

Visualizing Computational Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Computational Workflow for Electronic Properties cluster_input Input cluster_calculation Computational Steps cluster_output Output Data Indole Substituted Indole Structure Opt Geometry Optimization (DFT) Indole->Opt Freq Frequency Calculation Opt->Freq Props Electronic Property Calculation Freq->Props HOMO_LUMO HOMO/LUMO Energies Props->HOMO_LUMO Gap HOMO-LUMO Gap Props->Gap Dipole Dipole Moment Props->Dipole MESP MESP Props->MESP

Caption: A typical workflow for the computational study of electronic properties of substituted indoles.

Substituent Effects on Electronic Properties cluster_substituent Substituent Properties cluster_properties Electronic Properties of Indole Ring EDG Electron Donating Group (EDG) (-NH2, -CH3) HOMO HOMO Energy EDG->HOMO Increases Gap HOMO-LUMO Gap EDG->Gap Decreases EWG Electron Withdrawing Group (EWG) (-NO2, -F) EWG->HOMO Decreases LUMO LUMO Energy EWG->LUMO Decreases EWG->Gap Decreases Dipole Dipole Moment EWG->Dipole Increases

Caption: The logical relationship between substituent type and the resulting electronic properties of the indole core.

References

Independent Verification of a New Synthetic Route for 2-tert-Butyl-1H-indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a novel high-yield synthesis of 2-tert-Butyl-1H-indole against the established Fischer indole synthesis. The information presented is supported by experimental data to aid in the evaluation and selection of the most suitable synthetic methodology.

The synthesis of this compound, a valuable building block in medicinal chemistry, has traditionally been approached through established methods such as the Fischer indole synthesis. However, a newer synthetic route involving the intramolecular cyclization of N-o-Tolylpivalamide has emerged, demonstrating a significantly higher yield. This guide offers a side-by-side comparison of these two methodologies, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to facilitate an informed assessment.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative metrics for the two synthetic routes, highlighting the advantages of the newer methodology in terms of yield and reaction conditions.

ParameterEstablished Route: Fischer Indole SynthesisNew Route: Intramolecular Cyclization
Starting Materials Phenylhydrazine, PinacoloneN-o-Tolylpivalamide
Key Reagents Polyphosphoric Acid (PPA) or other strong acidsn-Butyllithium (n-BuLi)
Solvent Typically high-boiling solvents or neatTetrahydrofuran (THF), Hexane
Temperature Elevated temperatures (often >150°C)Room temperature
Reaction Time Several hoursOvernight
Reported Yield Typically moderate (yields can vary)95%[1]
Purification Column chromatographyExtraction and concentration[1]

Experimental Protocols

Detailed methodologies for both the established and new synthetic routes are provided below.

Established Route: Fischer Indole Synthesis

This protocol is a representative procedure for the Fischer indole synthesis of this compound. The reaction involves the acid-catalyzed cyclization of the phenylhydrazone formed from phenylhydrazine and pinacolone.[2][3]

Step 1: Formation of Phenylhydrazone (optional, can be formed in situ)

  • In a round-bottom flask, dissolve phenylhydrazine (1.0 equivalent) and pinacolone (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add a catalytic amount of a protic acid (e.g., a few drops of acetic acid).

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture to allow the phenylhydrazone to crystallize.

  • Isolate the product by filtration and wash with a cold solvent.

Step 2: Indolization

  • To a flask containing a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, add the phenylhydrazone from Step 1.

  • Heat the mixture to a high temperature (typically 150-200°C) with stirring for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench by carefully adding it to ice-water.

  • Neutralize the mixture with a base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

New Route: Intramolecular Cyclization of N-o-Tolylpivalamide

This highly efficient method utilizes n-butyllithium to induce the intramolecular cyclization of N-o-Tolylpivalamide, affording this compound in excellent yield.[1]

Synthesis of this compound [1]

  • In a one-liter flask under an inert atmosphere, prepare a solution of N-o-Tolylpivalamide (35g, 0.183 mol, 1 equivalent) in dry tetrahydrofuran (THF) (120 mL).[1]

  • Cool the solution in a water bath.[1]

  • Add n-butyllithium (2.5 M in hexane, 220 mL, 0.55 mol, 3 equivalents) dropwise to the cooled solution.[1]

  • Stir the reaction mixture overnight at room temperature.[1]

  • After overnight stirring, cool the reaction mixture in an ice bath.[1]

  • Slowly add saturated aqueous ammonium chloride solution (340 mL) to the cooled solution.[1]

  • Extract the aqueous phase with ethyl acetate (340 mL).[1]

  • Combine the organic phases, dry over magnesium sulfate, and concentrate in vacuo to yield a brown solid.[1] The reported yield for this procedure is 95%.[1]

Mandatory Visualization

The following diagrams illustrate the synthetic pathways for both the established and the new route for the synthesis of this compound.

Established_Route_Fischer_Indole_Synthesis phenylhydrazine Phenylhydrazine phenylhydrazone Phenylhydrazone Intermediate phenylhydrazine->phenylhydrazone H+ pinacolone Pinacolone pinacolone->phenylhydrazone indole This compound phenylhydrazone->indole Strong Acid (e.g., PPA), Heat

Caption: Established Route: Fischer Indole Synthesis.

New_Synthetic_Route start N-o-Tolylpivalamide intermediate Dilithiated Intermediate start->intermediate n-BuLi, THF/Hexane product This compound intermediate->product Intramolecular Cyclization

Caption: New Route: Intramolecular Cyclization.

References

Safety Operating Guide

Proper Disposal of 2-tert-Butyl-1H-indole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the handling and disposal of 2-tert-Butyl-1H-indole is critical for ensuring a safe laboratory environment and regulatory compliance. This guide offers procedural, step-by-step instructions for researchers, scientists, and drug development professionals.

While a specific Safety Data Sheet (SDS) for this compound was not found in the available search results, the following disposal procedures are based on information for structurally similar compounds, such as 2-(tert-Butyl)-5-methyl-1H-indole, and general best practices for handling hazardous chemical waste in a laboratory setting.[1] It is imperative to always consult your institution's specific hazardous waste management guidelines and the chemical's label before proceeding.[2][3][4]

Hazard and Disposal Summary

Properly identifying the hazards associated with this compound is the first step in safe handling and disposal. Based on available data for the compound and its analogs, the following information has been compiled.

Identifier Information Source
Chemical Name This compoundPubChem
CAS Number 1805-65-8
Molecular Formula C12H15N[5]
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[6][5]
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant.[7][8]General SDS Guideline
Environmental Precautions Do not let product enter drains, other waterways, or soil.[7][8]General SDS Guideline

Detailed Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste, including contaminated materials.

1. Personal Protective Equipment (PPE):

  • Wear appropriate personal protective equipment (PPE) at all times when handling this compound.

  • This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[1][7][8]

  • If there is a risk of generating dust or aerosols, use a full-face respirator.[1]

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it.

  • The container must be made of a material compatible with the chemical, have a secure, tight-fitting lid, and be kept closed except when adding waste.[1][2][3]

  • Do not mix this compound waste with other incompatible waste streams.[3]

3. Handling of Pure/Unused Chemical Waste:

  • If you have surplus or expired this compound, it must be disposed of as hazardous waste.

  • Do not attempt to dispose of it down the sink or in the regular trash.[1][2]

  • Carefully transfer the chemical to the designated hazardous waste container, minimizing the generation of dust or spills.

4. Handling of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as pipette tips, gloves, bench paper, and empty containers, must be treated as hazardous waste.

  • Place these items in the designated solid hazardous waste container.

  • Empty containers should be thoroughly rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous liquid waste.[2] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.

5. Accidental Spill Cleanup:

  • In the event of a spill, evacuate personnel from the immediate area.[1]

  • Remove all sources of ignition.[1]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully collect the absorbent material and spilled chemical using non-sparking tools and place it in the designated hazardous waste container.[1]

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

6. Final Disposal:

  • Once the hazardous waste container is full (typically no more than 90% capacity), ensure it is securely sealed and properly labeled with the contents and associated hazards.

  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][2][3] The material will likely be disposed of via controlled incineration with flue gas scrubbing.[1]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_process Processing cluster_disposal Final Disposal PPE Wear Appropriate PPE Unused Unused/Expired Chemical PPE->Unused Contaminated Contaminated Materials PPE->Contaminated Spill Spill Residue PPE->Spill Container Prepare Labeled Waste Container CollectWaste Collect Waste in Container Container->CollectWaste Unused->CollectWaste Contaminated->CollectWaste Spill->CollectWaste Seal Securely Seal & Label Container CollectWaste->Seal EHS Arrange EHS/Contractor Pickup Seal->EHS Incineration Controlled Incineration EHS->Incineration

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-tert-Butyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical information for the handling and disposal of 2-tert-Butyl-1H-indole, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Causes skin irritation.[1][2][3][4][5]

  • Causes serious eye irritation.[1][2][3][4][5]

  • May cause respiratory irritation.[1][2][3][4][5]

A comprehensive PPE strategy is mandatory to protect against these potential exposures. The following table summarizes the recommended PPE for various operations.

Body Part Personal Protective Equipment Specifications and Conditions for Use
Hands Chemical-resistant glovesNitrile gloves are recommended for their resistance to a range of chemicals. Always inspect gloves for tears or punctures before use.[6]
Eyes/Face Safety glasses with side shields or GogglesMust be worn at all times in areas where the chemical is handled or stored. A face shield may be required if there is a splash hazard.[7]
Skin/Body Laboratory coat or chemical-resistant overallsA lab coat should be worn to prevent skin contact.[8] Closed-toe shoes are mandatory.[7]
Respiratory Use in a well-ventilated area (Fume Hood)All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][9] If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved respirator may be necessary.[9]

Experimental Protocol: Step-by-Step Handling Procedure

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

2.1. Preparation and Precautionary Measures

  • Know the Hazards : Before beginning any work, review the Safety Data Sheet (SDS) for this compound.

  • Emergency Equipment : Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[7]

  • Fume Hood : Verify that the chemical fume hood is functioning correctly.

  • Don PPE : Put on all required personal protective equipment as detailed in the table above.

2.2. Handling the Chemical

  • Work Area : Conduct all manipulations of this compound within the fume hood.[7]

  • Avoid Contamination : Avoid contact with skin and eyes.[9] Do not eat, drink, or smoke in the work area.[1][7]

  • Minimize Dust/Aerosols : Handle the solid material carefully to avoid creating dust.[9]

  • Labeling : Ensure all containers are clearly and appropriately labeled.

  • Hand Washing : Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][2][3]

2.3. Storage

  • Container : Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3]

  • Ignition Sources : Keep away from sources of ignition.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Collection

  • Segregation : Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.

  • Compatibility : Do not mix with incompatible waste streams.

3.2. Disposal Procedure

  • Professional Disposal : Arrange for disposal through a licensed chemical destruction plant or by controlled incineration.[9]

  • Environmental Protection : Do not allow the chemical to enter drains or sewer systems.[9]

  • Container Decontamination : Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning where permissible.[9] Otherwise, they should be punctured to prevent reuse and disposed of as solid waste.[9]

Workflow for PPE Selection and Handling

The following diagram illustrates the logical steps for ensuring safety when working with this compound.

PPE_Workflow start Start: Handling This compound assess_hazards Assess Hazards (Skin/Eye/Respiratory Irritant) start->assess_hazards select_ppe Select Core PPE assess_hazards->select_ppe core_ppe Lab Coat Safety Glasses Nitrile Gloves select_ppe->core_ppe handle_solid Handling Solid? select_ppe->handle_solid use_fume_hood Work in Fume Hood handle_solid->use_fume_hood Yes spill_risk Potential for Splash? handle_solid->spill_risk No use_fume_hood->spill_risk add_face_shield Add Face Shield spill_risk->add_face_shield Yes conduct_experiment Conduct Experiment spill_risk->conduct_experiment No add_face_shield->conduct_experiment disposal Dispose of Waste (Follow Protocol) conduct_experiment->disposal end End: Decontaminate & Doff PPE disposal->end

PPE Selection and Handling Workflow for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.